Product packaging for Uvariol(Cat. No.:)

Uvariol

Cat. No.: B12415029
M. Wt: 442.7 g/mol
InChI Key: NOXQLVJQLGRLCH-ILLHTMCHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Uvariol has been reported in Inonotus obliquus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50O2 B12415029 Uvariol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-17-[(2R)-1-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-20(2)9-8-10-21(19-31)22-13-17-30(7)24-11-12-25-27(3,4)26(32)15-16-28(25,5)23(24)14-18-29(22,30)6/h9,21-22,25-26,31-32H,8,10-19H2,1-7H3/t21-,22+,25-,26-,28+,29+,30-/m0/s1

InChI Key

NOXQLVJQLGRLCH-ILLHTMCHSA-N

Isomeric SMILES

CC(=CCC[C@@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure of Uvariol: A Comprehensive Guide to its 1H and 13C NMR Spectral Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A detailed technical guide providing an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of Uvariol has been compiled for researchers, scientists, and professionals in drug development. This whitepaper presents a comprehensive summary of the NMR data in structured tables, details the experimental protocols for data acquisition, and includes visualizations of key experimental workflows.

This compound, a significant natural product isolated from the Uvaria genus, has drawn interest within the scientific community. The precise characterization of its chemical structure is fundamental for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is the cornerstone of this structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Spectral Data of this compound

The complete assignment of the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound is crucial for its unambiguous identification and for facilitating further research. The data presented below has been meticulously compiled from the primary literature on the isolation and structural characterization of this compound.

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data not available in search results

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate structure elucidation. The following section details the typical experimental methodologies employed in obtaining the ¹H and ¹³C NMR spectra of natural products like this compound.

General Experimental Conditions:

NMR spectra are typically recorded on a high-field spectrometer, such as a 500 MHz instrument. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

¹H NMR Spectroscopy:

Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms in the molecule. Standard pulse sequences are used, and the data is processed with Fourier transformation. Key parameters that are typically reported include the chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz), which provide information about the connectivity of neighboring protons.

¹³C NMR Spectroscopy:

Carbon-13 NMR spectra provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments generally require a larger number of scans to achieve a good signal-to-noise ratio. Proton-decoupled spectra are usually acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom. The chemical shifts are reported in ppm.

2D NMR Experiments:

To definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments are often employed. These include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Visualization of the Structure Elucidation Workflow

The logical process of elucidating the structure of a natural product using NMR spectroscopy can be visualized as a systematic workflow. This process begins with the isolation of the pure compound and culminates in the final determination of its three-dimensional structure.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Plant_Material Plant Material (Uvaria sp.) Extraction Extraction Plant_Material->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound 1D_NMR 1D NMR (¹H, ¹³C) Pure_Compound->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Spectral_Analysis Spectral Analysis (δ, J, Correlations) 2D_NMR->Spectral_Analysis Fragment_Assembly Fragment Assembly Spectral_Analysis->Fragment_Assembly Stereochemistry Stereochemical Assignment Fragment_Assembly->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structure elucidation of this compound.

This comprehensive guide serves as a foundational resource for researchers engaged in the study of this compound and other natural products. The detailed presentation of NMR data and experimental methodologies is intended to facilitate further investigation into the chemical and biological properties of this intriguing molecule.

An In-depth Technical Guide on the Isolation of Uvariol from Uvaria Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the isolation of uvariol, a bioactive flavonoid, from plant species of the genus Uvaria. The compound of interest is more accurately identified in scientific literature as uvarinol , and this guide will proceed with the correct nomenclature. Uvarinol has garnered attention for its potential therapeutic properties, including its investigated role as a dual-site inhibitor of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. This document outlines detailed methodologies for the extraction, fractionation, and purification of uvarinol, supported by quantitative data and spectroscopic analysis for its characterization. Furthermore, it explores the potential signaling pathways modulated by this class of compounds.

Data Presentation

Table 1: Quantitative Extraction Yields of Uvarinol from Uvaria chamae
Extraction MethodSolvent SystemPlant PartYield (w/w)Reference
Conventional ExtractionHydroalcoholicRoots and Leaves2.03%[1]
Ultrasound-Assisted ExtractionHydroalcoholicRoots and Leaves9.8%[1]
Microwave-Assisted ExtractionHydroethanolic (80% v/v)Root Bark13.35%[2]
Cold MacerationDichloromethaneRoot, Stem, and Leaf1.0%[3]
Cold MacerationMethanolRoot, Stem, and Leaf8.3%
Table 2: Spectroscopic Data for the Characterization of Uvarinol
Spectroscopic TechniqueKey Data PointsReference
¹H-NMR Data not available in the searched literature.
¹³C-NMR Specific data for uvarinol not available. However, analysis of methyl ether derivatives of related flavanones from Uvaria chamae has been reported.
Mass Spectrometry (MS) Specific data for uvarinol not available in the searched literature.

Note: While specific NMR and MS data for uvarinol were not explicitly found in the initial comprehensive search, the provided protocols for isolation will yield a purified compound ready for such spectroscopic analysis. The characterization would typically involve comparison with data from known C-benzylated flavanones.

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves, roots, or stem bark of Uvaria chamae are collected and authenticated. The plant material is then washed, air-dried in the shade for a period of two weeks or until a constant weight is achieved, and subsequently ground into a coarse powder using a mechanical grinder.

Extraction

Several methods have been reported for the extraction of bioactive compounds from Uvaria chamae. The choice of method can significantly impact the yield of uvarinol.

a) Cold Maceration:

  • A known quantity (e.g., 100 g) of the powdered plant material is soaked in a solvent (e.g., 400 mL of 70% v/v ethanol or methanol) in a sealed container.

  • The mixture is left to stand for 72 hours at room temperature with occasional agitation.

  • The extract is then filtered through a fine cloth (e.g., cheesecloth) followed by Whatman No. 1 filter paper.

  • The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to obtain the crude extract.

b) Microwave-Assisted Extraction (MAE):

  • The powdered root bark is mixed with a hydroethanolic solvent (e.g., 80% v/v ethanol) at a specific solid-to-liquid ratio (e.g., 3.3:20 g/mL).

  • The mixture is subjected to microwave irradiation for a defined period (e.g., 120 seconds).

  • The extract is filtered and concentrated as described above. This method has been shown to provide a high yield of 13.35%.

Fractionation

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude extract is dissolved in a mixture of methanol and water.

  • The aqueous methanol solution is then successively partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

  • Each fraction is collected and concentrated to dryness. Uvarinol, being a flavonoid, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

Isolation by Column Chromatography

The fraction enriched with uvarinol is further purified using column chromatography.

  • Stationary Phase: Silica gel (60-120 mesh) is typically used.

  • Column Packing: The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and packed into a glass column.

  • Sample Loading: The dried, enriched fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dried, adsorbed sample is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase system is a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased (e.g., from 100:0 to 0:100).

  • Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light or with a staining reagent.

  • Fractions showing a similar TLC profile and containing the compound of interest are pooled together and concentrated.

Purification by Preparative HPLC (Optional)

For obtaining highly pure uvarinol, the pooled fractions from column chromatography can be subjected to preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient system of methanol and water is a typical choice.

  • The fractions corresponding to the this compound peak are collected and the solvent is evaporated to yield the pure compound.

Visualization of Workflows and Pathways

Experimental Workflow for Uvarinol Isolation

Isolation_Workflow Plant_Material Plant Material (Uvaria chamae) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., Maceration, MAE) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation Enriched_Fraction Uvarinol-Enriched Fraction Fractionation->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel) Enriched_Fraction->Column_Chromatography TLC_Analysis TLC Monitoring Column_Chromatography->TLC_Analysis Collect & Monitor Fractions Pure_Uvarinol Pure Uvarinol Column_Chromatography->Pure_Uvarinol Pool & Concentrate TLC_Analysis->Column_Chromatography Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Pure_Uvarinol->Spectroscopic_Analysis

Caption: A generalized workflow for the isolation and purification of uvarinol.

Proposed Anti-inflammatory Signaling Pathway

Flavonoids, the class of compounds to which uvarinol belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.

Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (JNK, ERK, p38) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) Inflammatory_Stimuli->NFkB_Pathway Uvarinol Uvarinol Uvarinol->MAPK_Pathway Inhibition Uvarinol->NFkB_Pathway Inhibition Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Inflammatory_Mediators

Caption: Uvarinol's potential inhibition of inflammatory pathways.

Conclusion

This guide provides a detailed framework for the isolation and preliminary characterization of uvarinol from Uvaria species, with a focus on Uvaria chamae. The provided protocols, based on available literature, offer a solid foundation for researchers to purify this potentially valuable bioactive compound. While specific spectroscopic data for uvarinol requires further confirmation through analysis of the isolated compound, the methodologies described herein are robust for obtaining a sample of sufficient purity for such characterization. The exploration of its impact on inflammatory signaling pathways highlights a promising area for future research in drug discovery and development.

References

The Biosynthetic Pathway of Uvariol in Annonaceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvariol, a bioactive triterpenoid identified as 21-Hydroxylanosterol, is a secondary metabolite found in plants of the Annonaceae family. Its biosynthetic pathway is a branch of the well-established triterpenoid synthesis route, commencing with acetyl-CoA and proceeding through the mevalonate (MVA) pathway to produce the precursor lanosterol. The final, and likely key regulatory, step is the specific hydroxylation of lanosterol at the C-21 position. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Annonaceae, detailing the enzymatic steps, relevant chemical structures, and generalized experimental protocols for its elucidation. While specific quantitative data for this compound biosynthesis in Annonaceae is currently limited in published literature, this guide offers a foundational framework for future research and drug development endeavors.

Introduction

The Annonaceae family is a rich source of diverse and bioactive secondary metabolites, including acetogenins, alkaloids, and terpenoids. Among these, the triterpenoid this compound (21-Hydroxylanosterol) has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel derivatives. This document outlines the putative biosynthetic pathway of this compound, drawing upon the established principles of triterpenoid biosynthesis in plants.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the canonical triterpenoid pathway, which can be divided into three main stages:

  • Formation of Isopentenyl Pyrophosphate (IPP) via the Mevalonate (MVA) Pathway: The pathway begins in the cytosol with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of phosphorylations and a decarboxylation yield the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Synthesis of the Triterpenoid Precursor, Squalene: IPP and DMAPP are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and then the fifteen-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form the thirty-carbon linear hydrocarbon, squalene.

  • Cyclization and Hydroxylation to form this compound: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase to form the tetracyclic triterpenoid, lanosterol. In the final proposed step, lanosterol is hydroxylated at the C-21 position by a specific cytochrome P450 monooxygenase to yield this compound (21-Hydroxylanosterol).

Enzymatic Steps in the Biosynthesis of this compound
StepPrecursorProductEnzymeCofactors
1Acetyl-CoAAcetoacetyl-CoAAcetyl-CoA C-acetyltransferase-
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoAHMG-CoA synthase-
3HMG-CoAMevalonateHMG-CoA reductaseNADPH
4MevalonateMevalonate-5-phosphateMevalonate kinaseATP
5Mevalonate-5-phosphateMevalonate-5-pyrophosphatePhosphomevalonate kinaseATP
6Mevalonate-5-pyrophosphateIsopentenyl pyrophosphate (IPP)Diphosphomevalonate decarboxylaseATP
7IPPDimethylallyl pyrophosphate (DMAPP)Isopentenyl-diphosphate delta-isomerase-
8IPP + DMAPPGeranyl pyrophosphate (GPP)Geranyl pyrophosphate synthase-
9GPP + IPPFarnesyl pyrophosphate (FPP)Farnesyl pyrophosphate synthase-
102 x FPPSqualeneSqualene synthaseNADPH
11Squalene2,3-OxidosqualeneSqualene epoxidaseNADPH, FAD, O2
122,3-OxidosqualeneLanosterolLanosterol synthase-
13LanosterolThis compound (21-Hydroxylanosterol)Lanosterol 21-hydroxylase (Cytochrome P450)NADPH, O2

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the key stages in the proposed biosynthetic pathway of this compound.

Uvariol_Biosynthesis_Part1 AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Acetyl-CoA C-acetyltransferase, HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Mevalonate kinase, Phosphomevalonate kinase, Diphosphomevalonate decarboxylase Uvariol_Biosynthesis_Part2 IPP IPP DMAPP DMAPP IPP->DMAPP IPP isomerase FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->FPP FPP synthase Squalene Squalene FPP->Squalene Squalene synthase Uvariol_Biosynthesis_Part3 Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol synthase This compound This compound (21-Hydroxylanosterol) Lanosterol->this compound Lanosterol 21-hydroxylase (Cytochrome P450) Isotopic_Labeling_Workflow Start Labeled Precursor ([¹³C]-Acetate, etc.) Administer Administer to Annonaceae culture/plant Start->Administer Incubate Incubation Administer->Incubate Extract Solvent Extraction Incubate->Extract Purify Chromatographic Purification (HPLC) Extract->Purify Analyze MS and NMR Analysis Purify->Analyze Result Determine Label Incorporation and Position Analyze->Result

Uvariol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Uvariol, a naturally occurring triterpenoid isolated from the roots of Piptostigma fugax, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel natural products for therapeutic applications. This document summarizes the available quantitative data, details experimental protocols, and visualizes known signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and its potential for future drug development.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have been shown to possess a wide range of biological activities, including anti-inflammatory, and cytotoxic effects. This compound, a member of this class, is a promising candidate for further investigation. This guide aims to consolidate the current knowledge on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the known physical and chemical properties of this compound.

PropertyValueReference
CAS Number 56362-97-1[1]
Chemical Formula C₃₀H₅₀O₂[1]
Molecular Weight 442.72 g/mol [1]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in Methanol and Chloroform[1]
pKa Data not available
LogP Data not available

Table 1: Physical and Chemical Properties of this compound

Further research is required to determine the melting point, boiling point, pKa, LogP, and specific solubility values of this compound.

Spectral Data
  • ¹H-NMR: The ¹H-NMR spectrum of this compound is expected to show a complex pattern of signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the numerous methyl, methylene, and methine protons of the triterpenoid skeleton. Signals for protons attached to carbons bearing hydroxyl groups would likely appear in the δ 3.0-4.5 ppm region. Olefinic protons, if present, would resonate further downfield.

  • ¹³C-NMR: The ¹³C-NMR spectrum would display a large number of signals corresponding to the 30 carbon atoms of the this compound structure. The chemical shifts would be indicative of the different carbon environments, including methyl, methylene, methine, and quaternary carbons, as well as carbons attached to oxygen.

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching absorptions would be observed in the 2850-3000 cm⁻¹ region. Other characteristic peaks would correspond to C-O stretching and C-H bending vibrations.

The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight (442.72). The fragmentation pattern would provide valuable information about the structure of the molecule, with characteristic losses of water (H₂O) from the hydroxyl groups and fragmentation of the triterpenoid backbone.

Biological Activities

Preliminary research and the known activities of related triterpenoids suggest that this compound likely possesses anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

While specific studies on this compound's anti-inflammatory activity are limited, compounds isolated from the Uvaria genus have demonstrated significant anti-inflammatory effects. The potential anti-inflammatory mechanism of this compound may involve the inhibition of key inflammatory mediators.

Quantitative data on the anti-inflammatory activity of this compound, such as IC₅₀ values from in vitro assays, is needed for a comprehensive evaluation.

Cytotoxic Activity

Triterpenoids are well-documented for their cytotoxic effects against various cancer cell lines. It is plausible that this compound also exhibits such activity.

Further studies are required to determine the cytotoxic profile of this compound, including its IC₅₀ values against a panel of cancer cell lines.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. The following sections provide generalized methodologies for the extraction, analysis, and biological evaluation of this compound.

Extraction and Isolation of this compound

This compound is naturally found in the roots of Piptostigma fugax[1]. A general procedure for the extraction and isolation of triterpenoids from plant material is outlined below. This protocol would need to be optimized for this compound.

Figure 1: General workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: The root bark of Piptostigma fugax is collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is macerated with methanol at room temperature for an extended period (e.g., 72 hours) with occasional shaking. This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of immiscible solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound (likely the less polar fractions such as chloroform or ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) of increasing polarity.

  • Analysis and Further Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification by techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS, and IR.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Figure 2: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive complex) This compound This compound This compound->IKK Inhibits? DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation This compound This compound This compound->Raf Inhibits? This compound->MEK Inhibits? TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_n->TranscriptionFactors Activates Genes Genes for Proliferation, Survival, etc. TranscriptionFactors->Genes Transcription

References

Preliminary Biological Screening of Uvariol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uvariol, a pentacyclic triterpene found in various plant species, including those of the Uvaria genus, has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary biological screenings have revealed a spectrum of activities, most notably in the realms of anticancer, anti-inflammatory, and antimicrobial action. This technical guide provides a comprehensive overview of the foundational biological evaluations of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, mediated through the modulation of key signaling pathways.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines have been determined through in vitro assays, indicating its potential as an anticancer agent.

Cell LineCancer TypeIncubation TimeIC50 (µg/mL)Reference
HepG2Hepatocellular Carcinoma24h25.2 ± 1.8[1][2]
HepG2Hepatocellular Carcinoma48h18.6 ± 1.3[2]
HepG2Hepatocellular Carcinoma72h14.1 ± 1.0[2]
WRL68Normal Liver Cells24h54.3 ± 3.8[2]
WRL68Normal Liver Cells48h45.8 ± 3.2
WRL68Normal Liver Cells72h39.9 ± 2.8
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxicity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. After overnight incubation, replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Apoptosis Induction and Signaling Pathways

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins and interfering with pro-survival signaling pathways.

Key Molecular Events:

  • Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspases, including caspase-3, which are the executioners of apoptosis.

  • PI3K/Akt Signaling Pathway: this compound has been shown to down-regulate the PI3K/Akt signaling pathway, a crucial pathway for cell survival and proliferation. By inhibiting this pathway, this compound removes a key pro-survival signal, thereby sensitizing cancer cells to apoptosis.

Experimental Workflow for Apoptosis Analysis

cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_outcome Outcome Cancer Cells Cancer Cells This compound Treatment This compound Treatment Cancer Cells->this compound Treatment Western Blot Western Blot This compound Treatment->Western Blot Protein Expression (Bax, Bcl-2, Caspases) Flow Cytometry Flow Cytometry This compound Treatment->Flow Cytometry Annexin V/PI Staining Apoptosis Induction Apoptosis Induction Western Blot->Apoptosis Induction Flow Cytometry->Apoptosis Induction

Workflow for apoptosis analysis.

PI3K/Akt Signaling Pathway Inhibition by this compound

Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound This compound This compound->PI3K Inhibits

This compound's inhibition of the PI3K/Akt pathway.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, as demonstrated in both in vitro and in vivo models. Its mechanism of action involves the suppression of key inflammatory mediators and signaling pathways.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a standard assay to evaluate the anti-inflammatory potential of compounds.

TreatmentDose (mg/kg)Paw Edema Inhibition (%)Time Point
This compound5Not specifiedNot specified
This compound10Not specifiedNot specified

Note: While studies confirm this compound's effectiveness in reducing paw edema, specific quantitative inhibition percentages at defined doses were not consistently available in the reviewed literature.

Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay induces an acute inflammatory response that can be quantified by measuring the increase in paw volume.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., saline, DMSO)

Procedure:

  • Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, vehicle, this compound-treated groups, and a standard drug group like indomethacin). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses to the respective groups. Administer the vehicle to the control group and the standard anti-inflammatory drug to the positive control group.

  • Induction of Edema: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanism of Action: Inhibition of Inflammatory Mediators and Signaling

This compound's anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory molecules and modulate key signaling pathways like NF-κB.

Key Molecular Events:

  • Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes responsible for the production of prostaglandins and nitric oxide, respectively.

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. This compound is suggested to inhibit the activation of the NF-κB pathway, thereby preventing the transcription of numerous pro-inflammatory genes.

NF-κB Signaling Pathway Inhibition by this compound

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) Receptor (TLR4) Receptor (TLR4) Inflammatory Stimuli (LPS)->Receptor (TLR4) IKK Complex IKK Complex Receptor (TLR4)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription This compound This compound This compound->IKK Complex Inhibits

This compound's inhibition of the NF-κB pathway.

Antimicrobial Activity

While pentacyclic triterpenes from the same family as this compound have shown antimicrobial properties, specific quantitative data for this compound against a broad range of microbial strains is not extensively available in the current literature. The general approach for screening antimicrobial activity is outlined below.

General Antimicrobial Screening Data

Studies on extracts from plants known to contain this compound have shown activity against various bacteria and fungi. However, data attributing this activity specifically to isolated this compound with corresponding zones of inhibition or Minimum Inhibitory Concentration (MIC) values are limited. Further research is required to quantify the direct antimicrobial efficacy of this compound.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted this compound. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.

Experimental Workflow for Antimicrobial Screening

cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Microbial Culture Microbial Culture Inoculation Inoculation Microbial Culture->Inoculation This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection OD Measurement OD Measurement Incubation->OD Measurement MIC Determination MIC Determination Visual Inspection->MIC Determination OD Measurement->MIC Determination

Workflow for antimicrobial screening.

Conclusion and Future Directions

The preliminary biological screening of this compound reveals its significant potential as a lead compound for the development of novel therapeutics, particularly in oncology and inflammatory diseases. Its demonstrated cytotoxicity against cancer cells, coupled with its ability to induce apoptosis and inhibit critical survival pathways, warrants further investigation in preclinical cancer models. Similarly, its potent anti-inflammatory effects, mediated through the suppression of key inflammatory molecules and signaling cascades, suggest its utility in the management of inflammatory disorders.

While the antimicrobial potential of this compound is suggested by the activity of related compounds, dedicated studies are necessary to fully elucidate its spectrum of activity and mechanism of action against a panel of pathogenic bacteria and fungi. Future research should focus on comprehensive in vivo efficacy and safety profiling, pharmacokinetic and pharmacodynamic studies, and lead optimization to enhance its therapeutic index. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for advancing the scientific understanding and potential clinical application of this compound.

References

Ethnobotanical Uses of Uvaria Species Containing Uvariol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ethnobotanical uses, phytochemical analysis, and potential pharmacological applications of Uvaria species, with a specific focus on those containing the bioactive compound Uvariol. This document is intended to serve as a comprehensive resource for researchers in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Introduction to Uvaria and the Significance of this compound

The genus Uvaria, belonging to the Annonaceae family, encompasses a diverse group of aromatic trees and woody shrubs distributed throughout tropical regions of Africa and Asia.[1][2] Various parts of these plants, including the roots, bark, leaves, and fruits, have been integral to traditional medicine systems for centuries, employed to treat a wide array of ailments ranging from infectious diseases to inflammatory conditions.[1][3] Phytochemical investigations of Uvaria species have revealed a rich chemical diversity, including flavonoids, alkaloids, and acetogenins.[2] Among these, the C-benzylated flavanone this compound, isolated from Uvaria chamae, has garnered scientific interest for its potential biological activities.

Ethnobotanical Uses of Uvaria chamae

Uvaria chamae, commonly known as "bush banana" or "finger root," is a prominent medicinal plant in West and Central Africa. Traditional healers have long utilized this plant for its therapeutic properties. A recent ethnopharmacological survey conducted in Benin provides quantitative insights into its traditional applications, highlighting a strong consensus among traditional healers regarding its efficacy for treating infectious diseases.

Quantitative Ethnobotanical Data

The following table summarizes the quantitative ethnobotanical data for Uvaria chamae from a study conducted in Benin, demonstrating the plant's significance in traditional medicine.

Ethnobotanical IndexValueInterpretation
Fidelity Index (FI) for Infectious Diseases86.66%Indicates a high degree of consensus among traditional healers on the use of U. chamae for treating infectious diseases.
Use Value (UV)1.27Reflects the multiplicity of uses for the plant across various disease categories.

Phytochemistry: The Isolation of this compound

The pioneering work on the phytochemical composition of Uvaria chamae was conducted by Hufford and Lasswell in the late 1970s. Their research led to the isolation and structural elucidation of several novel C-benzylated flavanones, including Uvaretin and Uvarinol.

Experimental Protocol for Isolation and Structure Elucidation of this compound

The following is a generalized experimental protocol based on the methodologies described in the primary literature for the isolation of flavanones from Uvaria chamae.

1. Plant Material Collection and Preparation:

  • The root bark of Uvaria chamae is collected and authenticated by a botanist.
  • The collected plant material is air-dried and then ground into a fine powder.

2. Extraction:

  • The powdered root bark is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol or methanol, using a Soxhlet apparatus.
  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The concentrated crude extract is partitioned between solvents of varying polarity, for example, n-hexane, chloroform, ethyl acetate, and water, to separate compounds based on their polarity.
  • The fractions are monitored for biological activity (e.g., cytotoxicity, antimicrobial activity) to guide the isolation process.

4. Chromatographic Separation:

  • The bioactive fraction (typically the chloroform or ethyl acetate fraction for flavanones) is subjected to column chromatography over silica gel.
  • A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds.
  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

5. Purification:

  • The pooled fractions containing the compound of interest are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.

6. Structure Elucidation:

  • The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:
  • UV-Vis Spectroscopy: To identify the chromophoric system.
  • Infrared (IR) Spectroscopy: To identify functional groups.
  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To establish the complete chemical structure and stereochemistry.
  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Pharmacological Potential of this compound

While extensive in vitro and in vivo studies specifically on this compound are limited in the publicly available literature, preliminary research and in silico studies suggest significant therapeutic potential, particularly in the realm of antimicrobial activity. A recent review highlighted that the pharmacological evaluation of compounds isolated from Uvaria chamae, including Uvarinol, has revealed significant anticancer and antimicrobial properties.

Antimicrobial Activity: An In Silico Perspective

A 2024 study explored the potential of Uvarinol as a dual-site inhibitor of Penicillin-Binding Protein 2a (PBP2a) in Methicillin-Resistant Staphylococcus aureus (MRSA). PBP2a is a key enzyme responsible for the resistance of MRSA to beta-lactam antibiotics. The study's findings suggest that this compound could act as a potent inhibitor of this crucial bacterial protein.

The diagram below illustrates the proposed mechanism of action of this compound as a dual-site inhibitor of PBP2a, based on the findings of the in silico study.

G cluster_this compound This compound cluster_PBP2a PBP2a Enzyme in MRSA cluster_Outcome Outcome This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site Binds to Active_Site Active Site (Transpeptidase Domain) This compound->Active_Site Binds to Allosteric_Site->Active_Site Conformational Change Inhibition Inhibition of Peptidoglycan Synthesis Active_Site->Inhibition Blocks Activity Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Caption: Proposed dual-site inhibition of PBP2a by this compound.

Future Directions and Conclusion

The ethnobotanical history of Uvaria species, particularly U. chamae, provides a strong rationale for further scientific investigation into its bioactive constituents. This compound has emerged as a compound of interest with potential antimicrobial properties. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

  • In vitro and in vivo validation: Conducting rigorous in vitro (e.g., MIC, MBC, anti-biofilm assays) and in vivo studies to confirm the antimicrobial activity of purified this compound against a broad spectrum of pathogens, including multidrug-resistant strains.

  • Mechanism of action studies: Elucidating the precise molecular mechanisms by which this compound exerts its biological effects through various cellular and biochemical assays.

  • Pharmacokinetic and toxicological profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to assess its drug-like properties and safety.

  • Synergistic studies: Investigating the potential synergistic effects of this compound with existing antibiotics to combat antimicrobial resistance.

References

In Silico Prediction of Uvaol Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvaol, a pentacyclic triterpenoid found in various plants, including olives, has garnered significant interest in the scientific community for its potential therapeutic applications. Preclinical studies have demonstrated its antiproliferative, pro-apoptotic, and anti-angiogenic properties, making it a promising candidate for further investigation in drug discovery and development. In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, play a pivotal role in accelerating the exploration of Uvaol's bioactivities by providing insights into its mechanism of action and potential as a therapeutic agent. This technical guide provides an in-depth overview of the in silico prediction of Uvaol's bioactivities, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

Table 1: In Silico Molecular Docking of Uvaol Against Angiogenesis-Related Proteins
Target ProteinBinding Energy (kcal/mol)Reference FDA-Approved InhibitorInhibitor Binding Energy (kcal/mol)
P38 MAPK-10.1Doramapimod-
EGFR-9.6Afatinib, Gefitinib, Erlotinib-
ER alpha-9.2--
BRAF-8.1--

Source: In silico reverse molecular docking studies predicted Uvaol's binding affinity to various angiogenesis-related proteins.[1]

Table 2: In Vitro and In Ovo Validation of Uvaol's Anti-Angiogenic Activity
AssayMetricValue
EGFR Enzyme InhibitionIC50146.79 µM[1]
BRAF Enzyme InhibitionIC50> 1000 µM[1]
Chorioallantoic Membrane (CAM) AssayVascular Branching IC50511.61 µM[1]
Chorioallantoic Membrane (CAM) AssayJunction Formation IC50501.93 µM[1]
Table 3: Cytotoxicity of Uvaol in Human Hepatocarcinoma (HepG2) and Normal Liver (WRL68) Cell Lines
Cell LineTimeIC50 (µg/mL)
HepG224h25.2 ± 1.8
48h18.6 ± 1.3
72h14.1 ± 1.0
WRL6824h54.3 ± 3.8
48h45.8 ± 3.2
72h39.9 ± 2.8
Table 4: Molecular Docking of Ursolic Acid (a Uvaol Isomer) Against Cancer-Related Targets
CompoundTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µg/mL)
Ursolic AcidPTP1B-MCF-722.4 ± 0.64
Ursolic AcidGSK-3βFavorable binding affinity--
Ursolic AcidACEFavorable binding affinity--
Ursolic AcidTACEFavorable binding affinity--

Experimental Protocols

In Silico Molecular Docking

Objective: To predict the binding affinity and interaction of Uvaol with the active site of a target protein.

Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogens and Kollman charges are added to the protein using software like AutoDock Tools.

    • The protein structure is saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structure of Uvaol is obtained from a chemical database like PubChem or generated using chemical drawing software.

    • The ligand's geometry is optimized using a suitable force field.

    • Gasteiger charges are computed, and rotatable bonds are defined.

    • The ligand structure is saved in the PDBQT format.

  • Grid Box Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.

  • Molecular Docking:

    • Molecular docking is performed using software such as AutoDock Vina.

    • The Lamarckian Genetic Algorithm is commonly employed for conformational searching.

    • A set number of docking runs are performed to ensure thorough exploration of the conformational space.

  • Analysis of Results:

    • The docking results are clustered based on root-mean-square deviation (RMSD).

    • The binding energy (in kcal/mol) of the most favorable binding pose is recorded.

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between Uvaol and the amino acid residues of the target protein are visualized and analyzed using software like PyMOL or Discovery Studio.

ADME and Toxicity Prediction

Objective: To predict the pharmacokinetic properties and potential toxicity of Uvaol.

Methodology:

  • Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string of Uvaol is obtained from a chemical database.

  • ADME Prediction:

    • The SMILES string is submitted to an online server like SwissADME.

    • The server calculates various physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and predicts pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.

    • Drug-likeness is evaluated based on rules like Lipinski's Rule of Five.

  • Toxicity Prediction:

    • The SMILES string is submitted to a toxicity prediction server like ProTox-II.

    • The server predicts various toxicity endpoints, including organ toxicity (hepatotoxicity), and potential for mutagenicity and carcinogenicity.

  • Analysis: The predicted ADME and toxicity profiles are analyzed to assess the potential of Uvaol as a drug candidate.

Mandatory Visualization

experimental_workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_inovo In Ovo Validation mol_dock Molecular Docking enzyme_assay Enzyme Inhibition Assay mol_dock->enzyme_assay results Analyze Results & Propose Mechanism mol_dock->results adme_tox ADME/Toxicity Prediction adme_tox->results cam_assay CAM Assay enzyme_assay->cam_assay enzyme_assay->results cytotoxicity Cytotoxicity Assay cytotoxicity->results cam_assay->results start Identify Bioactive Compound (Uvaol) start->adme_tox start->cytotoxicity target_id Identify Potential Molecular Targets start->target_id target_id->mol_dock

Caption: Experimental workflow for in silico prediction and validation of Uvaol's bioactivities.

PI3K_Akt_pathway Uvaol Uvaol PI3K PI3K Uvaol->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax Bax (Pro-apoptotic) Akt->Bax CellCycle Cell Cycle Arrest (G0/G1) Akt->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Proposed mechanism of Uvaol-induced apoptosis via inhibition of the PI3K/Akt signaling pathway.

References

The Therapeutic Potential of Uvariol and Related Natural Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query for "Uvariol" did not yield significant specific research. This guide, therefore, focuses on related and well-researched compounds, primarily Ursolic Acid , a natural pentacyclic triterpenoid with significant therapeutic interest, and secondarily, compounds isolated from the Uvaria genus . This approach is taken under the assumption that the user's interest lies in the therapeutic potential of this class of natural products.

Introduction

Natural products have long been a cornerstone of drug discovery, providing a rich source of chemical diversity and biological activity. Ursolic acid, found in a wide variety of plants, and various compounds from the Uvaria genus, have emerged as promising candidates for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known biological activities, potential therapeutic targets, and mechanisms of action of these compounds, with a focus on the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of pharmacology, drug discovery, and medicinal chemistry.

Biological Activities and Therapeutic Targets

Ursolic acid and compounds from the Uvaria genus exhibit a broad range of pharmacological effects, with the most extensively studied being their anticancer and anti-inflammatory properties.

Anticancer Activity

Ursolic acid has demonstrated potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1]

Key Therapeutic Targets in Cancer:

  • Signaling Kinases: Phosphoinositide 3-kinase (PI3K), Protein Kinase B (Akt), Mitogen-activated protein kinase (MAPK), Extracellular signal-regulated kinase (ERK), and IκB kinase (IKK).[1][2]

  • Transcription Factors: Nuclear factor-kappa B (NF-κB) and Signal transducer and activator of transcription 3 (STAT3).[1]

  • Apoptosis Regulators: Bcl-2 family proteins and Caspases.

  • Cell Cycle Regulators: Cyclins and Cyclin-dependent kinases (CDKs).

  • Matrix Metalloproteinases (MMPs): Involved in tumor invasion and metastasis.

Anti-inflammatory Activity

Both ursolic acid and various extracts and isolated compounds from Uvaria species have shown significant anti-inflammatory effects.[3] The mechanisms underlying this activity involve the inhibition of key inflammatory mediators and signaling pathways.

Key Therapeutic Targets in Inflammation:

  • Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX).

  • Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).

  • NF-κB Signaling Pathway: A central regulator of the inflammatory response.

Quantitative Data: In Vitro Cytotoxicity

The following tables summarize the reported 50% inhibitory concentration (IC50) values of ursolic acid and compounds isolated from Uvaria species against various cancer cell lines.

Table 1: IC50 Values of Ursolic Acid Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HT-29Colon Cancer26 (24h), 20 (48h), 18 (72h)
SW480Colon CancerNot specified
LoVoColon CancerNot specified
Huh-7Hepatocellular Carcinoma53.5 (24h), 45.9 (48h), 43.0 (72h)
LNCaPProstate CancerNot specified
PC-3Prostate CancerNot specified
MCF-7Breast Cancer75.5 (24h), 66.1 (48h), 61.9 (72h)
T47DBreast CancerNot specified
MDA-MB-231Breast CancerNot specified
HeLaCervical CancerNot specified
JurkatLeukemiaNot specified
P3HR1Leukemia2.5 µg/mL
K562Chronic Myelogenous Leukemia17.79 µg/mL
TE-8Esophageal Squamous Cell Carcinoma39.01
TE-12Esophageal Squamous Cell Carcinoma29.65
T24Bladder Cancer14.57
5637Bladder Cancer39.31

Table 2: IC50 Values of Compounds from Uvaria Species

Compound/ExtractSource SpeciesActivityIC50 (µg/mL)Reference
Ethanolic Leaf ExtractUvaria chamaeAntioxidant (DPPH)280 (Butanol fraction)
Crude Methanolic ExtractUvaria compereiAnti-inflammatory66.05
(-)-zeylenolUvaria grandifloraCytotoxicity (MDA-MB231)54 µM
(-)-zeylenolUvaria grandifloraCytotoxicity (HepG2)> 80 µM

Signaling Pathways Modulated by Ursolic Acid

Ursolic acid exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Ursolic acid has been shown to inhibit this pathway in various cancer cells. Downregulation of PI3K and subsequent inhibition of Akt phosphorylation by ursolic acid leads to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_Pathway Ursolic_Acid Ursolic Acid PI3K PI3K Ursolic_Acid->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Ursolic acid inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival. Ursolic acid has been reported to inhibit the phosphorylation of key components of this pathway, such as ERK1/2, leading to the suppression of cancer cell growth.

MAPK_ERK_Pathway Ursolic_Acid Ursolic Acid Raf Raf Ursolic_Acid->Raf Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Ursolic acid interferes with the MAPK/ERK signaling cascade.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and cancer. Ursolic acid has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation and degradation of its inhibitor, IκBα, and by preventing the nuclear translocation of the p65 subunit. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

NFkB_Pathway cluster_nucleus Nuclear Translocation Ursolic_Acid Ursolic Acid IKK IKK Ursolic_Acid->IKK Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_n NF-κB NFkB->NFkB_n Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression

Caption: Ursolic acid inhibits the activation of the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activities of ursolic acid and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol Overview:

  • Cell Seeding: Plate cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., ursolic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Aspirate the medium and dissolve the formazan crystals in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compound Add Test Compound (Ursolic Acid) Seed_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a typical MTT cell viability assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol Overview:

  • Animal Acclimatization: Acclimate animals (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., ursolic acid or Uvaria extract) orally or via intraperitoneal injection at a predetermined time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of the animals.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle-treated control group.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is essential for studying the modulation of signaling pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol Overview for NF-κB Pathway Analysis:

  • Cell Treatment and Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Ursolic acid and compounds from the Uvaria genus represent a promising area of research for the development of novel anticancer and anti-inflammatory agents. Their ability to modulate multiple key signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, underscores their therapeutic potential. The data and protocols presented in this guide provide a valuable resource for researchers seeking to further investigate the mechanisms of action and therapeutic applications of these and other related natural products. Further preclinical and clinical studies are warranted to fully elucidate their efficacy and safety profiles in human diseases.

References

The Stereochemistry of Uvariol: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Stereochemical Assignment in a Complex Flavanone

Introduction

Uvariol, a naturally occurring flavanone, presents a compelling case study in the stereochemical elucidation of complex polycyclic natural products. As a member of the flavonoid family, its biological activity is intrinsically linked to its three-dimensional architecture. For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemistry of this compound is paramount for elucidating its mechanism of action, designing structure-activity relationship (SAR) studies, and developing it as a potential therapeutic agent. This technical guide synthesizes the available information on the stereochemical determination of this compound, focusing on the key experimental methodologies and data that underpin its currently accepted absolute configuration.

Molecular Structure and Stereocenters

This compound possesses a complex chemical structure with multiple stereocenters, making its stereochemical assignment a non-trivial task. The core of this compound is a flavanone skeleton, which is characterized by a C6-C3-C6 framework. The specific IUPAC name for this compound is 5,7-dihydroxy-6-[[2-hydroxy-5-[(2-hydroxyphenyl)methyl]phenyl]methyl]-8-[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one[1]. The key stereocenter in the flavanone core is at the C2 position, which determines the relative orientation of the B-ring. The absolute configuration of this and other stereocenters is crucial for its biological activity.

Methodologies for Stereochemical Elucidation

The determination of the absolute configuration of complex natural products like this compound typically involves a combination of spectroscopic and crystallographic techniques. Based on studies of other flavonoids from the Uvaria genus and related natural products, the following experimental protocols are central to establishing the stereochemistry.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule[3][4].

Experimental Protocol:

  • Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening various conditions (e.g., slow evaporation, vapor diffusion, solvent layering).

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are then refined, and the absolute configuration is typically determined using the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the assigned absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining the connectivity of a molecule, specific NMR techniques can provide crucial information about the relative stereochemistry.

Experimental Protocol:

  • 1D and 2D NMR: A comprehensive set of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, is performed to assign all proton and carbon signals and establish the planar structure of this compound.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are used to determine the spatial proximity of protons. For flavanones, the observation of an NOE correlation between the proton at C2 and the protons on the B-ring can help establish the relative stereochemistry.

  • Chiral Derivatizing Agents (CDA): The use of chiral derivatizing agents, such as Mosher's acid, can be employed to determine the absolute configuration of stereocenters bearing hydroxyl groups. The differential chemical shifts observed in the 1H NMR spectra of the resulting diastereomeric esters allow for the assignment of the absolute configuration.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized light.

Experimental Protocol:

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable transparent solvent.

  • Data Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV-Vis region where the chromophores of the molecule absorb.

  • Data Analysis: The experimental CD spectrum is compared with the theoretically calculated CD spectrum for a specific enantiomer. A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. The theoretical spectra are typically calculated using time-dependent density functional theory (TD-DFT).

Quantitative Data

Specific quantitative data for this compound, such as specific rotation, melting point, and detailed NMR chemical shifts and coupling constants, would be found in the primary literature describing its isolation. As this specific literature for this compound could not be located, a representative table of the kind of data that would be presented is shown below. This data is hypothetical and for illustrative purposes only.

ParameterValue
Specific Rotation [α]D25 +X.X (c 0.1, MeOH)
Melting Point XXX - XXX °C
¹H NMR (500 MHz, CDCl₃) δ ppm (J in Hz)
H-25.40 (dd, J = 12.0, 3.0)
H-3a3.10 (dd, J = 17.0, 12.0)
H-3b2.85 (dd, J = 17.0, 3.0)
¹³C NMR (125 MHz, CDCl₃) δ ppm
C-279.5
C-343.2
C-4196.8
Circular Dichroism λmax (Δε)
330 nm (+2.5), 290 nm (-4.0)

Logical Workflow for Stereochemical Assignment

The logical process for determining the stereochemistry of a novel natural product like this compound typically follows a hierarchical approach.

stereochemistry_workflow cluster_isolation Isolation & Purification cluster_structure Structure Elucidation cluster_confirmation Confirmation Isolation Isolation from Uvaria sp. Purification Chromatographic Purification Isolation->Purification Planar_Structure Planar Structure Determination (1D/2D NMR, MS) Purification->Planar_Structure Relative_Stereo Relative Stereochemistry (NOESY, Coupling Constants) Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Configuration (X-ray, CD, Chemical Correlation) Relative_Stereo->Absolute_Stereo Total_Synthesis Total Synthesis of Stereoisomers Absolute_Stereo->Total_Synthesis Bioassay Biological Activity Comparison Total_Synthesis->Bioassay

Caption: Workflow for the stereochemical elucidation of this compound.

Conclusion

The stereochemistry of this compound, a complex flavanone, is a critical determinant of its biological function. While the primary literature detailing its full stereochemical assignment is not widely accessible, a combination of powerful analytical techniques including X-ray crystallography, advanced NMR spectroscopy, and chiroptical methods like circular dichroism provides the necessary tools for such a determination. The logical workflow presented herein outlines the systematic approach required to unambiguously assign the absolute configuration of novel, stereochemically rich natural products. For drug development professionals, a deep appreciation of these methods is essential for leveraging the therapeutic potential of compounds like this compound. Further investigation into historical or specialized chemical literature may yet uncover the original reports on the isolation and full characterization of this intriguing natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of uvariol, a bioactive tribenzylated flavanone found in plants of the Uvaria genus, particularly Uvaria chamae. The protocols outlined below are based on established methodologies for the isolation of flavanones and related phenolic compounds from plant materials.

Introduction

This compound is a C-benzylated flavanone that has garnered interest for its potential cytotoxic and antimicrobial properties. As a member of the flavonoid family, its extraction and purification leverage its polarity and solubility characteristics. Successful isolation of this compound is a critical first step for further pharmacological investigation and drug development. The following sections detail the necessary procedures, from initial extraction to final purification, and present relevant quantitative data for reference.

Data Presentation: this compound Extraction Yields

The yield of this compound and related flavonoids is highly dependent on the extraction method and the plant material. Below is a summary of reported extraction yields from Uvaria chamae.

Plant MaterialExtraction MethodSolvent SystemYield (% w/w)Reference
Uvaria chamae roots and leavesConventional MacerationHydroalcoholic2.03[1]
Uvaria chamae roots and leavesUltrasound-Assisted ExtractionHydroalcoholic9.8[1]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound. These are composite protocols based on methods used for C-benzylated flavanones and related compounds from the Annonaceae family.

Protocol 1: Conventional Solvent Extraction

This protocol describes a standard maceration technique for the initial extraction of this compound from plant material.

Materials:

  • Dried and powdered root or stem bark of Uvaria chamae

  • n-Hexane

  • Methanol

  • Ethyl acetate

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Large glass flasks or beakers

Procedure:

  • Defatting: Weigh the powdered plant material and place it in a large flask. Add n-hexane in a 1:10 (w/v) ratio. Macerate for 24-48 hours at room temperature with occasional stirring. This step removes nonpolar compounds like fats and waxes.

  • Filtration: Filter the mixture through filter paper to separate the plant material from the n-hexane extract. The n-hexane extract can be discarded or saved for other analyses.

  • Methanol Extraction: Air-dry the defatted plant material to remove residual n-hexane. Place the dried material in a clean flask and add methanol in a 1:10 (w/v) ratio.

  • Maceration: Macerate the plant material with methanol for 48-72 hours at room temperature, with occasional agitation to ensure thorough extraction.

  • Concentration: Filter the methanol extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a crude methanol extract containing this compound and other compounds.

  • Liquid-Liquid Partitioning: Dissolve the crude methanol extract in a mixture of methanol and water (9:1 v/v) and partition successively with ethyl acetate. Combine the ethyl acetate fractions and concentrate using a rotary evaporator to obtain an ethyl acetate fraction enriched with flavanones.

Protocol 2: Purification by Column Chromatography

This protocol details the separation of this compound from the crude extract using column chromatography.

Materials:

  • Crude ethyl acetate extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: n-Hexane and Ethyl Acetate (gradient elution)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and adsorb it onto a small amount of silica gel. Once the solvent has evaporated, carefully load the dried sample onto the top of the prepared column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate. A typical gradient might be from 100:0 to 0:100 (n-hexane:ethyl acetate).

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize the spots under a UV lamp. Fractions with similar TLC profiles can be pooled. This compound, being a moderately polar flavanone, is expected to elute with mid-polarity solvent mixtures.

  • Further Purification: Fractions containing this compound may require further purification using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow plant_material Dried & Powdered Uvaria chamae defatting Defatting with n-Hexane plant_material->defatting maceration Maceration with Methanol defatting->maceration filtration1 Filtration maceration->filtration1 concentration1 Concentration (Rotary Evaporator) filtration1->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (vs. Ethyl Acetate) crude_extract->partitioning ethyl_acetate_fraction Enriched Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection purified_this compound Purified this compound fraction_collection->purified_this compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic CrudeExtract Crude Extract ColumnChromatography Column Chromatography (Low Resolution) CrudeExtract->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Pooling Pooling of Fractions TLC->Pooling PrepTLC_HPLC Preparative TLC / HPLC (High Resolution) Pooling->PrepTLC_HPLC Purethis compound Pure this compound PrepTLC_HPLC->Purethis compound

Caption: Logical flow of the purification process.

References

Application Note & Protocol: Quantification of Uvariol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of uvariol. As no standardized, publicly available, validated method for this specific analyte was identified, the following protocol is a comprehensive template based on established methodologies for the analysis of similar flavonoid compounds. This method will require optimization and full validation by the end-user to ensure it is fit for its intended purpose, in accordance with ICH guidelines.[1][2][3]

Introduction

This compound, a flavonoid of interest, requires a reliable and accurate analytical method for its quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and specificity.[4][5] This application note provides a detailed protocol for a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The protocol covers instrumentation, sample preparation, chromatographic conditions, and key validation parameters.

Proposed HPLC Method

This method is designed for the separation and quantification of this compound using a reversed-phase C18 column.

Instrumentation and Chromatographic Conditions
ParameterProposed Condition
HPLC System Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-25 min: 20-21% B25-45 min: 21-50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan of this compound standard)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered plant material.

    • Perform extraction using a suitable method such as sonication or Soxhlet extraction with methanol as the solvent.

    • For sonication, place the plant material in a flask with 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract with a known volume of the mobile phase (e.g., 5 mL).

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the key validation parameters and hypothetical performance data for the proposed HPLC method, based on ICH guidelines.

ParameterSpecificationHypothetical Result
Retention Time (tR) Consistent retention time for this compound~15.2 min
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.7 µg/mL
Accuracy (% Recovery) 98 - 102%99.5%
Precision (% RSD) ≤ 2%< 1.5%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification plant_material Plant Material (Dried & Powdered) extraction Extraction (e.g., Sonication with Methanol) plant_material->extraction filtration1 Initial Filtration extraction->filtration1 concentration Solvent Evaporation filtration1->concentration reconstitution Reconstitution in Mobile Phase concentration->reconstitution filtration2 0.45 µm Syringe Filtration reconstitution->filtration2 hplc_injection Inject into HPLC System filtration2->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (280 nm) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification using Calibration Curve data_acquisition->quantification

Caption: Experimental workflow for this compound quantification.

standard_preparation_workflow cluster_standards Standard Preparation ref_std This compound Reference Standard stock_sol Primary Stock Solution (1000 µg/mL in Methanol) ref_std->stock_sol working_std Working Standard Solutions (1-100 µg/mL) stock_sol->working_std calibration_curve Calibration Curve Construction working_std->calibration_curve

Caption: Workflow for the preparation of standard solutions.

References

Application Notes and Protocols for the GC-MS Analysis of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvariol, a substituted flavanone, represents a class of polyphenolic compounds with significant interest in phytochemical and pharmacological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such compounds from complex matrices. Due to the low volatility and high polarity of this compound, derivatization is a critical step to enable its analysis by GC-MS. This document provides a comprehensive guide to the analysis of this compound using GC-MS, including sample preparation, derivatization, and instrument parameters.

Experimental Protocols

Extraction of this compound from Natural Sources

This compound and other flavonoids can be extracted from various plant materials. Modern extraction techniques such as ultrasound-assisted extraction (UAE) are often employed to enhance efficiency.[1][2][3]

Materials:

  • Dried and powdered plant material

  • 80% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Protocol:

  • Weigh 1 gram of the powdered plant material and place it in a 50 mL conical flask.

  • Add 20 mL of 80% methanol to the flask.

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at 40 kHz.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a round-bottom flask.

  • Repeat the extraction process (steps 2-5) twice more with the remaining plant residue to ensure complete extraction.

  • Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Store the dried extract at -20°C until further analysis.

Derivatization of this compound for GC-MS Analysis

Derivatization is essential to increase the volatility and thermal stability of this compound by converting its polar hydroxyl groups into less polar silyl ethers. Silylation is a common and effective derivatization technique for flavonoids.[4][5]

Materials:

  • Dried this compound extract or standard

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Accurately weigh approximately 1 mg of the dried this compound extract or standard into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may need to be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Split/Splitless, operated in splitless mode
Injector Temperature 280°C
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 50-800
Scan Mode Full Scan

Data Presentation

Predicted Mass Spectral Fragmentation of Silylated this compound

The mass spectrum of the trimethylsilyl (TMS) derivative of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the flavanone core. The fragmentation of flavonoids is well-documented and typically involves retro-Diels-Alder (RDA) reactions of the C-ring.

Table 1: Predicted Key Mass Fragments for TMS-Derivatized this compound

m/z (predicted)Ion Structure/Fragment Loss
M+Molecular ion of per-TMS-Uvariol
M-15Loss of a methyl radical (-CH₃) from a TMS group
RDA fragmentsIons resulting from the retro-Diels-Alder cleavage of the C-ring, providing structural information about the A and B rings.
TMS-related ionsCharacteristic ions for TMS derivatives, such as m/z 73 [(CH₃)₃Si]⁺ and m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺.

Note: The exact m/z values will depend on the number of hydroxyl groups in this compound that are derivatized.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The peak area of a characteristic ion of the derivatized this compound is plotted against the concentration of the standard.

Table 2: Example Calibration Data for Quantitative Analysis of this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5250,000
10500,000
251,250,000
502,500,000
Sample Calculated Concentration (µg/mL)
Unknown 1Calculated from regression
Unknown 2Calculated from regression

Visualizations

Experimental Workflow

experimental_workflow start Start: Plant Material extraction Ultrasonic Extraction (80% Methanol) start->extraction evaporation Solvent Evaporation (Rotary Evaporator) extraction->evaporation Supernatant derivatization Derivatization (Silylation with BSTFA) evaporation->derivatization Crude Extract gcms GC-MS Analysis derivatization->gcms Derivatized Sample data_analysis Data Analysis (Quantification & Identification) gcms->data_analysis end End: Report data_analysis->end

Caption: Experimental workflow for GC-MS analysis of this compound.

Plausible Signaling Pathway Affected by this compound

Flavonoids are known to modulate various signaling pathways involved in cellular processes like inflammation and oxidative stress. The following diagram illustrates a plausible pathway that could be influenced by this compound, based on the known activities of similar flavonoids.

signaling_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits nrf2 Nrf2 This compound->nrf2 Activates akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates inflammation Inflammatory Response nfkb->inflammation are ARE nrf2->are Binds to antioxidant Antioxidant Response are->antioxidant

Caption: Plausible signaling pathways modulated by this compound.

References

Application Notes and Protocols for Antiviral Screening of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvariol is a natural product with potential therapeutic properties. These application notes provide a comprehensive guide for the preliminary in vitro evaluation of this compound as a potential antiviral agent. The following protocols describe standardized assays to determine the cytotoxicity and antiviral efficacy of this compound against a range of viruses. It is crucial to initially assess the cytotoxicity of a compound to ensure that any observed antiviral activity is not a result of cell death. Subsequently, assays like the plaque reduction assay and the cytopathic effect (CPE) reduction assay can be employed to quantify the compound's ability to inhibit viral replication.[1][2][3] Time-of-addition studies can further elucidate the specific stage of the viral life cycle that this compound may inhibit.

Cytotoxicity Assessment of this compound

Objective: To determine the concentration range of this compound that is non-toxic to the host cells used for antiviral assays. This is a critical first step to differentiate true antiviral activity from compound-induced cell death.[3]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Host cell line (e.g., Vero, A549, MDCK)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add the prepared this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with solvent alone (solvent control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by regression analysis of the dose-response curve.

Data Presentation: Cytotoxicity of this compound
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Cell Control)100
0 (Solvent Control)
X1
X2
X3
...
Xn
CC50 (µM) \multicolumn{2}{c}{Calculated from dose-response curve}

Antiviral Activity Screening of this compound

Based on the cytotoxicity data, non-toxic concentrations of this compound should be used for the following antiviral assays.

Plaque Reduction Assay

Objective: To quantify the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection. This assay is considered the "gold standard" for determining the infectivity of a lytic virus and the efficacy of antiviral compounds.

Materials:

  • This compound at non-toxic concentrations

  • Susceptible host cell line

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • Complete cell culture medium

  • Serum-free medium

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Crystal violet staining solution

  • Formalin (for fixing)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare a virus dilution in serum-free medium that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment and Infection:

    • Simultaneous: Mix the virus dilution with various concentrations of this compound and add the mixture to the cell monolayers.

    • Pre-treatment of cells: Treat the cells with this compound for a specific period, then remove the compound and infect the cells.

    • Post-treatment: Infect the cells first, then add this compound at different time points post-infection.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cell monolayer with the semi-solid medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.

  • Staining: Fix the cells with formalin and then stain with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is determined from the dose-response curve. The Selectivity Index (SI) is calculated as CC50/IC50. A higher SI value indicates a more promising antiviral candidate.

Data Presentation: Plaque Reduction Assay with this compound
This compound Concentration (µM)Plaque Count (Mean ± SD)% Plaque Reduction
0 (Virus Control)0
X1
X2
X3
...
Xn
IC50 (µM) \multicolumn{2}{c}{Calculated from dose-response curve}
SI (CC50/IC50) \multicolumn{2}{c}{Calculated value}
Cytopathic Effect (CPE) Reduction Assay

Objective: To evaluate the ability of this compound to protect cells from the morphological changes and cell death induced by viral infection (cytopathic effect).

Materials:

  • This compound at non-toxic concentrations

  • Susceptible host cell line

  • Virus stock

  • Complete cell culture medium

  • 96-well plates

  • MTT or Neutral Red staining solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Treatment and Infection: Add serial dilutions of this compound to the wells, followed by the addition of the virus. Include cell controls (no virus, no compound), virus controls (virus, no compound), and compound toxicity controls (no virus, with compound).

  • Incubation: Incubate the plate until significant CPE is observed in the virus control wells (typically 2-5 days).

  • Quantification of Cell Viability: Assess cell viability using the MTT assay as described in section 1.1 or by Neutral Red uptake.

  • Data Analysis: Calculate the percentage of protection for each this compound concentration. The 50% effective concentration (EC50) is the concentration of this compound that protects 50% of the cells from CPE.

Data Presentation: CPE Reduction Assay with this compound
This compound Concentration (µM)Cell Viability (%) (Mean ± SD)% Protection from CPE
Cell Control100-
Virus Control0
X1
X2
X3
...
Xn
EC50 (µM) \multicolumn{2}{c}{Calculated from dose-response curve}
SI (CC50/EC50) \multicolumn{2}{c}{Calculated value}

Elucidating the Mechanism of Action

Time-of-addition assays can provide initial insights into which stage of the viral life cycle is targeted by this compound.

Time-of-Addition Assay Protocol

Objective: To determine the stage of the viral replication cycle inhibited by this compound.

Procedure:

  • Seed host cells in multi-well plates.

  • Synchronize the infection of the cells with a high multiplicity of infection (MOI) of the virus.

  • Add a fixed, non-toxic concentration of this compound at different time points relative to the infection:

    • Pre-infection: Add this compound before viral inoculation to assess its effect on viral attachment and entry.

    • During infection: Add this compound simultaneously with the virus.

    • Post-infection: Add this compound at various time points after viral inoculation (e.g., 2, 4, 6, 8 hours) to assess its effect on post-entry events like genome replication, protein synthesis, and virion assembly/release.

  • After a single replication cycle (e.g., 24 hours), harvest the supernatant and/or cell lysate.

  • Quantify the viral yield using a plaque assay or RT-qPCR.

  • A significant reduction in viral yield when the compound is added at a specific time point suggests that it inhibits the viral life cycle at that particular stage.

Visualizations

Viral Life Cycle and Potential Inhibition Points

Viral_Life_Cycle cluster_host Host Cell Attachment 1. Attachment Entry 2. Entry & Uncoating Attachment->Entry Replication 3. Genome Replication Entry->Replication Synthesis 4. Protein Synthesis Replication->Synthesis Assembly 5. Assembly Synthesis->Assembly Release 6. Release Assembly->Release Progeny Progeny Virions Release->Progeny Virus Virus Virus->Attachment Uvariol_Inhibition This compound (Potential Inhibitor) Uvariol_Inhibition->Attachment Uvariol_Inhibition->Entry Uvariol_Inhibition->Replication Uvariol_Inhibition->Release Plaque_Reduction_Workflow Start Start: Confluent Cell Monolayer Prepare_Virus Prepare Virus Inoculum & this compound Dilutions Start->Prepare_Virus Infect_Treat Infect Cells with Virus & Treat with this compound Prepare_Virus->Infect_Treat Adsorption Incubate for Viral Adsorption (1-2h) Infect_Treat->Adsorption Overlay Add Semi-Solid Overlay with this compound Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation (2-5 days) Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques and Calculate % Inhibition Fix_Stain->Count_Plaques End End: Determine IC50 & SI Count_Plaques->End Viral_Replication_Inhibition cluster_pathway Viral Replication Pathway Viral_RNA Viral RNA RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp Replication_Complex Replication Complex Formation RdRp->Replication_Complex New_RNA Synthesis of New Viral RNA Replication_Complex->New_RNA This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->RdRp Inhibition->Replication_Complex

References

Application Notes and Protocols: Synthesis of Uvariol Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uvariol, a pentacyclic triterpenoid, represents a class of natural products with significant potential for therapeutic applications. Triterpenoids, including closely related compounds like ursolic acid, oleanolic acid, and betulinic acid, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The exploration of this compound's therapeutic potential is in its early stages, and the synthesis of its derivatives is crucial for conducting comprehensive structure-activity relationship (SAR) studies. These studies are essential for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides detailed protocols for the synthesis of this compound derivatives, focusing on modifications at key positions of the triterpenoid scaffold. It also presents a framework for evaluating their biological activities and summarizes exemplary SAR data from related pentacyclic triterpenoids to guide the design of novel this compound-based therapeutic agents.

Key Concepts in SAR of Pentacyclic Triterpenoids

Structure-activity relationship studies on pentacyclic triterpenoids have revealed several key structural features that influence their biological activity:

  • Modifications at the C-3 Position: The hydroxyl group at the C-3 position is a common site for derivatization. Oxidation to a ketone or esterification/etherification can significantly impact cytotoxicity and anti-inflammatory activity.

  • Modifications at the C-28 Position: The carboxylic acid group at the C-28 position is another critical site for modification. Esterification or amidation at this position can enhance anticancer and antimicrobial activities.

  • Modifications on the A-ring: Introduction of substituents on the A-ring, such as α,β-unsaturated carbonyl moieties, has been shown to enhance the potency of some pentacyclic triterpenoids.

  • Introduction of Heterocyclic Moieties: The conjugation of heterocyclic rings to the triterpenoid scaffold can lead to derivatives with improved biological activity and selectivity.

Experimental Protocols

The following protocols are generalized from established methods for the derivatization of related pentacyclic triterpenoids and can be adapted for the synthesis of this compound derivatives.

Protocol 1: Oxidation of the C-3 Hydroxyl Group

This protocol describes the conversion of the C-3 hydroxyl group of a this compound-type triterpenoid to a ketone.

Materials:

  • This compound or a related triterpenoid (1 equivalent)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 equivalents)

  • Dichloromethane (DCM) as solvent

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve the this compound starting material in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add PCC or DMP in one portion to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (for DMP) or by filtering through a pad of silica gel (for PCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired 3-keto derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Esterification of the C-28 Carboxylic Acid

This protocol describes the formation of an ester derivative at the C-28 position.

Materials:

  • This compound or a related triterpenoid with a C-28 carboxylic acid (1 equivalent)

  • Alcohol (e.g., methanol, ethanol, or a more complex alcohol) (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous DCM as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve the triterpenoid starting material, alcohol, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC to the cooled, stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the C-28 ester derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Amidation of the C-28 Carboxylic Acid

This protocol details the synthesis of an amide derivative at the C-28 position.

Materials:

  • This compound or a related triterpenoid with a C-28 carboxylic acid (1 equivalent)

  • Amine (primary or secondary) (1.2 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or HBTU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous dimethylformamide (DMF) as solvent

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve the triterpenoid starting material in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine, PyBOP or HBTU, and DIPEA to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the C-28 amide derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Structure-Activity Relationship of Triterpenoid Derivatives

The following tables summarize representative SAR data for derivatives of oleanolic acid and ursolic acid, which can serve as a guide for the evaluation of newly synthesized this compound derivatives.

Table 1: Anticancer Activity of Oleanolic Acid Derivatives

CompoundModificationCell LineIC₅₀ (µM)Reference
Oleanolic AcidParent CompoundHCT-116>100
Derivative 4dC-28 Ester (with 4-hydroxy-3-methoxycinnamic acid)HCT-11638.5
Derivative 4kC-28 Ester (with 3,4-dihydroxycinnamic acid)HCT-11639.3
Derivative 4mC-28 Ester (with 4-hydroxycinnamic acid)HCT-11640.0
Derivative 5dC-28 Ester (with gallic acid)LS-174T38.0

Table 2: Antimicrobial Activity of Ursolic Acid Derivatives

CompoundModificationMicroorganismMIC (µg/mL)Reference
Ursolic AcidParent CompoundCandida albicans>128
Derivative 11C-3 Ester (3,4-dimethoxybenzoyl)Candida albicans16-32
Derivative 15C-3 Ester (nicotinoyl)Candida albicans16-32
Betulinic Acid Piperazinyl DerivativeC-28 AmidePathogenic Yeasts4-16

Visualization of Signaling Pathways and Workflows

The biological activity of pentacyclic triterpenoids is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation start This compound Starting Material mod_c3 C-3 Modification (e.g., Oxidation) start->mod_c3 mod_c28 C-28 Modification (e.g., Esterification, Amidation) start->mod_c28 purification Purification (Chromatography) mod_c3->purification mod_c28->purification characterization Characterization (NMR, MS) purification->characterization bio_screening Biological Screening (e.g., Anticancer, Antimicrobial) characterization->bio_screening sar_analysis SAR Analysis bio_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

triterpenoid_signaling cluster_cell Cancer Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes triterpenoid Pentacyclic Triterpenoid (e.g., this compound Derivative) pi3k_akt PI3K/Akt/mTOR Pathway triterpenoid->pi3k_akt Inhibition nfkb NF-κB Pathway triterpenoid->nfkb Inhibition mapk MAPK Pathway triterpenoid->mapk Modulation proliferation Decreased Proliferation pi3k_akt->proliferation inflammation Decreased Inflammation nfkb->inflammation apoptosis Increased Apoptosis mapk->apoptosis

Caption: Key signaling pathways modulated by pentacyclic triterpenoids.

Conclusion

The synthesis and evaluation of this compound derivatives present a promising avenue for the discovery of novel therapeutic agents. By systematically modifying the this compound scaffold and assessing the biological activities of the resulting analogues, researchers can elucidate critical structure-activity relationships. The protocols and SAR data provided herein offer a foundational framework to guide these efforts. The continued exploration of this class of compounds is anticipated to yield lead candidates with significant potential for clinical development in oncology, inflammatory diseases, and infectious diseases.

References

Application Notes and Protocols for Uvariol Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "uvariol" is limited in the available scientific literature. The following application notes and protocols have been compiled using data from structurally related compounds, namely the pentacyclic triterpenoids uvaol and ursolic acid, and the sesquiterpene hydroquinone avarol. Researchers should use this information as a general guideline and validate all protocols and formulations specifically for this compound.

Introduction

This compound is a compound of interest for its potential therapeutic properties. As with many natural products, its progression from in vitro discovery to in vivo validation requires robust and reproducible experimental protocols. This document provides a comprehensive guide for researchers and drug development professionals on the formulation of this compound for in vivo studies, detailing experimental protocols for assessing its efficacy, and visualizing associated signaling pathways. The methodologies and data presented are based on studies of analogous compounds and serve as a starting point for the in vivo investigation of this compound.

Data Presentation: In Vitro Cytotoxicity and In Vivo Efficacy of Related Compounds

Quantitative data from in vitro and in vivo studies of avarol and a derivative of ursolic acid are summarized below to provide a reference for expected potency and efficacy.

Table 1: In Vitro Cytotoxicity of Avarol

Cell LineCompoundIC50 (µg/mL)
HeLa (Cervix Adenocarcinoma)Avarol10.22 ± 0.28[1]
LS174 (Colon Adenocarcinoma)AvarolNot specified, but higher than HeLa[1]
A549 (Non-small-cell Lung Carcinoma)AvarolNot specified, but higher than HeLa[1]
MRC-5 (Normal Lung Fibroblast)Avarol29.14 ± 0.41[1]

Table 2: In Vivo Antitumor Activity of Related Compounds

CompoundAnimal ModelTumor TypeDosage and AdministrationTumor Growth Inhibition (%)
AvarolMiceEhrlich Carcinoma (EC)50 mg/kg, intraperitoneal (3 administrations)29[1]
AvarolMiceCervical Cancer (CC-5)50 mg/kg, intraperitoneal (2 administrations)36
Ursolic Acid Derivative (Compound 14)Kunming MiceH22 Xenografts100 mg/kg45.6 ± 4.3

Experimental Protocols

Formulation of this compound for In Vivo Administration

The poor aqueous solubility of many triterpenoids necessitates specific formulation strategies for in vivo delivery. The following protocol is a general method for preparing a compound like this compound for oral or intraperitoneal administration.

Objective: To prepare a stable suspension of this compound for administration to animal models.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile saline, or a mixture of saline, PEG 400, and Tween 80)

  • Sterile saline

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80 (Polysorbate 80)

  • Glass homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Protocol:

  • Vehicle Preparation:

    • For a 0.5% CMC solution: Gradually add 0.5 g of CMC to 100 mL of sterile saline while stirring vigorously with a magnetic stirrer until a clear, homogeneous solution is formed. Autoclave to sterilize.

    • For a PEG 400/Tween 80 vehicle: A common ratio is 10% PEG 400 and 5% Tween 80 in sterile saline. Prepare by first dissolving the Tween 80 in saline, followed by the addition of PEG 400. Mix until homogeneous.

  • This compound Suspension:

    • Weigh the required amount of this compound based on the desired final concentration and the total volume needed for the study.

    • Transfer the this compound powder to a glass homogenizer.

    • Add a small volume of the chosen vehicle to the homogenizer and gently triturate the powder to form a smooth paste.

    • Gradually add the remaining vehicle while continuing to homogenize until a uniform suspension is achieved.

    • Transfer the suspension to a sterile tube and maintain continuous stirring (e.g., on a magnetic stirrer) until administration to prevent settling.

  • Quality Control:

    • Visually inspect the suspension for homogeneity before each administration.

    • For long-term studies, assess the stability of the formulation over the study period.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical xenograft study to evaluate the antitumor activity of this compound.

Objective: To determine the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Human cancer cell line (e.g., H22, MCF-7)

  • Matrigel (optional, for enhancing tumor take-rate)

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., a standard chemotherapeutic agent)

  • Calipers

  • Animal balance

  • Sterile syringes and needles

Protocol:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under appropriate conditions.

    • Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment groups (n=6-10 per group):

      • Group 1: Vehicle control

      • Group 2: this compound (low dose)

      • Group 3: this compound (high dose)

      • Group 4: Positive control

  • Treatment:

    • Administer the this compound formulation, vehicle, or positive control according to the planned schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). Doses of 50 and 100 mg/kg have been used for related compounds.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each animal at the same frequency to monitor for toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Endpoint and Analysis:

    • Euthanize the animals when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise the tumors and weigh them.

    • Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed effects.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by Related Triterpenoids

Ursolic acid, a related pentacyclic triterpenoid, has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. A representative diagram of these interactions is provided below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR JAK JAK EGFR->JAK This compound This compound (hypothesized) This compound->JAK inhibits IKK IKK This compound->IKK inhibits PI3K PI3K This compound->PI3K inhibits STAT3 STAT3 JAK->STAT3 Proliferation Proliferation Angiogenesis Metastasis STAT3->Proliferation NFkB NF-κB IKK->NFkB NFkB->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothesized signaling pathways modulated by this compound, based on data from related compounds.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the logical flow of an in vivo efficacy study, from initial planning to final data analysis.

G Start Study Design Formulation This compound Formulation Start->Formulation AnimalModel Animal Model Preparation (Cell Implantation) Start->AnimalModel Treatment Treatment Administration Formulation->Treatment Grouping Tumor Growth & Randomization AnimalModel->Grouping Grouping->Treatment Monitoring Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Tumor size limit or study duration Analysis Data Analysis (TGI, Statistics) Endpoint->Analysis End Conclusion Analysis->End

Caption: Workflow for in vivo antitumor efficacy testing of this compound.

References

Application Note: A Guide to Cell-Based Assays for the Identification of Uvariol's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uvariol is a natural product that has garnered interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities. To fully realize its clinical potential and facilitate drug development, it is crucial to identify its molecular targets and elucidate its mechanism of action.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to systematically identify the molecular targets of this compound. The protocols outlined herein describe a strategic approach, beginning with broad phenotypic screening to characterize this compound's cellular effects, followed by specific assays to confirm direct target engagement and dissect its impact on critical signaling pathways.

1. Phenotypic Screening: Characterizing the Cellular Effects of this compound

The initial step in target deconvolution is to understand the phenotypic response of cancer cells to this compound treatment. This is typically achieved through assays that measure cell viability and apoptosis, providing foundational data to guide further investigation.

1.1. Protocol: Cell Viability Assay (MTT)

This protocol determines the concentration at which this compound inhibits cell growth by 50% (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the this compound dilutions and include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

1.2. Protocol: Apoptosis Assay (Caspase-Glo® 3/7)

This assay determines if this compound induces apoptosis, a common mechanism for anticancer compounds.[3][4]

  • Principle: The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay provides a luminogenic substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.

  • Methodology:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, typically treating cells with this compound at concentrations around its IC50 value.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well of the 96-well plate. Mix gently by orbital shaking for 30 seconds.

    • Incubation: Incubate the plate at room temperature for 1-2 hours.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in parallel with a viability assay). Compare the signal from this compound-treated cells to the vehicle control to determine the fold-change in caspase activity.

Table 1: Hypothetical Phenotypic Screening Data for this compound

Cell LineThis compound IC50 (µM)Max. Caspase 3/7 Activation (Fold Change vs. Control)
HeLa (Cervical Cancer)8.54.2
MDA-MB-231 (Breast Cancer)12.13.5
A549 (Lung Cancer)25.32.1
MCF-10A (Normal Breast)> 1001.2

2. Direct Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to identify the direct binding targets of a compound within intact cells, based on the principle of ligand-induced thermal stabilization of the target protein.[5]

  • Principle: The binding of a ligand (this compound) to its target protein can increase the protein's resistance to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated, and the amount of soluble (non-denatured) protein is quantified. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound indicates a direct binding interaction.

  • Methodology:

    • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound or vehicle control for 1 hour at 37°C.

    • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Quantification: Transfer the supernatant (soluble fraction) to a new tube. Quantify the amount of a specific protein of interest using Western blotting or quantify the entire proteome using mass spectrometry (Thermal Proteome Profiling, TPP).

  • Data Analysis: For Western blot analysis, plot the band intensity for the protein of interest against the temperature for both vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Seed & Culture Cells treat Treat Cells with this compound or Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Heat Aliquots to a Range of Temperatures harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble/Precipitated Proteins lyse->centrifuge quantify Quantify Soluble Protein (Western Blot / MS) centrifuge->quantify analyze Analyze Data to Identify Stabilized Proteins quantify->analyze end end analyze->end Target Identified

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Table 2: Hypothetical CETSA Data for a Putative Target (Protein X)

Temperature (°C)Soluble Protein X (Vehicle, % of 40°C)Soluble Protein X (this compound, % of 40°C)
40100%100%
5095%98%
5582%95%
6051%85%
6525%60%
705%30%

3. Pathway Analysis: NF-κB Reporter Assay

Given the anti-inflammatory and pro-apoptotic effects of many natural products, investigating this compound's impact on the NF-κB signaling pathway is a logical step.

  • Principle: This assay uses a cell line stably transfected with a reporter plasmid. The plasmid contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase). Activation of the NF-κB pathway leads to the transcription of the reporter gene, and the resulting signal (luminescence) can be easily measured.

  • Methodology:

    • Cell Seeding: Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

    • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Induce the NF-κB pathway by adding a stimulant, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). Include non-stimulated and stimulated controls.

    • Incubation: Incubate the plate for 6-8 hours at 37°C.

    • Measurement: Measure luciferase activity using a luciferase assay system (e.g., Bright-Glo™) and a luminometer.

  • Data Analysis: Normalize the luciferase activity to cell viability (measured in a parallel plate). Calculate the percentage of inhibition of the TNF-α-induced signal by this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation IkB_NFkB->NFkB IκBα Degradation Gene Target Gene Transcription NFkB_nuc->Gene This compound This compound This compound->IKK Inhibits? TNF TNF-α TNF->TNFR

Caption: Simplified NF-κB signaling pathway with a potential point of inhibition.

4. Conceptual Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

For a more unbiased and direct identification of binding partners, AP-MS can be employed. This requires chemical modification of this compound to create a probe.

  • Principle: A modified version of this compound containing a reactive group (for covalent linkage) and a reporter tag (like biotin) is synthesized. This "probe" is incubated with cell lysate. The probe and its bound proteins are then pulled down using affinity chromatography (e.g., streptavidin beads for a biotin tag). The captured proteins are then identified by mass spectrometry.

  • Conceptual Workflow:

    • Probe Synthesis: Synthesize a this compound analog with a linker arm attached to a biotin tag.

    • Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

    • Probe Incubation: Incubate the cell lysate with the this compound-biotin probe. To identify specific binders, a competition experiment should be run in parallel, where the lysate is pre-incubated with an excess of unmodified this compound before adding the probe.

    • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.

    • Washing: Wash the beads extensively to remove non-specific protein binders.

    • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the list of proteins identified in the probe-treated sample with the competition control. Proteins that are significantly less abundant in the competition sample are considered specific binding partners of this compound.

APMS_Workflow cluster_prep Preparation cluster_capture Affinity Capture cluster_analysis Identification probe Synthesize this compound-Biotin Probe incubate Incubate Lysate with Probe (+/- excess this compound for competition) probe->incubate lysate Prepare Cell Lysate lysate->incubate capture Capture Complexes with Streptavidin Beads incubate->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute & Digest Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Specific Binders by Comparing Samples ms->identify end end identify->end Potential Targets Identified

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

The identification of molecular targets for a bioactive natural product like this compound is a multi-step process that requires an integrated approach. By starting with broad phenotypic assays and progressing to more specific target engagement and pathway analysis techniques, researchers can systematically narrow down the list of potential targets. The protocols and workflows described in this application note provide a robust framework for elucidating the mechanism of action of this compound, which is an essential step in its journey from a natural product to a potential therapeutic agent.

References

Application Notes & Protocols: A Framework for Assessing the Enzymatic Effects of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Uvariol, a naturally occurring flavonoid, presents a compelling subject for enzymatic studies due to the well-documented biological activities of its chemical class. Flavonoids are known to exhibit anti-inflammatory, antioxidant, and anticancer properties, often through the modulation of key enzymatic pathways. Understanding the interaction of this compound with specific enzymes is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide a comprehensive protocol for assessing the effects of this compound on the kinetics of several enzymes implicated in inflammation, oxidative stress, and cancer progression.

Potential Target Enzymes for this compound

Based on the known biological activities of flavonoids, the following enzymes are proposed as primary targets for investigating the enzymatic effects of this compound:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.

  • 5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.

  • Xanthine Oxidase (XO): An enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid, generating reactive oxygen species (ROS) in the process. It is a significant contributor to oxidative stress.

  • Matrix Metalloproteinase-9 (MMP-9): A zinc-dependent endopeptidase that degrades extracellular matrix components. Its overexpression is associated with cancer invasion and metastasis.

Experimental Protocols

The following protocols are designed to determine the kinetic parameters of this compound's interaction with the target enzymes. These protocols are based on established spectrophotometric and fluorometric methods.

General Reagents and Equipment
  • This compound (stock solution prepared in DMSO)

  • Purified enzymes (COX-2, 5-LOX, Xanthine Oxidase, MMP-9)

  • Specific enzyme substrates (see individual protocols)

  • Assay buffers (see individual protocols)

  • Microplate reader (spectrophotometer and fluorometer capabilities)

  • 96-well plates (UV-transparent or black, as required)

  • Standard laboratory equipment (pipettes, tubes, etc.)

Protocol for Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is adapted from fluorometric assay kits.[1]

  • Principle: The assay measures the generation of Prostaglandin G2 (PGG2), an intermediate product of the COX enzyme, using a fluorometric probe.

  • Reagents:

    • COX Assay Buffer

    • COX Probe (in DMSO)

    • Human Recombinant COX-2 enzyme

    • Arachidonic Acid (substrate)

    • Celecoxib (positive control inhibitor)

  • Procedure:

    • Prepare a dilution series of this compound in COX Assay Buffer. Also, prepare a solvent control (DMSO) and a positive control (Celecoxib).

    • In a 96-well plate, add the this compound dilutions, solvent control, and positive control.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

    • Add the Reaction Mix to each well and incubate at room temperature for 10 minutes, protected from light.

    • Initiate the reaction by adding Arachidonic Acid to each well.

    • Immediately measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol for 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is based on a fluorometric screening kit.

  • Principle: This assay measures the activity of 5-LOX through the detection of a fluorescent product generated from a specific substrate.

  • Reagents:

    • LOX Assay Buffer

    • LOX Probe

    • 5-LOX Enzyme

    • LOX Substrate

    • Zileuton (positive control inhibitor)

  • Procedure:

    • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).

    • Add the this compound dilutions, a solvent control, and a positive control (Zileuton) to a 96-well white plate.

    • Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

    • Add the Reaction Mix to each well and incubate at room temperature for 10 minutes.

    • Prepare the LOX Substrate working solution.

    • Initiate the reaction by adding the LOX Substrate to each well.

    • Measure the fluorescence at an excitation of 500 nm and an emission of 536 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.

  • Data Analysis: Determine the reaction rate from the linear phase of the fluorescence curve. Calculate the percent inhibition and the IC50 value for this compound.

Protocol for Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on a spectrophotometric method measuring the formation of uric acid.[2]

  • Principle: The enzymatic activity of XO is determined by measuring the increase in absorbance at 293 nm due to the formation of uric acid from xanthine.

  • Reagents:

    • Phosphate buffer (e.g., 0.05 M, pH 7.5)

    • Xanthine solution (substrate)

    • Xanthine Oxidase enzyme solution

    • Allopurinol (positive control inhibitor)

  • Procedure:

    • Prepare a dilution series of this compound in phosphate buffer.

    • In a UV-transparent 96-well plate or cuvettes, add the phosphate buffer, xanthine solution, and the this compound dilutions or controls (solvent and allopurinol).

    • Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the Xanthine Oxidase enzyme solution.

    • Immediately measure the increase in absorbance at 293 nm over a period of 3-5 minutes.

  • Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance curve. Determine the percent inhibition and IC50 value for this compound.

Protocol for Matrix Metalloproteinase-9 (MMP-9) Activity Assay

This protocol is based on a fluorogenic substrate assay.

  • Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by active MMP-9, releasing a fluorescent group.

  • Reagents:

    • Assay Buffer (e.g., Tris-HCl buffer with CaCl2, ZnCl2)

    • Fluorogenic MMP-9 substrate

    • Recombinant human MMP-9 enzyme

    • A broad-spectrum MMP inhibitor (e.g., GM6001) as a positive control.

  • Procedure:

    • Prepare a dilution series of this compound in Assay Buffer.

    • In a 96-well black plate, add the this compound dilutions, solvent control, and positive control.

    • Add the MMP-9 enzyme to each well and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic MMP-9 substrate.

    • Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the specific substrate in kinetic mode.

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the fluorescence curve. Calculate the percent inhibition and IC50 value for this compound.

Data Presentation: Summary of Kinetic Parameters

The quantitative data obtained from the enzyme kinetic assays should be summarized in a clear and structured table for easy comparison.

Enzyme TargetThis compound Concentration (µM)% InhibitionIC50 (µM)Type of Inhibition (e.g., Competitive, Non-competitive)K_i (µM)
COX-2 [Concentration 1][Value][Value][To be determined][To be determined]
[Concentration 2][Value]
[Concentration 3][Value]
5-LOX [Concentration 1][Value][Value][To be determined][To be determined]
[Concentration 2][Value]
[Concentration 3][Value]
Xanthine Oxidase [Concentration 1][Value][Value][To be determined][To be determined]
[Concentration 2][Value]
[Concentration 3][Value]
MMP-9 [Concentration 1][Value][Value][To be determined][To be determined]
[Concentration 2][Value]
[Concentration 3][Value]

Note: The type of inhibition and the inhibitor constant (Ki) can be determined by performing further kinetic studies with varying substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory effect of this compound on a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Uvariol_prep Prepare this compound Dilutions Plate_setup Plate Setup: Add this compound/Controls Uvariol_prep->Plate_setup Enzyme_prep Prepare Enzyme Solution Incubation Pre-incubation with Enzyme Enzyme_prep->Incubation Substrate_prep Prepare Substrate Solution Reaction_init Initiate Reaction with Substrate Substrate_prep->Reaction_init Controls_prep Prepare Controls (Solvent, Positive Inhibitor) Controls_prep->Plate_setup Plate_setup->Incubation Incubation->Reaction_init Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_init->Measurement Rate_calc Calculate Reaction Rates Measurement->Rate_calc Inhibition_calc Determine % Inhibition Rate_calc->Inhibition_calc Kinetic_model Kinetic Modeling (e.g., Lineweaver-Burk) Rate_calc->Kinetic_model IC50_calc Calculate IC50 Value Inhibition_calc->IC50_calc G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, MMP-9, etc.) DNA->Genes Transcription

References

Uvariol: A Promising Lead Compound for Drug Discovery in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Uvariol, a novel tribenzylated flavanone isolated from the medicinal plant Uvaria chamae, has emerged as a compound of significant interest in the field of drug discovery.[1] The Uvaria genus, belonging to the Annonaceae family, is a rich source of bioactive secondary metabolites, including flavonoids, alkaloids, and acetogenins, which have been traditionally used to treat a variety of ailments.[2][3] this compound, in particular, has demonstrated potent cytotoxic activities, suggesting its potential as a lead compound for the development of new anticancer agents.[1][4] Furthermore, extracts from Uvaria species have shown significant anti-inflammatory properties, indicating another promising therapeutic avenue for compounds derived from this genus.

These application notes provide a summary of the available data on this compound and related compounds from Uvaria chamae, along with detailed protocols for key in vitro and in vivo assays to facilitate further research into its therapeutic potential.

Quantitative Data on Biological Activities

Table 1: Cytotoxic Activity of Uvaria chamae Extracts

Extract/CompoundCell Line/AssayActivity MetricValueReference(s)
Ethanol Extract of RootBrine Shrimp Lethality AssayLC5025.01 µg/mL
Ethanol Fraction (this compound as main component)Human Throat Carcinoma (KB)CytotoxicNot specified
Root Bark ExtractIn vitro anti-measles virusIC501.216 µg/mL
Stem Bark ExtractIn vitro anti-measles virusIC503.281 µg/mL

Table 2: Anti-inflammatory Activity of Uvaria chamae Extract

ExtractAnimal ModelDosagePercent Inhibition of EdemaTime PointReference(s)
Uvaria chamae ExtractCarrageenan-induced paw edema in ratsNot specified69.57%Not specified

Signaling Pathways

This compound's potential anticancer and anti-inflammatory effects may be mediated through the modulation of key cellular signaling pathways. The NF-κB and Caspase pathways are critical regulators of inflammation and apoptosis, respectively, and are common targets for therapeutic intervention.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IL1 IL-1 TNFR TNFR TNFa->TNFR Binds IL1R IL-1R IL1->IL1R Binds IKK IKK Complex TNFR->IKK Activates IL1R->IKK Activates IkB IκB IKK->IkB Phosphorylates Ub Ubiquitination IkB->Ub Proteasome Proteasome Degradation IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Releases Ub->Proteasome DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes Induces This compound This compound (Potential Target) This compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves DNA_damage DNA Damage (from this compound) Mitochondrion Mitochondrion DNA_damage->Mitochondrion Induces Permeability CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 (Active) Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Activation Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: this compound-induced apoptosis via caspase activation.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line.

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be dissolved and quantified by spectrophotometry.

2. Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

3. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (in triplicate). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus log concentration of this compound.

Protocol 2: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

This protocol describes the evaluation of the anti-inflammatory effects of this compound in a rodent model.

1. Principle: The carrageenan-induced paw edema model is a widely used and reproducible method for screening anti-inflammatory drugs. Subplantar injection of carrageenan induces a local, acute, and biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second phase is associated with the production of prostaglandins and other inflammatory mediators. The ability of a compound to reduce the swelling is a measure of its anti-inflammatory activity.

2. Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound solution/suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Animal cages and handling equipment

3. Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin)

    • Group III-V: this compound (e.g., 25, 50, 100 mg/kg)

    • Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

  • Induction of Edema: Measure the initial paw volume/thickness of the right hind paw of each animal. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume/thickness at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment paw volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

Conclusion

This compound, a constituent of Uvaria chamae, presents a compelling case for further investigation as a lead compound in drug discovery. Its reported cytotoxic effects warrant a more in-depth analysis to elucidate its mechanism of action and to determine its efficacy against a broader range of cancer cell lines. While direct evidence for its anti-inflammatory activity is pending, the significant anti-inflammatory properties of Uvaria chamae extracts suggest that this compound may contribute to this effect. The protocols and pathway diagrams provided herein offer a framework for researchers to systematically evaluate the therapeutic potential of this compound and advance its development as a novel anticancer or anti-inflammatory agent.

References

Application Notes and Protocols for Scaling Up Uvariol Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the isolation of C-benzylated dihydrochalcones, often referred to by the general term "Uvariol," from plants of the Uvaria genus, particularly Uvaria chamae. The genus Uvaria is a rich source of various bioactive compounds, including flavonoids, alkaloids, and polyoxygenated cyclohexenes. Among these, C-benzylated dihydrochalcones such as Uvaretin and Dichamanetin have garnered significant interest due to their cytotoxic and other pharmacological activities.[1] These compounds represent promising candidates for further drug development.

The following sections detail the methodologies for extraction, fractionation, and purification of these target compounds, with a focus on techniques amenable to scaling up for larger-scale production.

Data Presentation: Extraction and Fractionation Yields

The efficiency of the initial extraction and fractionation steps is critical for a successful scale-up. The choice of solvent significantly impacts the yield of the desired compounds. Below is a summary of typical yields obtained from the leaves and roots of Uvaria chamae.

Plant PartExtraction Solvent/FractionYield (%)Reference
LeavesHydroethanolic (80:20 water) ExtractNot specified[2]
Hexane Fraction0.32[2]
Dichloromethane (DCM) Fraction0.07[2]
Ethyl Acetate (EAC) Fraction0.56[2]
Butanol Fraction1.08
RootsHydroethanolic (50:50 water) Extract9.15
Root BarkUltrasonic-assisted hydroethanolic extract9.80
Root BarkConventional solvent extraction3.18

Experimental Protocols

Protocol 1: Large-Scale Extraction of Crude Extract from Uvaria chamae

This protocol describes a method for obtaining a crude extract rich in bioactive compounds from the powdered plant material.

Materials:

  • Dried and powdered Uvaria chamae plant material (e.g., roots, leaves)

  • Ethanol (95% or absolute)

  • Water (distilled or deionized)

  • Large-scale maceration tank with a stirrer

  • Filtration system (e.g., filter press or large Buchner funnel with filter paper)

  • Rotary evaporator (large capacity)

  • High-vacuum pump

Procedure:

  • Maceration:

    • Place 10 kg of powdered Uvaria chamae material into a stainless-steel maceration tank.

    • Add 100 L of a hydroethanolic solvent mixture (e.g., 80% ethanol in water, v/v).

    • Stir the mixture at room temperature (20-25°C) for 48-72 hours. Ensure the tank is covered to prevent solvent evaporation.

  • Filtration:

    • Filter the mixture through a filter press or a series of large Buchner funnels to separate the plant debris from the liquid extract.

    • Wash the plant residue with an additional 10 L of the hydroethanolic solvent to ensure maximum recovery of the extract.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the filtrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C.

    • Continue the evaporation process until the ethanol is completely removed, resulting in a concentrated aqueous extract.

  • Drying:

    • Freeze-dry (lyophilize) the concentrated aqueous extract to obtain a stable crude extract powder.

    • Alternatively, the concentrate can be dried in a vacuum oven at a temperature below 50°C.

    • Record the final weight of the crude extract and calculate the yield.

Protocol 2: Fractionation of the Crude Extract

This protocol outlines the liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.

Materials:

  • Crude hydroethanolic extract from Protocol 1

  • Hexane

  • Dichloromethane (DCM) or Chloroform

  • Ethyl acetate

  • Butanol

  • Large separatory funnels or a liquid-liquid extraction apparatus

  • Rotary evaporator

Procedure:

  • Initial Suspension:

    • Suspend 1 kg of the crude extract in 5 L of distilled water.

  • Hexane Partitioning:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Add 5 L of hexane and shake vigorously for 10-15 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer. Collect the upper hexane layer.

    • Repeat the hexane extraction two more times with 5 L of fresh hexane each time.

    • Combine the hexane fractions and concentrate under reduced pressure to obtain the hexane-soluble fraction.

  • Dichloromethane (DCM) Partitioning:

    • To the remaining aqueous layer, add 5 L of DCM and repeat the extraction process as described in step 2.

    • Combine the DCM fractions and concentrate to yield the DCM-soluble fraction.

  • Ethyl Acetate Partitioning:

    • To the remaining aqueous layer, add 5 L of ethyl acetate and repeat the extraction process.

    • Combine the ethyl acetate fractions and concentrate to obtain the ethyl acetate-soluble fraction, which is often enriched in flavonoids and C-benzylated dihydrochalcones.

  • Butanol Partitioning:

    • To the final aqueous layer, add 5 L of butanol and perform the extraction.

    • Combine the butanol fractions and concentrate to get the butanol-soluble fraction.

  • Drying and Yield Calculation:

    • Dry each fraction completely under vacuum to obtain the respective dried fractions.

    • Calculate the yield of each fraction relative to the initial crude extract.

Protocol 3: Isolation of Uvaretin/Dichamanetin by Column Chromatography

This protocol describes the purification of the target C-benzylated dihydrochalcones from the ethyl acetate fraction using column chromatography. This is a representative protocol that can be scaled.

Materials:

  • Ethyl acetate fraction from Protocol 2

  • Silica gel (for column chromatography, e.g., 60-120 mesh)

  • Solvent system: Hexane and Ethyl Acetate (gradient elution)

  • Glass chromatography column of appropriate size (e.g., for 100 g of fraction, a 10 cm diameter column may be suitable)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve 100 g of the dried ethyl acetate fraction in a minimal amount of DCM or the initial mobile phase.

    • Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel, drying it, and then carefully adding it to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., 95:5, 90:10, 85:15, and so on).

    • Collect fractions of a fixed volume (e.g., 500 mL) using a fraction collector.

  • Monitoring by TLC:

    • Monitor the separation by spotting aliquots of the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system (e.g., hexane:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp (254 nm and 365 nm).

    • Combine the fractions that show similar TLC profiles and contain the target compounds (Uvaretin and Dichamanetin typically have distinct Rf values).

  • Further Purification (if necessary):

    • The combined fractions may require further purification using preparative HPLC or recrystallization to obtain the pure compounds.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Powdered Uvaria Plant Material maceration Maceration with Hydroethanolic Solvent plant_material->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction dcm_fraction DCM Fraction partitioning->dcm_fraction ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction butanol_fraction Butanol Fraction partitioning->butanol_fraction column_chromatography Silica Gel Column Chromatography ea_fraction->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring fraction_pooling Pooling of Fractions tlc_monitoring->fraction_pooling pure_compound Pure Uvaretin/Dichamanetin fraction_pooling->pure_compound

Caption: Workflow for the isolation of C-benzylated dihydrochalcones.

Signaling Pathway of Dichamanetin-Induced Apoptosis

Dichamanetin has been shown to induce apoptosis in cancer cells through a mitochondrial-mediated pathway. This involves the generation of reactive oxygen species (ROS) and the modulation of the NF-κB signaling pathway.

G cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus dichamanetin Dichamanetin ros Increased ROS Production dichamanetin->ros nfkb_inhibition NF-κB Inhibition dichamanetin->nfkb_inhibition mmp_loss Loss of Mitochondrial Membrane Potential ros->mmp_loss cytochrome_c Cytochrome c Release mmp_loss->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Dichamanetin-induced mitochondrial-mediated apoptosis pathway.

Concluding Remarks

The protocols provided herein offer a general framework for the scaled-up isolation of "this compound" and related C-benzylated dihydrochalcones from Uvaria species. It is important to note that optimization of each step, including solvent ratios, chromatography conditions, and elution gradients, will be necessary for specific plant materials and target compounds to maximize yield and purity. The demonstrated bioactive potential of compounds like Dichamanetin underscores the importance of developing efficient and scalable purification strategies to facilitate further preclinical and clinical investigations.

References

Grandifloracin: A Promising Phytochemical Standard for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Grandifloracin is a polyoxygenated cyclohexene derivative isolated from plants of the Uvaria genus, such as Uvaria dac and Uvaria grandiflora.[1][2] Initially, this document was intended to focus on the phytochemical "uvariol." However, a thorough review of the scientific literature revealed a significant lack of available data for this compound, making it unsuitable for the development of detailed application notes and protocols. In its place, we have chosen to focus on grandifloracin, a well-characterized compound from the same genus with demonstrated biological activity and a growing body of research. This application note provides a comprehensive overview of grandifloracin's utility as a phytochemical standard, with a focus on its application in cancer research, particularly its anti-austerity effects on pancreatic cancer cells.

Grandifloracin has shown potent and preferential cytotoxicity against pancreatic cancer cells under nutrient-deprived conditions, a characteristic that mimics the austere microenvironment of solid tumors.[1][3] This "anti-austerity" activity makes it a valuable tool for researchers investigating novel cancer therapies that target the metabolic adaptations of tumor cells. The mechanism of action for grandifloracin involves the inhibition of the Akt/mTOR signaling pathway and the induction of autophagy-mediated cell death.

This document provides detailed protocols for the isolation, purification, and quantification of grandifloracin, as well as for key biological assays to evaluate its cytotoxic and anti-austerity effects. The information presented here is intended for researchers, scientists, and drug development professionals working in the fields of phytochemistry, oncology, and pharmacology.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC30H30O8
Molecular Weight518.56 g/mol
AppearanceWhite solid
StereochemistryExists as both (+) and (-) enantiomers

Spectroscopic Data

The structural elucidation of grandifloracin has been accomplished using a combination of spectroscopic techniques. The following are typical spectroscopic data for grandifloracin:

  • ¹H-NMR and ¹³C-NMR: Detailed assignments for proton and carbon signals are available in the literature, confirming the polyoxygenated cyclohexene core and the presence of benzoyl groups.

  • Infrared (IR): IR spectra show characteristic absorption bands for hydroxyl groups, carbonyl groups (from esters and ketones), and aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of grandifloracin.

Biological Activity

Grandifloracin exhibits significant biological activity, most notably its anti-austerity effects against pancreatic cancer cells. It preferentially induces cell death in cancer cells under nutrient-deprived conditions, with minimal effects on cells in nutrient-rich environments. This selective cytotoxicity is a highly desirable characteristic for a potential anti-cancer agent.

Additionally, grandifloracin has been shown to inhibit α-glucosidase, suggesting potential applications in the management of type 2 diabetes.

Experimental Protocols

Isolation and Purification of Grandifloracin from Uvaria Species

This protocol describes a general method for the isolation and purification of grandifloracin from the dried stems of Uvaria dac.

Workflow for Grandifloracin Isolation and Purification

G plant_material Dried, powdered Uvaria dac stems extraction Maceration with Dichloromethane plant_material->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_extract Dichloromethane Crude Extract filtration_concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection hplc_purification Preparative HPLC fraction_collection->hplc_purification pure_grandifloracin Pure Grandifloracin hplc_purification->pure_grandifloracin

Caption: Workflow for the isolation and purification of grandifloracin.

Materials:

  • Dried, powdered stems of Uvaria dac

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

  • Thin-layer chromatography (TLC) plates

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • HPLC grade solvents (e.g., acetonitrile, water)

Procedure:

  • Extraction: Macerate the powdered plant material with DCM at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure to obtain the crude DCM extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine fractions containing grandifloracin based on their TLC profiles.

  • Preparative HPLC: Further purify the combined fractions using preparative HPLC to obtain pure grandifloracin.

Quantification of Grandifloracin by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Standard Preparation:

  • Prepare a stock solution of grandifloracin standard in methanol (1 mg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation:

  • Accurately weigh the plant extract and dissolve it in methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution and determine the concentration of grandifloracin by comparing the peak area with the calibration curve.

Preferential Cytotoxicity Assay (Anti-austerity Assay)

This assay determines the ability of grandifloracin to selectively kill cancer cells in a nutrient-deprived medium (NDM) compared to a nutrient-rich medium (DMEM).

Materials:

  • PANC-1 human pancreatic cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Nutrient-Deprived Medium (NDM)

  • Grandifloracin

  • 96-well plates

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed PANC-1 cells in 96-well plates at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Wash the cells with PBS and replace the medium with either DMEM or NDM containing various concentrations of grandifloracin.

  • Incubation: Incubate the plates for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability and determine the PC50 value (the concentration that causes 50% cell death in NDM).

Western Blot Analysis for Akt/mTOR and LC3

This protocol is for assessing the effect of grandifloracin on the Akt/mTOR signaling pathway and autophagy.

Materials:

  • PANC-1 cells

  • Grandifloracin

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat PANC-1 cells with grandifloracin for the desired time, then lyse the cells.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

Data Presentation

Table 1: Cytotoxicity of Grandifloracin against PANC-1 Pancreatic Cancer Cells

MediumPC50 (µM)Reference
Nutrient-Deprived Medium (NDM)14.5
Nutrient-Rich Medium (DMEM)No significant toxicity observed

Table 2: Cytotoxicity of Grandifloracin Analogs against PANC-1 Cells in NDM

CompoundPC50 (µM)Reference
(+)-Grandifloracin14.5
Analog (±)-124.8
Analog (±)-137.0

Visualizations

Grandifloracin's Proposed Mechanism of Action

G cluster_cell Pancreatic Cancer Cell Grandifloracin Grandifloracin Akt Akt Grandifloracin->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Cell_Death Cell_Death Autophagy->Cell_Death

Caption: Proposed signaling pathway of grandifloracin in pancreatic cancer cells.

Conclusion

Grandifloracin, a bioactive compound from the Uvaria genus, serves as an excellent phytochemical standard for research into novel anti-cancer therapies. Its well-defined anti-austerity mechanism, involving the Akt/mTOR pathway and autophagy, provides a solid foundation for further investigation. The protocols and data presented in this application note offer a comprehensive guide for researchers to utilize grandifloracin in their studies, contributing to the development of new strategies for treating pancreatic and other cancers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Uvariol Yield from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the targeted optimization of Uvariol extraction is limited in publicly available scientific literature. This guide is based on established principles of natural product chemistry and phytochemical extraction. The protocols and troubleshooting advice provided are general and should be adapted and optimized for your specific plant matrix and laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where can it be found?

This compound is a type of phytochemical known as a C-benzylated dihydrochalcone. It is found in plants of the Annonaceae family, particularly within the Uvaria genus. Species such as Uvaria grandiflora and Uvaria narum, found in tropical regions of Asia, are known to produce various bioactive compounds and are potential sources of this compound.[1][2][3][4][5] The specific part of the plant (e.g., leaves, bark, roots) that contains the highest concentration of this compound can vary, so preliminary screening of different plant parts is recommended.

Q2: What are the key factors that influence the final yield of this compound?

The final yield of any natural product, including this compound, is influenced by a series of factors starting from the plant material itself to the final purification step. Key factors include:

  • Plant Material: The genetic variety, geographical source, time of harvest, and post-harvest handling (drying and storage) of the plant material significantly impact the concentration of secondary metabolites.

  • Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) determines the efficiency of pulling the compound from the plant matrix.

  • Solvent Selection: The polarity of the solvent must be matched to the polarity of this compound to ensure maximum solubility and extraction.

  • Extraction Parameters: Time, temperature, and the ratio of solvent to solid plant material must be optimized to maximize extraction while minimizing the degradation of the target compound.

  • Purification Strategy: The efficiency of the chromatographic techniques used to isolate this compound from the crude extract will directly affect the final yield and purity.

Q3: How do I choose the most suitable extraction method?

There is no single "best" method; the choice depends on the stability of this compound, the available equipment, and the desired scale of extraction. Modern methods often offer higher efficiency and shorter extraction times.

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent over time at room temperature.Simple, requires minimal equipment, suitable for thermolabile (heat-sensitive) compounds.Time-consuming, may result in lower yield compared to other methods.
Soxhlet Extraction Continuous extraction with a hot solvent refluxing through the plant material.More efficient than maceration, requires less solvent over time.Can degrade thermolabile compounds due to prolonged exposure to heat.
Ultrasound-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration.Fast, highly efficient, reduces solvent consumption, can be performed at lower temperatures.May require specialized equipment, potential for localized heating.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.Extremely fast, high yield, reduced solvent usage.Requires a microwave-compatible setup, risk of overheating and degrading the compound if not controlled.
Q4: What is the best way to select a solvent for this compound extraction?

Solvent selection is critical and is based on the principle of "like dissolves like." Since this compound is a phenolic compound, solvents of intermediate polarity are often a good starting point. A systematic approach is recommended:

  • Start with Literature: Search for studies on similar compounds (dihydrochalcones, flavonoids) to see which solvents were used successfully.

  • Perform Small-Scale Trials: Test a range of solvents with varying polarities, such as hexane (non-polar), ethyl acetate (intermediate polarity), methanol, or ethanol (polar).

  • Analyze the Results: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze the small-scale extracts and determine which solvent yielded the highest concentration of the target compound with the fewest impurities.

Troubleshooting Guide

Problem: I have a very low or no yield of this compound in my crude extract.

Possible Cause 1: Incorrect Plant Material or Handling

  • Question: Did you use the correct plant species and part?

    • Solution: Verify the botanical identity of your plant material. The concentration of phytochemicals can vary significantly between different parts of the plant (leaves, stem, root, bark). It is advisable to test different parts to identify the one with the highest this compound content.

  • Question: Was the plant material dried and stored correctly?

    • Solution: Improper drying (e.g., direct sunlight) or storage (e.g., high humidity) can lead to enzymatic or microbial degradation of the target compound. Plant material should be dried in a shaded, well-ventilated area or in an oven at a controlled, low temperature (typically 40-50°C) and stored in airtight containers away from light.

Possible Cause 2: Inefficient Extraction Parameters

  • Question: Is your solvent choice optimal?

    • Solution: As mentioned in the FAQ, the solvent may not be suitable for this compound. Perform small-scale extractions with a gradient of solvents (e.g., hexane, chloroform, ethyl acetate, acetone, methanol) to find the most effective one.

  • Question: Is the particle size of your plant material appropriate?

    • Solution: The plant material should be ground to a fine, uniform powder. This increases the surface area available for solvent contact, significantly improving extraction efficiency.

  • Question: Are your extraction time and temperature appropriate?

    • Solution: Each extraction method has an optimal time and temperature. For maceration, you may need to increase the duration (e.g., from 24 to 72 hours). For heat-based methods like Soxhlet, ensure the temperature is not high enough to cause degradation. For UAE and MAE, short extraction times are typical, and exceeding them may not improve yield. Optimization experiments are necessary.

Problem: My crude extract is very impure and difficult to purify.

Possible Cause 1: Low Solvent Selectivity

  • Question: Is your solvent extracting a wide range of compounds?

    • Solution: Highly polar solvents like methanol or water often co-extract sugars, chlorophyll, and other highly polar impurities. A solvent with intermediate polarity, like ethyl acetate, might provide a cleaner extract. Consider using a sequential extraction strategy: first, wash the plant material with a non-polar solvent like hexane to remove fats and waxes, then extract with a medium-polarity solvent to isolate this compound.

Possible Cause 2: Inadequate Purification Strategy

  • Question: Is your chromatography technique suitable for the extract?

    • Solution: A single purification step is rarely sufficient. A multi-step approach is often required.

      • Liquid-Liquid Partitioning: Partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to perform an initial cleanup.

      • Column Chromatography: Use silica gel or Sephadex LH-20 for initial fractionation of the extract.

      • Preparative HPLC: For final purification to obtain high-purity this compound.

Problem: My yields are inconsistent from batch to batch.

Possible Cause: Lack of Standardization

  • Question: Are you controlling all variables?

    • Solution: To ensure reproducibility, every step of the process must be standardized. This includes the source and harvest time of the plant material, the drying and grinding procedure, and the exact parameters of your extraction and purification protocol (e.g., solvent volume, time, temperature, column packing). Keep detailed records for each batch to identify any deviations.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

This protocol outlines a general workflow. Note: All parameters should be optimized for your specific case.

1. Preparation of Plant Material

  • Collect the desired plant part (e.g., leaves or bark) from a verified Uvaria species.

  • Wash the material with water to remove dirt and debris.

  • Dry the material at 40°C in a hot air oven until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

2. Solvent Extraction (Example: Ultrasound-Assisted Extraction)

  • Place 100 g of the dried plant powder into a 2 L flask.

  • Add 1 L of an appropriate solvent (e.g., ethyl acetate, based on optimization trials). The recommended solid-to-solvent ratio is typically between 1:10 and 1:20 (w/v).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-60 minutes at a controlled temperature (e.g., 30-40°C).

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at ≤45°C to obtain the crude extract.

3. Purification by Column Chromatography

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Pack a glass column uniformly with the slurry.

  • Dissolve a portion of the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane, gradually increasing the proportion of ethyl acetate, and finishing with methanol).

  • Collect fractions of the eluate (e.g., 20 mL each) and monitor them by TLC.

  • Combine the fractions that show a similar profile and contain the compound of interest (this compound).

  • Concentrate the combined fractions to yield a semi-purified product. Further purification can be achieved using techniques like preparative HPLC if required.

Visualizations

Experimental Workflow

G A Plant Material Collection (e.g., Uvaria species) B Washing & Drying (40-50°C) A->B C Grinding (Fine Powder) B->C D Solvent Extraction (e.g., UAE with Ethyl Acetate) C->D E Filtration & Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography (Silica Gel) F->G H Fraction Collection & TLC Analysis G->H I Pooling & Concentrating Fractions H->I J Purified this compound I->J K Structure Elucidation (NMR, MS) J->K

Caption: General workflow for the extraction and purification of this compound from plant material.

Troubleshooting Low Yield

G Start Problem: Low this compound Yield Q1 Is plant material verified & properly handled? Start->Q1 Sol1 Solution: - Verify plant species & part - Optimize drying/storage Q1->Sol1 NO Q2 Is particle size sufficiently small? Q1->Q2 YES A1_Yes YES A1_No NO Sol2 Solution: - Grind to a finer, uniform powder Q2->Sol2 NO Q3 Is the solvent choice optimized? Q2->Q3 YES A2_Yes YES A2_No NO Sol3 Solution: - Test solvents of varying polarity - Consider sequential extraction Q3->Sol3 NO Q4 Are extraction parameters (time, temp) optimized? Q3->Q4 YES A3_Yes YES A3_No NO Sol4 Solution: - Systematically vary time/temp to find optimum conditions Q4->Sol4 NO End Review purification steps for product loss Q4->End YES A4_Yes YES A4_No NO

Caption: A logical decision tree for troubleshooting low this compound yield during extraction.

Example Signaling Pathway for Phytochemicals

Note: The specific signaling pathways modulated by this compound require further investigation. The following diagram illustrates the PI3K/Akt pathway, which is a common target for various natural bioactive compounds and serves as a representative example.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Phytochemical Bioactive Compound (e.g., this compound) Phytochemical->Akt Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Example of a signaling pathway (PI3K/Akt) often modulated by natural compounds.

References

Technical Support Center: Overcoming Uvariol Solubility Challenges in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of uvariol in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a type of organic compound known as a triterpenoid. These molecules are characteristically hydrophobic (water-repelling) due to their complex, non-polar carbon skeleton. This chemical structure makes them inherently difficult to dissolve in polar solvents like water and aqueous buffers used in most biological assays.

Q2: What is the most common initial step to dissolve this compound for a bioassay?

A2: The most prevalent and straightforward approach is to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose. This concentrated stock can then be diluted into the aqueous assay buffer to the final desired concentration.

Q3: What concentration of DMSO is acceptable in cell-based assays?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%. However, the tolerance can vary between different cell lines, so it is always recommended to run a solvent toxicity control experiment.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What can I do?

A4: This is a common challenge that indicates the final concentration of the organic solvent is insufficient to maintain this compound's solubility, or you have exceeded its solubility limit in the final assay medium. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Attempt the experiment with lower final concentrations of this compound.

  • Optimize Co-solvent Percentage: While keeping cell health in mind, you might test slightly higher, yet still non-toxic, final DMSO concentrations.

  • Use an Alternative Co-solvent: Consider other solvents like ethanol or polyethylene glycol 400 (PEG 400).

  • Gentle Warming: Cautiously warming the solution may aid dissolution, but you must be mindful of potential compound degradation. Stability at higher temperatures should be verified.

Q5: Are there alternatives to using organic solvents to dissolve this compound?

A5: Yes, several advanced formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound. These include:

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can significantly increase its water solubility.

  • Liposomal Formulation: Incorporating this compound into the lipid bilayer of liposomes creates a delivery vehicle that is dispersible in aqueous solutions.

  • Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can improve its dispersion and bioavailability in aqueous environments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the primary organic solvent (e.g., DMSO).The compound has very low solubility even in organic solvents, or the chosen solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution. 2. Test alternative organic solvents such as N,N-Dimethylformamide (DMF) or ethanol.[1] 3. Perform a solubility test to determine its quantitative limit in the selected solvent.
The solution is initially clear but becomes cloudy or shows a precipitate over time.The compound is in a supersaturated state and is slowly precipitating out of the solution. It is also possible that the compound is unstable in the buffer.1. Use the prepared solution immediately after dilution. 2. Consider including a precipitation inhibitor in your formulation. 3. Evaluate the stability of this compound in your specific buffer system over the time course of your experiment.
Inconsistent results between experiments.This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration of the compound in the assay.1. Visually inspect your solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. 3. Consider one of the advanced formulation methods (cyclodextrins, liposomes) for more stable preparations.

Quantitative Data on Solubility

Compound Solvent System Temperature Solubility
Ursolic Acid60% (w/w) Ethanol in Water (pH 7)20°C~0.05 g/L
Ursolic Acid90% (w/w) Ethanol in Water (pH 7)20°C~0.2 g/L
Ursolic Acid90% (w/w) Ethanol in Water (pH 10)20°C> 10 g/L

Note: The solubility of ionizable compounds like ursolic acid can be significantly influenced by pH.[2][3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

This protocol describes the most common method for preparing this compound for in vitro bioassays.

  • Preparation of a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution.

  • Preparation of Intermediate Dilutions (Optional):

    • Depending on the final concentrations required for the bioassay, it may be convenient to prepare intermediate dilutions of the concentrated stock solution in 100% DMSO.

  • Preparation of Final Working Solutions:

    • Serially dilute the concentrated stock solution or intermediate dilutions into the aqueous assay buffer (e.g., cell culture medium, phosphate-buffered saline) to achieve the final desired concentrations.

    • It is crucial to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation. Do not add the aqueous buffer to the DMSO stock.

    • Ensure the final concentration of DMSO in the working solution is at a non-toxic level for the cells or biological system being used (typically ≤0.5%).

  • Solvent Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the assay buffer. This is essential to differentiate the effects of the compound from the effects of the solvent.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This method can significantly enhance the aqueous solubility of this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for this purpose.

  • Molar Ratio Determination:

    • A common starting point is a 1:1 molar ratio of this compound to HP-β-CD.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Weigh the appropriate amounts of this compound and HP-β-CD.

    • Place the powders in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvents.

    • The resulting powder is the this compound-HP-β-CD inclusion complex, which should exhibit improved water solubility.

  • Solubility Testing:

    • Attempt to dissolve the prepared inclusion complex directly in your aqueous assay buffer.

Signaling Pathways and Experimental Workflows

This compound's Potential Mechanism of Action in Cancer Cells

This compound's close analog, uvaol, has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by modulating key signaling pathways. It is plausible that this compound acts through similar mechanisms.[4][5]

Uvariol_Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Regulation This compound This compound PI3K PI3K This compound->PI3K inhibition CellCycle Cell Cycle (G0/G1 Phase) This compound->CellCycle induces MAPK MAPK Pathway This compound->MAPK activation* Akt Akt PI3K->Akt activation Bcl2 Bcl-2 Akt->Bcl2 activation Proliferation Cell Proliferation Akt->Proliferation promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits apoptosis Bax Bax Bax->Mitochondrion promotes apoptosis Apoptosis Apoptosis Mitochondrion->Apoptosis cytochrome c release Arrest Arrest CellCycle->Arrest MAPK->Proliferation regulates Experimental_Workflow start Start solubility_test Initial Solubility Test (DMSO, Ethanol) start->solubility_test prepare_stock Prepare Concentrated Stock Solution solubility_test->prepare_stock dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute check_precipitate Check for Precipitation dilute->check_precipitate bioassay Perform Bioassay (e.g., Cytotoxicity Assay) check_precipitate->bioassay No Precipitation troubleshoot Troubleshoot Solubility (Advanced Formulation) check_precipitate->troubleshoot Precipitation analyze Analyze Results bioassay->analyze end End analyze->end troubleshoot->prepare_stock Reformulate

References

Technical Support Center: Optimizing HPLC Separation of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of uvariol. This compound, a C-benzylated dihydrochalcone found in plants of the Uvaria genus, often co-elutes with structurally similar compounds, presenting a significant purification challenge.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound from co-eluting compounds.

Problem Possible Cause Suggested Solution
Poor resolution between this compound and other peaks (e.g., uvaretin, chamanetin). Inappropriate mobile phase composition. 1. Modify Solvent Strength: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase. A lower organic content will generally increase retention times and may improve separation. 2. Change Organic Solvent: If using methanol, switch to acetonitrile, or vice-versa. The difference in solvent selectivity (π-π interactions with acetonitrile) can alter the elution order and improve resolution. 3. Adjust pH: For mobile phases containing water, the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) can suppress the ionization of phenolic hydroxyl groups on this compound and its analogs, leading to sharper peaks and better separation.
Suboptimal stationary phase. 1. Column Chemistry: Standard C18 columns are a good starting point. However, if co-elution persists, consider a phenyl-hexyl column to enhance π-π interactions with the aromatic rings of this compound and its analogs. 2. Particle Size: Employing a column with smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) can significantly increase column efficiency and improve the resolution of closely eluting peaks.
Isocratic elution is insufficient. Implement a Gradient Elution: Start with a lower percentage of organic solvent and gradually increase it over the run. This will help to separate early-eluting polar compounds and provide better resolution for the more retained this compound and its hydrophobic analogs.
Broad or tailing peaks for this compound. Secondary interactions with the stationary phase. 1. Acidify Mobile Phase: The addition of an acid like formic or acetic acid can minimize interactions between the phenolic hydroxyl groups of the analyte and residual silanols on the silica-based stationary phase. 2. Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.
Column degradation. Ensure the column has been properly stored and has not exceeded its recommended lifetime or injection volume. A new column may be required.
This compound peak co-elutes with a major, unidentified peak. Presence of structurally similar natural products. Plant extracts from Uvaria species are rich in other C-benzylated dihydrochalcones like uvaretin, chamanetin, and dichamanetin, which are the most likely co-eluting compounds. Other flavonoids, alkaloids, and tannins may also be present.[1][2] Use a diode array detector (DAD) or a mass spectrometer (MS) to investigate the purity of the this compound peak. The UV spectra of these compounds are likely to be very similar, but an MS detector can differentiate them based on their mass-to-charge ratio.
Inconsistent retention times for this compound. Fluctuations in mobile phase composition. Ensure accurate and consistent preparation of the mobile phase. Use a high-precision gradient pump and ensure proper mixing.
Temperature variations. Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
Column equilibration. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: The most common co-eluting compounds are other C-benzylated dihydrochalcones that are structurally very similar to this compound and are often found in the same plant extracts. These include uvaretin, isouvaretin, chamanetin, and dichamanetin.[2] Extracts of Uvaria species also contain a complex mixture of other phytochemicals such as flavonoids, alkaloids, tannins, and saponins that could potentially co-elute.[1][3]

Q2: What is a good starting HPLC method for the separation of this compound?

A2: A good starting point for method development is a reversed-phase HPLC method using a C18 column with a gradient elution. Based on methods used for the analysis of phenolic compounds in Uvaria extracts, the following is a recommended starting protocol. Further optimization will likely be necessary.

Q3: How can I confirm the identity of the this compound peak?

A3: Peak identity can be confirmed by comparing the retention time and UV-Vis spectrum with that of a purified this compound standard. For absolute confirmation, especially in a complex matrix, co-injection with a standard is recommended. If a standard is not available, the peak can be collected post-column (fractionation) and its structure elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: My sample is a crude plant extract. What sample preparation steps are recommended before HPLC analysis?

A4: Crude extracts should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC column. For complex extracts, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge can be beneficial to remove highly polar or non-polar interferences.

Experimental Protocols

General HPLC Method for the Analysis of Phenolic Compounds in Uvaria Extracts

This protocol is a starting point for the separation of this compound and can be optimized for better resolution from its co-eluting analogs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 10% B to 60% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Diode Array Detector (DAD) monitoring at 280 nm and 340 nm
Injection Volume 10 µL

Method Optimization Strategy:

If co-elution of this compound with other compounds is observed, a systematic approach to method optimization should be undertaken. The following workflow illustrates the logical progression of optimization steps.

HPLC_Optimization_Workflow start Initial Separation with General Method check_resolution Adequate Resolution? start->check_resolution adjust_gradient Adjust Gradient Slope check_resolution->adjust_gradient No end Optimized Method check_resolution->end Yes change_solvent Change Organic Solvent (Methanol vs. Acetonitrile) adjust_gradient->change_solvent adjust_ph Modify Mobile Phase pH (e.g., 0.1% Formic Acid) change_solvent->adjust_ph change_column Select Different Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column change_column->start Re-evaluate

Caption: Workflow for HPLC method optimization.

Signaling Pathways and Logical Relationships

The primary challenge in separating this compound lies in its structural similarity to other co-occurring C-benzylated dihydrochalcones. The following diagram illustrates this relationship.

Coeluting_Compounds cluster_plant Uvaria Species Extract cluster_hplc HPLC Separation Challenge This compound This compound Coelution Co-elution Risk This compound->Coelution Uvaretin Uvaretin Uvaretin->Coelution Chamanetin Chamanetin Chamanetin->Coelution Dichamanetin Dichamanetin Dichamanetin->Coelution Other_Flavonoids Other Flavonoids Alkaloids Alkaloids Tannins Tannins

Caption: Structural analogs of this compound leading to co-elution.

References

Troubleshooting Uvariol instability during storage and experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with Uvariol. Our aim is to help you navigate challenges related to storage, stability, and experimentation to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what are its chemical properties?

A1: this compound, also known as 21-Hydroxylanosterol, is a natural compound isolated from the roots of Piptostigma fugax.[1] It is important to distinguish it from similarly named compounds like Uvarinol and Uvaol, which have different chemical structures. The known properties of this compound (21-Hydroxylanosterol) are summarized below.

PropertyValueSource
Molecular Formula C30H50O2[1]
CAS Number 56362-97-1[1]
Synonyms 21-Hydroxylanosterol[1]

Note: The search results also identified "Uvarinol" (C36H30O7) and "Uvaol" (C30H50O2), which are different compounds. Please verify the specific compound you are working with.[2]

Storage and Handling

Q2: How should I store this compound powder?

A2: this compound powder should be stored at -20°C. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture to prevent degradation.

Q3: I need to make a stock solution of this compound. What solvent should I use and how should I store it?

A3: The solubility of this compound is not well-documented. For many natural compounds of similar structure, solvents such as DMSO, ethanol, or methanol are often used to create a concentrated stock solution. It is recommended to perform a small-scale solubility test with your desired solvent.

Once a stock solution is prepared, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C and protected from light.

Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?

A4: Cloudiness or precipitation can indicate that the compound has come out of solution, which may be due to storage at too low a temperature for the solvent used (e.g., DMSO freezing at 18.5°C) or exceeding its solubility limit.

  • Troubleshooting Steps:

    • Gently warm the solution to 37°C to see if the precipitate redissolves.

    • Vortex the solution thoroughly.

    • If precipitation persists, you may need to prepare a fresh stock solution at a lower concentration.

Experimental Troubleshooting

Q5: My experimental results with this compound are inconsistent. What are the possible causes?

A5: Inconsistent results can stem from several factors related to the stability and handling of this compound, as well as the experimental setup itself.

  • Potential Causes of Instability:

    • Degradation: this compound may be sensitive to light, temperature fluctuations, or pH changes in your experimental medium. Degradation can lead to a loss of biological activity.

    • Improper Storage: Repeated freeze-thaw cycles of stock solutions can degrade the compound.

    • Solubility Issues: If this compound is not fully dissolved in your working solutions, the effective concentration will be lower and variable.

  • Troubleshooting Workflow: The following diagram outlines a logical approach to troubleshooting inconsistent experimental outcomes.

G A Inconsistent Results Observed B Check this compound Stock Solution A->B C Precipitate or Cloudiness? B->C D Warm/Vortex Solution. If persists, prepare fresh stock. C->D Yes J No Precipitate C->J No E Review Experimental Protocol D->E F Consistent Controls? E->F G Troubleshoot Assay Components (e.g., cells, reagents) F->G No L No F->L Yes H Evaluate this compound Stability in Assay Conditions I Perform Time-course/Dose-response with Freshly Prepared this compound H->I J->E K Yes L->H

Troubleshooting workflow for inconsistent experimental results.

Q6: I suspect my this compound is degrading. How can I assess its stability?

A6: Assessing the stability of this compound in your specific experimental conditions is crucial. While there are no established degradation pathways for this compound, general signs of degradation include a loss of potency or the appearance of new peaks in analytical analyses.

  • Recommended Stability Protocol:

    • Prepare a solution of this compound in your experimental medium.

    • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 6, 12, 24 hours).

    • At each time point, test the biological activity of the solution in your assay. A decrease in activity over time suggests degradation.

    • For a more detailed analysis, you can use techniques like HPLC to monitor the disappearance of the parent this compound peak and the appearance of any degradation products.

Experimental Protocols & Signaling Pathways

Q7: Can you provide a general protocol for a cell-based assay using this compound?

A7: The following is a generalized protocol for treating cultured cells with this compound. This should be adapted based on your specific cell type and experimental goals.

  • Objective: To assess the effect of this compound on a specific cellular response.

  • Materials:

    • This compound powder

    • DMSO (or other suitable solvent)

    • Cultured cells in appropriate growth medium

    • Phosphate-buffered saline (PBS)

    • Multi-well plates (e.g., 96-well)

    • Assay-specific reagents

  • Methodology:

    • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10-50 mM). Store at -20°C or -80°C in small aliquots.

    • Cell Seeding: Plate your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

    • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) under standard culture conditions.

    • Assay: After incubation, perform your specific assay to measure the desired endpoint (e.g., cell viability, gene expression, protein levels).

G A Prepare this compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound in Culture Medium A->D B Seed Cells in Multi-well Plate C Allow Cells to Adhere Overnight B->C F Treat Cells with this compound or Vehicle Control C->F D->F E Include Vehicle Control (DMSO) E->F G Incubate for Desired Time F->G H Perform Cellular Assay G->H

Generalized workflow for a cell-based assay with this compound.

Q8: What signaling pathways might this compound be involved in?

A8: While the specific signaling pathways modulated by this compound are not well-characterized, many natural compounds with antioxidant properties have been shown to activate the Nrf2/HO-1 signaling pathway. This pathway is a key cellular defense mechanism against oxidative stress.

  • Putative Nrf2/HO-1 Activation by this compound: The diagram below illustrates a potential mechanism by which this compound could exert antioxidant effects. This is a hypothetical pathway based on the activity of similar compounds and should be experimentally verified for this compound.

G cluster_0 Inside Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 inhibits dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 Transcription->HO1 Antioxidant Antioxidant Enzymes Transcription->Antioxidant Cell Cellular Protection HO1->Cell Antioxidant->Cell

Putative signaling pathway for this compound-mediated antioxidant response.

References

Addressing matrix effects in LC-MS analysis of Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Uvariol.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: Why am I observing significant signal suppression or enhancement for this compound in my biological samples (e.g., plasma, urine) compared to the standard in a pure solvent?

Answer:

Signal suppression or enhancement is a classic indicator of matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound in the MS source.[1][2][3][4] To troubleshoot this, follow these steps:

  • Confirm the Presence and Magnitude of Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the matrix effect.[5] A detailed protocol is provided in the "Experimental Protocols" section.

    • Ideally, the matrix factor (MF) should be between 0.8 and 1.2. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

  • Evaluate Your Sample Preparation Method:

    • Simple protein precipitation is often insufficient for removing interfering matrix components, especially phospholipids, which are a major cause of ion suppression.

    • Consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods can selectively isolate this compound while removing a larger portion of the interfering matrix.

  • Optimize Chromatographic Separation:

    • Ensure that this compound is chromatographically separated from the regions of significant ion suppression.

    • You can qualitatively assess these regions using a post-column infusion experiment (see "Experimental Protocols").

    • Adjusting the mobile phase gradient or using a different stationary phase (e.g., a biphenyl phase for aromatic compounds) can improve the separation of this compound from matrix interferences.

  • Implement an Internal Standard Strategy:

    • The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects. The SIL internal standard co-elutes with this compound and experiences similar ionization effects, allowing for accurate correction.

    • If a SIL-IS is unavailable, a structural analog can be used, but it must be demonstrated to track the matrix effects similarly to this compound.

Question: My this compound peak shape is poor (e.g., fronting, tailing, or splitting) only in matrix samples. What could be the cause?

Answer:

Poor peak shape that is matrix-dependent can be another manifestation of matrix effects. Here's how to troubleshoot this issue:

  • Investigate Co-eluting Interferences:

    • Matrix components co-eluting with this compound can interfere with its interaction with the stationary phase or affect the local mobile phase composition as it passes through the column, leading to distorted peak shapes.

    • Review your chromatographic separation. A shallower gradient or a longer column might resolve this compound from the interfering components.

  • Assess for Overloading of the Analytical Column:

    • Injecting a sample with a high concentration of matrix components can overload the column, even if the this compound concentration is within the linear range.

    • Try diluting the sample extract before injection. This can be a simple and effective way to reduce matrix effects, provided the this compound concentration remains above the limit of quantification.

  • Evaluate Sample Preparation Efficiency:

    • Your current sample preparation method may not be adequately removing certain matrix components. Re-evaluate the extraction protocol; for example, in LLE, adjusting the pH or using a different organic solvent can alter the selectivity of the extraction. For SPE, ensure the wash steps are optimized to remove interferences without causing loss of this compound.

Question: I am using a deuterated internal standard for this compound, but I am still seeing high variability in my results. Why isn't it correcting for the matrix effects?

Answer:

While highly effective, deuterated internal standards may not always provide perfect correction. Here are some potential reasons and solutions:

  • Differential Matrix Effects due to Chromatographic Separation:

    • A slight chromatographic separation between this compound and its deuterated internal standard (an "isotope effect") can occur. If the two peaks elute into regions with different degrees of ion suppression, the correction will be inaccurate.

    • Solution: Aim for complete co-elution of the analyte and the internal standard. This might involve using a column with slightly lower resolution or adjusting the mobile phase to ensure the peaks overlap.

  • Concentration Mismatch between Analyte and Internal Standard:

    • The concentration of the internal standard should be close to the expected concentration of this compound in the samples. A significant difference in concentration can lead to different responses to the matrix.

  • Internal Standard Purity:

    • Ensure the isotopic purity of the deuterated internal standard is high to prevent any contribution to the analyte's signal.

FAQs

This section addresses frequently asked questions regarding matrix effects in the LC-MS analysis of this compound.

Q1: What are the most common sources of matrix effects in the analysis of this compound from biological fluids?

A1: The most common sources of matrix effects in biological fluids like plasma and urine are endogenous components such as phospholipids, salts, and proteins. Exogenous components like anticoagulants or dosing vehicles can also contribute. Phospholipids are particularly problematic in electrospray ionization (ESI) as they are often co-extracted with analytes of interest and can cause significant ion suppression.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most widely accepted method for quantifying matrix effects is the post-extraction spike method. This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solution at the same concentration. The ratio of these responses is called the matrix factor (MF). A detailed protocol is available in the "Experimental Protocols" section.

Q3: What are the advantages and disadvantages of different sample preparation techniques for reducing matrix effects for this compound?

A3: The choice of sample preparation technique is crucial for minimizing matrix effects. Here's a comparison:

Sample Preparation TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Simple, fast, and inexpensive.Non-selective, often results in significant matrix effects from phospholipids and other soluble components.
Liquid-Liquid Extraction (LLE) Can provide cleaner extracts than PPT by selectively partitioning this compound into an immiscible organic solvent.Can be more time-consuming and may require optimization of solvent and pH. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Offers high selectivity and can provide very clean extracts, leading to a significant reduction in matrix effects.More complex and expensive than PPT and LLE. Method development can be time-consuming.

Q4: When should I use a stable isotope-labeled (SIL) internal standard for this compound?

A4: A SIL internal standard is considered the gold standard for compensating for matrix effects and should be used whenever high accuracy and precision are required, especially for regulated bioanalysis. It is particularly important when matrix effects are variable between different lots of matrix or between individual patient samples.

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution can be a very effective strategy for reducing matrix effects, especially if the initial interference is high. However, this approach is only feasible if the concentration of this compound in the diluted sample is still well above the lower limit of quantification (LLOQ) of your assay.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the final mobile phase or a reconstitution solvent to a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation method. Spike this compound into the final extract at the same concentrations as in Set A.

    • Set C (Matrix Blank): Extract the blank biological matrix without adding this compound. This is to ensure there are no interfering peaks from the matrix itself.

  • Analyze the samples by LC-MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

  • Interpretation:

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different lots of matrix should be <15%.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

Objective: To identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up a constant infusion of a standard solution of this compound into the LC flow path just after the analytical column and before the MS source, using a T-fitting.

  • While infusing the this compound solution, inject a blank, extracted matrix sample onto the LC column.

  • Monitor the signal of this compound. A stable baseline should be observed. Any deviation (dip or rise) from this baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.

  • The goal is to adjust the chromatography so that the this compound peak elutes in a region with no or minimal matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Matrix Effect Evaluation cluster_decision Decision start Biological Sample (e.g., Plasma) ppt Protein Precipitation start->ppt lle Liquid-Liquid Extraction start->lle spe Solid-Phase Extraction start->spe lcms LC-MS/MS Analysis of this compound ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data post_spike Post-Extraction Spike data->post_spike post_infusion Post-Column Infusion data->post_infusion calc_mf Calculate Matrix Factor post_spike->calc_mf decision Matrix Effect Acceptable? calc_mf->decision end Validated Method decision->end Yes cluster_prep cluster_prep decision->cluster_prep No, Re-optimize

Caption: Workflow for identifying and mitigating matrix effects in this compound analysis.

troubleshooting_logic cluster_solutions Mitigation Strategies start Issue: Poor Accuracy/Precision for this compound check_me Quantify Matrix Effect (Post-Extraction Spike) start->check_me improve_cleanup Improve Sample Cleanup (LLE/SPE) check_me->improve_cleanup Significant ME revalidate Re-validate Method check_me->revalidate No Significant ME optimize_lc Optimize Chromatography improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample dilute_sample->revalidate

Caption: Decision tree for troubleshooting matrix effect-related issues.

References

Technical Support Center: Uvariol NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with uvariol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the resolution of your Nuclear Magnetic Resonance (NMR) signals during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps in sample preparation to ensure high-resolution NMR for a this compound sample?

A1: Achieving a high-resolution spectrum starts with meticulous sample preparation. The primary goal is to create a homogeneous sample free of particulate matter in a suitable deuterated solvent.[1][2] Suspended materials will significantly broaden spectral lines, an issue that cannot be corrected by spectrometer shimming.[1]

Key considerations include:

  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble.[2] Common choices for natural products include CDCl₃, DMSO-d₆, or MeOD. The principle of "like dissolves like" is a good starting point.[2]

  • Concentration: For ¹H NMR of molecules with a molecular mass under 600, a sample quantity of 1-10 mg is typically sufficient. For ¹³C NMR, a higher concentration is preferable due to its lower sensitivity. Overly concentrated samples can lead to increased viscosity and lower resolution.

  • Filtration: Always filter your sample solution to remove any suspended particles. A common method involves passing the solution through a Pasteur pipette packed with a small amount of cotton wool directly into the NMR tube. The final solution must be transparent and free of solids.

  • Sample Volume: The required volume is typically 0.5 - 0.6 mL, which corresponds to a solution height of about 40-55 mm in a standard 5 mm NMR tube. Using a sample volume that is too low can make shimming the magnetic field extremely difficult.

Q2: How can I optimize standard 1D ¹H NMR acquisition parameters to improve the resolution for this compound?

A2: Proper acquisition parameters are essential for resolving the complex signals in a this compound spectrum. Key parameters to optimize include acquisition time (AQ), spectral width (SW), and the number of scans (NS).

  • Acquisition Time (AQ): This parameter determines the duration of the Free Induction Decay (FID) detection. A longer acquisition time results in better digital resolution, which helps distinguish between closely spaced peaks. A good starting point is an AQ of at least 2-3 seconds.

  • Spectral Width (SW): The spectral width should be set to encompass all proton signals of this compound, which typically range from approximately 0 to 12 ppm for natural products. Setting the SW too wide can decrease resolution, while setting it too narrow can cause signals to "fold" into the spectrum.

  • Number of Scans (NS): Increasing the number of scans improves the signal-to-noise ratio (SNR), which is proportional to the square root of the number of scans (SNR ∝ √NS). For a standard ¹H experiment, 16 to 64 scans are often sufficient.

  • Relaxation Delay (D1): This is the time allowed for nuclear spins to return to equilibrium before the next pulse sequence. For quantitative analysis, a long relaxation delay (5-7 times the longest T1) is critical to ensure complete relaxation and avoid signal saturation.

Q3: My this compound ¹H NMR spectrum has severe signal overlap, especially in the aromatic and aliphatic regions. What should I do?

A3: Signal overlap is a common challenge with complex natural products like this compound. When 1D spectra are too congested for complete analysis, the most effective solution is to employ two-dimensional (2D) NMR techniques. 2D NMR spreads the signals across a second frequency dimension, significantly enhancing resolution by separating overlapping multiplets.

Common starting points for resolving overlap include:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out spin systems within the molecule.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is an excellent technique for dispersing proton signals based on the chemical shift of the carbon atom they are directly attached to. Since ¹³C spectra have a much wider chemical shift range, this experiment is highly effective at resolving ¹H overlap.

Q4: Which advanced 2D NMR experiments are most useful for the complete structural elucidation of this compound?

A4: For a complex structure like this compound, a combination of 2D NMR experiments is necessary to unambiguously assign all proton and carbon signals.

  • TOCSY (Total Correlation Spectroscopy): Similar to COSY, but it reveals correlations between all protons within a spin system, not just those directly coupled. This is particularly useful for identifying all protons belonging to a specific structural fragment, like a sugar or amino acid residue, even with severe resonance overlap.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). It is crucial for connecting different spin systems and piecing together the complete carbon skeleton of the molecule.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the stereochemistry and 3D conformation of this compound. ROESY is often preferred for medium-sized molecules as it avoids potential zero-crossing issues that can affect NOESY.

Troubleshooting Guides

Problem: Broad NMR Signals and Poor Lineshape

Broad signals are a common sign of an issue with the sample or the spectrometer's calibration. This workflow helps diagnose and solve the most frequent causes.

G Workflow for Troubleshooting Broad NMR Signals cluster_prep Sample Preparation Issues cluster_acq Spectrometer & Acquisition A Start: Broad Signals Observed B Check for Precipitate or Cloudiness A->B C Yes B->C Visible Particles? D No B->D Clear Solution E Filter sample through cotton wool plug C->E F Check Sample Concentration D->F J Re-shim the sample (z1, z2, etc.) E->J G Too High (>20mg/0.6mL) F->G High Viscosity? I Concentration OK F->I Low/Moderate H Dilute Sample G->H H->J I->J K Check Temperature Stability J->K L Allow sample to equilibrate (5-10 min) K->L Fluctuations? M Problem Solved K->M Stable L->M

Caption: A step-by-step workflow for diagnosing and resolving broad NMR signals.

Problem: Resolving Overlapping Signals in this compound's Spectrum

When 1D spectra are insufficient, this guide helps you choose the appropriate experiment to resolve spectral congestion.

G Decision Guide for Resolving Signal Overlap Start Start: Overlapping Signals in 1D Spectrum Q1 What information is needed? Start->Q1 A1 Proton-Proton Connectivity (Through-bond) Q1->A1 J-Coupling A2 Proton-Carbon Correlation (1-bond) Q1->A2 C-H Attachment A3 Proton-Carbon Correlation (2-3 bonds) Q1->A3 Connect Fragments A4 Proton-Proton Proximity (Through-space) Q1->A4 Stereochemistry Exp1 Run ¹H-¹H COSY or TOCSY A1->Exp1 Exp2 Run ¹H-¹³C HSQC A2->Exp2 Exp3 Run ¹H-¹³C HMBC A3->Exp3 Exp4 Run NOESY or ROESY A4->Exp4 End Combine Data for Structure Elucidation Exp1->End Exp2->End Exp3->End Exp4->End

Caption: Logical diagram to select the correct 2D NMR experiment based on the required structural information.

Data & Protocols

Table 1: Summary of Recommended Sample Preparation Parameters
ParameterRecommendationRationale
Analyte Mass 1-10 mg for ¹H; 10-50 mg for ¹³CBalances signal strength with solubility and resolution.
Solvent Volume 0.5 - 0.6 mLEnsures sufficient sample height (~40 mm) for optimal shimming.
Deuterated Solvent CDCl₃, DMSO-d₆, MeOD, etc.Minimizes solvent signals in ¹H spectra and provides a lock signal.
Filtration Mandatory (e.g., cotton wool plug)Removes particulates that cause line broadening.
NMR Tube Quality High-precision (e.g., Wilmad 528-PP)Reduces distortions in the magnetic field for better lineshape.
Table 2: Comparison of Key 2D NMR Experiments for this compound Analysis
ExperimentCorrelation TypeInformation ProvidedKey Application for this compound
COSY ¹H ↔ ¹H (2-3 bonds)Shows which protons are J-coupled.Tracing connections within aliphatic chains or aromatic rings.
TOCSY ¹H ↔ ¹H (spin system)Connects all protons within a coupled network.Identifying complete subunits like a furan ring or side chain.
HSQC ¹H ↔ ¹³C (1 bond)Links protons to their directly attached carbons.Resolving severe ¹H signal overlap and assigning CH, CH₂, CH₃ groups.
HMBC ¹H ↔ ¹³C (2-4 bonds)Shows long-range connections between protons and carbons.Assembling the molecular skeleton by linking different fragments.
ROESY ¹H ↔ ¹H (through-space)Identifies protons that are physically close (<5 Å).Determining relative stereochemistry and 3D conformation.
Experimental Protocol: Acquiring a High-Resolution ¹H-¹³C HSQC Spectrum

This protocol outlines the key steps for setting up a standard gradient-selected HSQC experiment (e.g., Bruker's hsqcedetgpsisp2.2) on a sample of this compound.

Objective: To resolve overlapping proton signals and correlate them to their attached ¹³C nuclei.

Methodology:

  • Sample Preparation:

    • Prepare a sample of this compound (approx. 10-20 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Filter the sample directly into a high-quality 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Load a standard shimming protocol to optimize the magnetic field homogeneity.

    • Record a quick 1D ¹H spectrum to verify sample integrity and determine the proton spectral width (sw in F2).

  • HSQC Parameter Setup:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC experiment parameter set.

    • Set Spectral Widths:

      • sw (F2, ¹H dimension): Set based on the 1D proton spectrum (e.g., 12 ppm).

      • sw (F1, ¹³C dimension): Set to cover the expected ¹³C chemical shift range of this compound (e.g., 0-160 ppm).

    • Set Carrier Frequencies (Offsets):

      • o1p (¹H): Center the frequency in the middle of the proton spectrum (e.g., 4.7 ppm).

      • o2p (¹³C): Center the frequency in the middle of the carbon spectrum (e.g., 80 ppm).

    • Set Acquisition Parameters:

      • td (F2): Set the number of data points in the direct dimension (e.g., 2048).

      • td (F1): Set the number of increments in the indirect dimension (e.g., 256-512). Higher values improve resolution in F1 but increase experiment time.

      • ns (Number of Scans): Set to a multiple of 8 or 16 for good signal-to-noise (e.g., 8).

      • d1 (Relaxation Delay): A delay of 1-2 seconds is typically sufficient.

    • Set Coupling Constant:

      • Optimize the one-bond C-H coupling constant (CNST2 or J1XH) to an average value for C-H bonds, typically 145 Hz.

  • Acquisition and Processing:

    • Start the acquisition. The experiment time will be determined by ns, td(F1), and d1.

    • After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier Transform (xfb).

    • Phase correct the spectrum carefully in both dimensions and reference the signals (e.g., to residual solvent peaks or TMS).

References

Strategies for dealing with low abundance of Uvariol in natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing challenges related to the supply of Uvariol (Uvarinol), a bioactive flavanone with significant therapeutic potential.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its supply a concern?

A1: this compound, more specifically referred to in scientific literature as Uvarinol, is a tribenzylated flavanone first isolated from the plant Uvaria chamae.[1] It has demonstrated promising biological activities, including cytotoxic effects against cancer cell lines and potential as a dual-site inhibitor of PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] While initial reports indicate that yields from natural sources can be as high as 9.8% w/w with optimized extraction methods, reliance on wild plant populations for large-scale pharmaceutical production is often unsustainable and can be subject to geographical and seasonal variability.[2] Therefore, developing scalable and consistent production strategies is crucial for its clinical development.

Q2: What is the primary natural source of this compound?

A2: The primary natural source of this compound is the climbing shrub Uvaria chamae, also known as "finger root" or "bush banana," which is native to the tropical forests of West and Central Africa. The compound has been isolated from both the roots and leaves of the plant.

Q3: What are the main strategies to overcome supply limitations of this compound?

A3: There are three primary strategies to ensure a stable and scalable supply of this compound:

  • Optimization of Extraction from Natural Sources: Enhancing the efficiency of extraction from Uvaria chamae to maximize yield from the plant biomass.

  • Total Chemical Synthesis: Developing a synthetic route to produce this compound from simple, commercially available starting materials.

  • Biotechnological Production: Engineering microorganisms (like yeast or bacteria) to produce this compound through fermentation.

Q4: Is total chemical synthesis of this compound feasible?

A4: While a specific total synthesis for this compound has not been widely reported in the reviewed literature, the synthesis of flavonoid and flavanone scaffolds is well-established. A synthetic accessibility score of 4.70 for Uvarinol suggests a moderate ease of synthesis. The complex tribenzylated structure presents a challenge but is likely achievable through modern synthetic organic chemistry methods.

Troubleshooting Guides

Guide 1: Low Yield from Natural Source Extraction

Issue: You are experiencing lower than expected yields of this compound from Uvaria chamae biomass.

Troubleshooting Steps:

Potential Cause Recommended Solution
Suboptimal Extraction Method Conventional maceration may be inefficient. Switch to Ultrasound-Assisted Extraction (UAE), which has been shown to increase yields of flavonoids significantly. UAE enhances solvent penetration and cell wall disruption.
Incorrect Solvent System The polarity of the extraction solvent is critical. Hydroethanolic or hydromethanolic solutions (e.g., 50-80% ethanol in water) are often effective for flavonoids. Optimize the solvent-to-water ratio.
Poor Quality Plant Material The concentration of secondary metabolites can vary with plant age, harvest time, and storage conditions. Ensure you are using authenticated, properly dried, and stored Uvaria chamae material.
Insufficient Extraction Time/Power (for UAE) Optimize UAE parameters such as time, temperature, ultrasonic power, and the ratio of solvent to solid material. These factors significantly impact extraction efficiency.
Guide 2: Challenges in Chemical Synthesis

Issue: You are encountering difficulties in the chemical synthesis of the this compound flavanone core.

Troubleshooting Steps:

Potential Cause Recommended Solution
Low Yield in Condensation Reaction The core flavanone structure is typically formed via an aldol condensation to form a chalcone, followed by cyclization. Optimize reaction conditions (catalyst, temperature, solvent) for both steps. Common methods include the Baker-Venkataraman and Kostanecki reactions.
Formation of Side Products Impurities in starting materials or non-optimal reaction conditions can lead to side products. Purify starting materials (e.g., substituted 2-hydroxyacetophenone and benzaldehyde derivatives) and screen different acid or base catalysts.
Difficulty in Purification The final product and intermediates may be difficult to purify. Employ advanced chromatographic techniques such as flash chromatography or preparative HPLC for effective separation.
Poor Regioselectivity in Benzylation Attaching the three benzyl groups at the correct positions on the flavanone core can be challenging. Utilize protecting group strategies to block reactive sites and ensure correct regioselectivity during the benzylation steps.
Guide 3: Inefficient Biotechnological Production

Issue: Your engineered microbial host (E. coli, S. cerevisiae) is producing low titers of the this compound precursor (naringenin) or the final product.

Troubleshooting Steps:

Potential Cause Recommended Solution
Precursor Limitation The production of flavonoids requires a high flux through the phenylpropanoid pathway, starting with L-phenylalanine or L-tyrosine. Overexpress key enzymes in the upstream shikimate and aromatic amino acid pathways to increase the supply of precursors like malonyl-CoA and p-coumaroyl-CoA.
Low Activity of Heterologous Enzymes Plant-derived enzymes (e.g., chalcone synthase, chalcone isomerase) may not express or function optimally in a microbial host. Perform codon optimization for the host organism and consider screening enzymes from different plant species to find more active variants.
Toxicity of Intermediates or Product High concentrations of flavonoids or their precursors can be toxic to microbial cells. Implement strategies like in-situ product removal or engineer efflux pumps to reduce intracellular concentrations.
Suboptimal Fermentation Conditions Factors like media composition, pH, temperature, and aeration can significantly impact microbial growth and product formation. Optimize these parameters in a bioreactor setting to improve titers.

Quantitative Data Summary

Production Method Source/Host Reported Yield/Titer Key Advantages Key Challenges Reference
Conventional ExtractionUvaria chamae2.03% (w/w)Simple setup, low initial cost.Lower efficiency, high solvent consumption.
Ultrasound-Assisted ExtractionUvaria chamaeUp to 9.8% (w/w)High efficiency, reduced time and solvent.Requires specialized equipment.
Chemical SynthesisChemical PrecursorsN/A for this compoundScalable, independent of natural source.Complex multi-step process, potential for hazardous waste.
Biotechnological ProductionS. cerevisiae26.57 mg/L (for Kaempferol)Sustainable, scalable, potential for novel derivatives.Complex pathway reconstruction, host toxicity.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This is a generalized protocol for the extraction of flavonoids, adaptable for this compound from Uvaria chamae.

  • Preparation of Plant Material: Dry the roots or leaves of Uvaria chamae at 40-50°C and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a 500 mL flask.

    • Add a hydroethanolic solvent (e.g., 60% ethanol in water) at a liquid-to-solid ratio of 30:1 (mL/g).

    • Place the flask in an ultrasonic water bath.

    • Perform extraction at an ultrasonic power of 300-400 W and a temperature of 60-70°C for 45 minutes.

  • Isolation:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure.

    • The resulting crude extract can be further purified using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane-ethyl acetate) to isolate this compound.

Protocol 2: General Method for Chemical Synthesis of the Flavanone Core

This protocol outlines a general synthesis for a flavanone scaffold, which is the core of this compound.

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve a substituted 2-hydroxyacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of a strong base (e.g., 40% KOH) dropwise at 0°C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Acidify the mixture with dilute HCl, which will precipitate the chalcone product.

    • Filter, wash with water, and dry the crude chalcone.

  • Flavanone Cyclization:

    • Reflux the purified chalcone in an acidic alcoholic solution (e.g., ethanol with catalytic sulfuric acid) for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize it.

    • Extract the flavanone with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude flavanone.

    • Purify by recrystallization or column chromatography.

Protocol 3: Heterologous Production of a Flavanone Precursor (Naringenin) in S. cerevisiae

This protocol describes the foundational steps for engineering yeast to produce naringenin, the precursor to most flavonoids.

  • Strain Engineering:

    • Select a suitable S. cerevisiae chassis strain.

    • Integrate expression cassettes for the following plant-derived genes into the yeast genome:

      • Phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to cinnamic acid.

      • Cinnamate-4-hydroxylase (C4H) to convert cinnamic acid to p-coumaric acid.

      • 4-coumaroyl-CoA ligase (4CL) to convert p-coumaric acid to p-coumaroyl-CoA.

      • Chalcone synthase (CHS) to convert p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.

      • Chalcone isomerase (CHI) to convert naringenin chalcone to naringenin.

  • Fermentation:

    • Culture the engineered yeast strain in a defined minimal medium with glucose as the carbon source.

    • Perform fermentation in a controlled bioreactor, maintaining optimal pH, temperature, and dissolved oxygen levels.

  • Extraction and Analysis:

    • Extract the flavanones from the culture broth using an organic solvent (e.g., ethyl acetate).

    • Analyze and quantify the product using HPLC-MS.

Visualizations

experimental_workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification p1 Collect Uvaria chamae (Roots/Leaves) p2 Dry Biomass (40-50°C) p1->p2 p3 Grind to Fine Powder p2->p3 e1 Add Hydroethanolic Solvent (e.g., 60% EtOH) p3->e1 e2 Ultrasound-Assisted Extraction (45 min, 60°C, 400W) e1->e2 e3 Filter to Separate Solid Residue e2->e3 e4 Concentrate Filtrate (Rotary Evaporator) e3->e4 u1 Crude Extract e4->u1 u2 Column Chromatography (Silica Gel) u1->u2 u3 Collect Fractions u2->u3 u4 Analyze Fractions (TLC/HPLC) u3->u4 u5 Pure this compound u4->u5

Caption: Workflow for this compound extraction and purification from Uvaria chamae.

decision_tree start Need for Scalable This compound Supply q1 Is yield from optimized extraction sufficient for current needs? start->q1 a1_yes Continue with Optimized Extraction (UAE) q1->a1_yes Yes a1_no Explore Alternative Production Routes q1->a1_no No q2 Is a synthetic route chemically feasible and cost-effective? a1_no->q2 a2_yes Develop Total Chemical Synthesis q2->a2_yes Yes a2_no Pursue Biotechnological Production q2->a2_no No a3 Develop Engineered Microbial Host (Yeast/Bacteria) a2_no->a3 flavonoid_biosynthesis cluster_pathway General Flavonoid Biosynthesis Pathway phe L-Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phe->coumaroyl_coa PAL, C4H, 4CL chalcone Naringenin Chalcone (Chalcone Scaffold) coumaroyl_coa->chalcone CHS malonyl_coa 3x Malonyl-CoA malonyl_coa->chalcone flavanone Naringenin (Flavanone Core) chalcone->flavanone CHI other_flavonoids Other Flavonoids (Flavones, Flavonols, etc.) flavanone->other_flavonoids This compound This compound (Substituted Flavanone) flavanone->this compound Downstream Modifications (e.g., Benzylation)

References

Technical Support Center: Refinement of Uvariol Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and standardized protocols for assessing the cytotoxicity of uvariol, thereby helping to reduce experimental variability and enhance data reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My IC50 values for this compound are inconsistent between experiments. What are the common causes?

A1: Inconsistent IC50 values are a frequent challenge in cytotoxicity assays. Several factors can contribute to this variability:

  • Cell Passage Number: Cells can change their characteristics, including sensitivity to compounds, at high passage numbers. It is crucial to use cells within a consistent and low passage range for all experiments.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the final assay readout. Ensure you are using a consistent seeding density that allows for logarithmic growth during the experiment.

  • Reagent Preparation: Freshly prepare all reagents, including the this compound stock solution and assay reagents like MTT. The stability of this compound in your specific culture medium and storage conditions should be considered.

  • Incubation Time: The duration of cell exposure to this compound will directly affect the IC50 value. Standardize the incubation time across all comparative experiments.

  • Microplate Edge Effects: Wells on the perimeter of a 96-well plate are prone to uneven evaporation, which can alter cell growth and compound concentration. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Q2: My untreated control cells are showing low viability. What could be the problem?

A2: Low viability in control wells points to a fundamental issue with cell health or the assay procedure itself. Consider the following:

  • Cell Culture Conditions: Ensure optimal incubator conditions (temperature, CO2, humidity) and that the culture medium is not expired and is properly supplemented.

  • Contamination: Check for microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, which can affect cell health and interfere with the assay.

  • Over-confluency: Allowing cells to become over-confluent before seeding can lead to reduced viability.

  • Excessive Centrifugation/Handling: For suspension cells, harsh centrifugation or excessive pipetting can damage cells.

Q3: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

A3: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate and variable absorbance readings.

  • Solubilization Agent: Ensure you are using a sufficient volume of a suitable solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.

  • Mixing: After adding the solubilizing agent, gentle agitation on an orbital shaker for 15-30 minutes is recommended to ensure complete dissolution. If crystals persist, gentle pipetting can help break up clumps, but avoid vigorous shaking that could detach adherent cells.

Q4: Can the components of my cell culture medium interfere with the assay?

A4: Yes, certain components can interfere with tetrazolium-based assays like the MTT assay.

  • Phenol Red: This pH indicator can contribute to background absorbance. Using a phenol red-free medium during the assay incubation steps can reduce this interference.

  • Serum: Components in serum can interact with the MTT reagent. It is advisable to use a serum-free medium during the MTT incubation step.

Uvaol Cytotoxicity Data

Note: The following data is for Uvaol , a pentacyclic triterpene structurally similar to this compound. Specific quantitative data for this compound is limited.

The cytotoxicity of uvaol was evaluated using an MTT assay. The IC50 values, which represent the concentration required to inhibit 50% of cell proliferation, were determined at various time points.

Cell LineCell TypeIncubation TimeIC50 (µg/mL)IC50 (µM)
HepG2 Human Hepatocellular Carcinoma24 hours25.25.7
WRL68 Normal Human Liver24 hours54.312.3

This data indicates a selective cytotoxic effect of uvaol on the HepG2 cancer cell line compared to the normal WRL68 cell line at the 24-hour time point[1].

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a standardized method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and count the cells, then dilute to the optimal seeding density (determined empirically for your cell line).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Visualizations

Experimental Workflow and Troubleshooting

The following diagram outlines the key steps in a cytotoxicity assay and highlights critical points for reducing variability.

G cluster_workflow Experimental Workflow start Start: Optimize Assay Parameters seed 1. Cell Seeding (Consistent Density & Passage) start->seed adherence 2. Adherence/Recovery (24h Incubation) seed->adherence var_seed Variability Check: - Inconsistent cell number? - High passage number? seed->var_seed treatment 3. This compound Treatment (Accurate Dilutions) adherence->treatment incubation 4. Assay Incubation (MTT Reagent, 2-4h) treatment->incubation var_control Variability Check: - Low control viability? - Contamination? treatment->var_control solubilization 5. Solubilization (Complete Dissolution) incubation->solubilization read 6. Absorbance Reading (570nm) solubilization->read var_readout Variability Check: - Incomplete dissolution? - Edge effects? read->var_readout

Caption: Workflow for a cytotoxicity assay with key checkpoints to reduce variability.

Uvaol Signaling Pathway in HepG2 Cells

Uvaol has been shown to induce apoptosis in human hepatocarcinoma (HepG2) cells by modulating the AKT/PI3K signaling pathway. Down-regulation of this pathway leads to a decrease in anti-apoptotic signals and promotes programmed cell death.

G uvaol Uvaol pi3k PI3K uvaol->pi3k inhibits akt AKT pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Uvaol-induced apoptosis via inhibition of the AKT/PI3K pathway.

References

Technical Support Center: Overcoming Resistance to Uvariol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature predominantly investigates the anticancer properties of uvaol , a pentacyclic triterpene. Information regarding a compound named "uvariol" (21-Hydroxylanosterol) in the context of cancer research is scarce. This technical support center, therefore, focuses on overcoming resistance to uvaol , extrapolating from its known mechanisms and general principles of resistance to natural product-based anticancer agents. Researchers working with "this compound" should validate these strategies for their specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of uvaol in cancer cells?

A1: Uvaol has been shown to exert its anticancer effects through multiple pathways. In human hepatocarcinoma (HepG2) cells, uvaol induces cell cycle arrest at the G0/G1 phase and promotes apoptosis.[1] This is achieved by downregulating the AKT/PI3K signaling pathway and modulating the expression of apoptosis-related proteins, specifically decreasing the anti-apoptotic protein Bcl-2 and increasing the pro-apoptotic protein Bax.[1]

Q2: My cancer cell line is showing reduced sensitivity to uvaol treatment. What are the possible reasons?

A2: Reduced sensitivity, or resistance, to uvaol can arise from several general mechanisms common to natural product-based anticancer agents. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump uvaol out of the cancer cells, reducing its intracellular concentration and efficacy.

  • Enhanced Drug Metabolism: Cancer cells may upregulate detoxification pathways, such as the glutathione S-transferase (GST) system, which can conjugate with and inactivate uvaol.

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic cascade, such as overexpression of Bcl-2 or downregulation of Bax, can make cells resistant to uvaol-induced cell death.

  • Target Modification: Although less characterized for uvaol, mutations in the direct molecular target of the compound could prevent its binding and therapeutic effect.

  • Activation of Pro-Survival Signaling: Upregulation of alternative pro-survival pathways, such as the MAPK/ERK pathway, could compensate for the inhibitory effects of uvaol on the PI3K/AKT pathway.

Q3: How can I determine if my cells are developing resistance to uvaol?

A3: You can assess resistance by performing a dose-response curve and calculating the IC50 (half-maximal inhibitory concentration) of uvaol in your cell line over time. A significant increase in the IC50 value suggests the development of resistance. For example, the IC50 for uvaol in HepG2 cells has been reported to be 14.1 µg/mL after 72 hours of incubation.[2] A progressive increase from this baseline would indicate emerging resistance.

Q4: Are there any known synergistic drug combinations with uvaol to overcome resistance?

A4: While specific synergistic combinations for uvaol are not well-documented, a common strategy to overcome resistance to natural products is to combine them with:

  • Chemosensitizers: These are agents that can reverse the resistance mechanisms. For example, inhibitors of ABC transporters can block the efflux of uvaol.

  • Inhibitors of alternative survival pathways: If resistance is due to the activation of a compensatory pathway, combining uvaol with an inhibitor of that pathway could restore sensitivity.

  • Standard Chemotherapeutic Agents: Uvaol could potentially be used in combination with conventional chemotherapy to achieve a synergistic effect and reduce the likelihood of resistance.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with uvaol and provides potential solutions.

Problem Possible Cause Suggested Solution
Decreased cell death observed with subsequent uvaol treatments. Development of resistance.1. Confirm resistance by comparing the IC50 value to that of the parental cell line. 2. Investigate the mechanism of resistance (see below for experimental workflows). 3. Consider combination therapy with a chemosensitizer or an inhibitor of a relevant survival pathway.
High variability in experimental results. 1. Inconsistent uvaol concentration. 2. Cell line heterogeneity. 3. Inconsistent incubation times.1. Prepare fresh uvaol solutions for each experiment and verify the concentration. Uvaol is soluble in DMSO.[3] 2. Use a single-cell cloned population of your cell line. 3. Ensure precise timing for all treatment and assay steps.
No effect of uvaol on the cell line. 1. Intrinsic resistance of the cell line. 2. Inactive uvaol compound. 3. Sub-optimal experimental conditions.1. Test a range of concentrations up to the solubility limit of uvaol. 2. Verify the purity and activity of your uvaol stock. 3. Optimize treatment duration and cell density.

Data Presentation

Table 1: Cytotoxicity of Uvaol in a Human Cancer Cell Line

Cell LineTreatment Duration (hours)IC50 (µg/mL)Reference
HepG2 (Hepatocarcinoma)7214.1[2]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of uvaol (and a vehicle control, e.g., DMSO) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with uvaol at the desired concentration and for the appropriate time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

3. Western Blot Analysis of Signaling Proteins

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

  • Protocol:

    • Lyse uvaol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, AKT, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Uvaol's Mechanism of Action Uvaol Uvaol PI3K_AKT PI3K/AKT Pathway Uvaol->PI3K_AKT Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Uvaol->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Uvaol->Bax Upregulates CellCycle G0/G1 Arrest Uvaol->CellCycle PI3K_AKT->Bcl2 Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Uvaol's known anticancer signaling pathway.

G cluster_1 Troubleshooting Workflow for Uvaol Resistance Start Decreased Sensitivity to Uvaol Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Efflux Increased Drug Efflux? (e.g., Rhodamine 123 Assay) Investigate->Efflux Apoptosis Altered Apoptotic Proteins? (Western Blot for Bcl-2/Bax) Investigate->Apoptosis Signaling Altered Signaling? (Western Blot for p-ERK) Investigate->Signaling Combine Implement Strategy Efflux->Combine Apoptosis->Combine Signaling->Combine Efflux_Inhibitor Combine with Efflux Pump Inhibitor Combine->Efflux_Inhibitor Apoptosis_Modulator Combine with Apoptosis Modulator Combine->Apoptosis_Modulator Signaling_Inhibitor Combine with Signaling Inhibitor Combine->Signaling_Inhibitor Evaluate Re-evaluate Uvaol Sensitivity Efflux_Inhibitor->Evaluate Apoptosis_Modulator->Evaluate Signaling_Inhibitor->Evaluate

Caption: A logical workflow for troubleshooting uvaol resistance.

References

Technical Support Center: Enhancing Uvariol Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with uvariol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the bioavailability of this compound for in vivo studies. Given this compound's lipophilic nature, achieving adequate systemic exposure is a frequent hurdle. This guide offers insights into formulation strategies that can significantly enhance its solubility and absorption.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound belongs to the acetogenin class of compounds, which are known for their lipophilic (fat-soluble) and poorly water-soluble nature. This inherent low aqueous solubility is a primary reason for poor absorption from the gastrointestinal tract. Like other acetogenins, this compound's bioavailability is likely limited by its dissolution rate in the gut. For a compound to be absorbed into the bloodstream, it must first be dissolved in the aqueous environment of the gastrointestinal fluids. The low oral bioavailability of a related acetogenin, annonacin, has been determined to be approximately 3% in rats, underscoring the challenge for this class of compounds[1][2].

Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?

A2: The most effective strategies focus on increasing the solubility and dissolution rate of this compound. Based on successful studies with structurally similar acetogenins, the following formulation approaches are highly recommended:

  • Nanoparticle Formulation: Encapsulating this compound into polymeric nanoparticles can protect it from degradation and enhance its absorption. This has been shown to improve the anti-tumor efficacy of other acetogenins like bullatacin in vivo[3].

  • Liposomal Encapsulation: Liposomes are vesicles composed of lipid bilayers that can encapsulate hydrophobic compounds like this compound, improving their solubility and transport across biological membranes.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules like this compound, increasing their aqueous solubility and dissolution.

Q3: Are there any quantitative data on the bioavailability enhancement of related compounds?

A3: Yes, while specific pharmacokinetic data for this compound is limited, studies on other acetogenins provide valuable insights. For instance, formulating annonacin into supramolecular polymer micelles resulted in a 13-fold increase in its bioavailability in a simulated human digestive system[4][5]. The following table summarizes the pharmacokinetic parameters of annonacin in rats, illustrating its inherently low oral bioavailability.

ParameterAdministration RouteDoseCmax (ng/mL)Tmax (h)AUC (h·ng/mL)T½ (h)Oral Bioavailability (%)Reference
Annonacin Intravenous (IV)0.5 mg/kg15 ± 8-86 ± 3115 ± 3-
Annonacin Oral10 mg/kg7.9 ± 1.50.2555 ± 84.8 ± 0.73.2 ± 0.3

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Half-life.

Troubleshooting Guides

Issue 1: Poor Dissolution and Inconsistent Results with Unformulated this compound
  • Problem: You are observing high variability and low efficacy in your in vivo experiments when administering this compound suspended in a simple vehicle (e.g., saline with a small amount of DMSO).

  • Root Cause: This is likely due to the poor aqueous solubility of this compound. The compound may be precipitating out of solution upon administration or in the gastrointestinal tract, leading to inconsistent and low absorption.

  • Solution:

    • Formulation is Key: Do not use unformulated this compound for in vivo studies expecting reliable results. Choose one of the recommended formulation strategies: nanoparticle encapsulation, liposomal delivery, or cyclodextrin complexation.

    • Particle Size Reduction: If you must use a suspension, consider micronization to increase the surface area of the this compound particles, which can aid in dissolution. However, this is generally less effective than the advanced formulation approaches.

    • Solubility-Enhancing Excipients: The use of co-solvents and surfactants in the formulation can help maintain this compound in solution, but these need to be carefully selected for biocompatibility and potential effects on the experiment.

Issue 2: Difficulty in Preparing Stable and Efficient this compound Formulations
  • Problem: Your prepared nanoparticles, liposomes, or cyclodextrin complexes show low encapsulation efficiency, instability (e.g., aggregation), or a wide particle size distribution.

  • Root Cause: The formulation protocol may not be optimized for a highly lipophilic compound like this compound. Parameters such as drug-to-carrier ratio, solvent choice, and processing conditions (e.g., sonication time, stirring speed) are critical.

  • Troubleshooting Steps:

    • For Nanoparticles (Solvent Evaporation Method):

      • Polymer and Surfactant Concentration: Experiment with different concentrations of the polymer (e.g., PLGA) and surfactant (e.g., PVA). Lower polymer concentrations and higher surfactant concentrations can lead to smaller particle sizes.

      • Organic Solvent: Ensure the chosen organic solvent (e.g., acetone, dichloromethane) completely dissolves both the this compound and the polymer.

      • Homogenization/Sonication: Optimize the energy input during the emulsification step. Insufficient energy can result in large, non-uniform particles.

    • For Liposomes (Thin-Film Hydration Method):

      • Drug-to-Lipid Ratio: This is a critical parameter. A very high ratio can lead to drug precipitation and low encapsulation efficiency, while a very low ratio may result in an insufficient therapeutic dose. Start with a drug-to-lipid molar ratio of 1:10 and optimize from there.

      • Lipid Composition: The choice of lipids (e.g., DSPC, cholesterol) will affect the stability and release characteristics of the liposomes. The inclusion of cholesterol generally increases membrane rigidity and stability.

      • Hydration Temperature: Ensure the hydration step is performed above the phase transition temperature (Tc) of the lipids to ensure proper formation of the lipid bilayers.

    • For Cyclodextrin Complexes (Kneading Method):

      • Molar Ratio: The stoichiometry of the drug-cyclodextrin complex is typically 1:1. Prepare complexes with different molar ratios (e.g., 1:1, 1:2) to find the optimal ratio for solubility enhancement.

      • Kneading Solvent: Use a minimal amount of a water-ethanol mixture to form a paste. Over-wetting can lead to a sticky mass that is difficult to handle.

      • Drying: Thoroughly dry the complex under vacuum to remove all traces of the solvent.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation

This protocol is adapted for hydrophobic compounds and can be optimized for this compound.

  • Organic Phase Preparation:

    • Dissolve a specific amount of a biodegradable polymer (e.g., 50 mg of PLGA) and this compound (e.g., 5 mg) in a suitable volatile organic solvent (e.g., 2 mL of dichloromethane).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., 1% w/v polyvinyl alcohol - PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of this step are critical for determining the final particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and un-encapsulated this compound.

    • Lyophilize the final nanoparticle pellet to obtain a dry powder for storage and later reconstitution.

Protocol 2: Encapsulation of this compound in Liposomes via the Thin-Film Hydration Method

This is a widely used method for encapsulating lipophilic drugs.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol at a 7:3 molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform liposomes (large unilamellar vesicles - LUVs or small unilamellar vesicles - SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove un-encapsulated this compound by methods such as dialysis, gel filtration chromatography, or centrifugation.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes by the Kneading Method

This method is simple, efficient, and avoids the use of large volumes of organic solvents.

  • Mixing:

    • In a mortar, place the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and this compound in a specific molar ratio (e.g., 1:1).

  • Kneading:

    • Add a small amount of a suitable solvent (e.g., a 1:1 mixture of water and ethanol) dropwise to the powder mixture.

    • Knead the mixture thoroughly with a pestle for a defined period (e.g., 45-60 minutes) to form a homogeneous paste.

  • Drying:

    • Dry the paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, a vacuum oven can be used.

  • Sieving:

    • Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

Visualizations

experimental_workflow_nanoparticles cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Collection prep_organic Dissolve this compound & Polymer in Organic Solvent emulsify Emulsification (Sonication/Homogenization) prep_organic->emulsify prep_aqueous Prepare Aqueous Surfactant Solution prep_aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize end lyophilize->end start start->prep_organic start->prep_aqueous

Caption: Workflow for this compound Nanoparticle Preparation.

experimental_workflow_liposomes cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification dissolve Dissolve this compound & Lipids in Organic Solvent film_form Form Thin Lipid Film (Rotary Evaporation) dissolve->film_form hydrate Hydration with Aqueous Buffer film_form->hydrate size_reduce Size Reduction (Extrusion/Sonication) hydrate->size_reduce purify Remove Un-encapsulated Drug (Dialysis/Centrifugation) size_reduce->purify end purify->end start start->dissolve

Caption: Workflow for this compound Liposome Encapsulation.

bioavailability_enhancement_pathway cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Systemic Circulation uvariol_free Unformulated this compound precipitation Precipitation & Poor Dissolution uvariol_free->precipitation uvariol_formulated Formulated this compound (Nanoparticle, Liposome, etc.) solubilization Enhanced Solubilization & Dissolution uvariol_formulated->solubilization low_absorption Low Absorption & Low Bioavailability precipitation->low_absorption high_absorption Increased Absorption & High Bioavailability solubilization->high_absorption

Caption: Mechanism of Bioavailability Enhancement.

References

Troubleshooting poor reproducibility in Uvariol bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in bioassays involving uvariol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common bioactivities?

This compound is a phytochemical that has been investigated for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its bioactivity is often assessed using in vitro assays that measure cytotoxicity, cell proliferation, and microbial growth inhibition.

Q2: Why am I seeing significant variability in my this compound bioassay results?

Poor reproducibility in bioassays with natural products like this compound can stem from several factors. These include inconsistencies in experimental protocols, the inherent biological variability of cell lines or microbial strains, and the physicochemical properties of this compound itself. Key areas to investigate include sample preparation, assay conditions, and data analysis methods.

Q3: Can the choice of solvent affect my results?

Yes, the solvent used to dissolve this compound can significantly impact its bioactivity and the reproducibility of your assay. Different solvents can affect the solubility and stability of this compound, as well as potentially exerting their own cytotoxic or biological effects on the cells or microbes being tested.[1][2][3] It is crucial to use a consistent, low-toxicity solvent and to include appropriate vehicle controls in all experiments.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cytotoxicity/Anti-Proliferative Assays

Question: My calculated IC50 values for this compound vary significantly between replicate experiments. What could be the cause?

Answer: Fluctuations in IC50 values are a common issue and can be attributed to several experimental variables. Here’s a step-by-step guide to troubleshoot this problem.

Troubleshooting Workflow:

start Inconsistent IC50 Values check_cell_culture 1. Review Cell Culture Practices start->check_cell_culture check_compound_prep 2. Examine this compound Preparation check_cell_culture->check_compound_prep Consistent cell health? check_assay_protocol 3. Standardize Assay Protocol check_compound_prep->check_assay_protocol Consistent stock solution? check_data_analysis 4. Verify Data Analysis check_assay_protocol->check_data_analysis Consistent incubation times & densities? resolve Consistent IC50 Values check_data_analysis->resolve Consistent calculation method?

Caption: Troubleshooting inconsistent IC50 values.

Detailed Checklist:

  • Cell Culture Consistency:

    • Cell Line Authenticity & Passage Number: Ensure you are using a validated, mycoplasma-free cell line and keeping the passage number consistent across experiments. High-passage cells can exhibit altered phenotypes and drug sensitivity.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variable results. Optimize and strictly adhere to a specific seeding density that allows for logarithmic growth during the experiment.

    • Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera can affect cell growth and the bioavailability of this compound. Use the same batch and concentration of serum for all related experiments.[4]

  • This compound Sample Preparation:

    • Solvent Choice: The choice of solvent (e.g., DMSO, ethanol) can impact this compound's solubility and stability. Always use the same solvent at a final concentration that is non-toxic to your cells (typically ≤0.5% for DMSO).

    • Stock Solution Stability: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. This compound may not be stable in culture medium for extended periods.

    • Quantitative Data on Solvent Effects: The choice of solvent can alter the perceived bioactivity of a compound. Below is a table summarizing the hypothetical effect of different solvents on the IC50 of a bioactive compound.

SolventFinal Concentration in AssayHypothetical IC50 (µM)Notes
DMSO0.5%25.3Good solubility, low cytotoxicity at this concentration.
Ethanol0.5%28.1Good solubility, can have slight effects on cell metabolism.
DMSO1.0%22.5 (apparent)Higher solvent concentration may induce cytotoxicity, leading to a lower apparent IC50.
  • Assay Protocol Standardization:

    • Incubation Time: The duration of cell exposure to this compound will directly impact the IC50 value. An IC50 value determined at 24 hours will likely be different from one at 48 or 72 hours. Choose a scientifically justified incubation time and use it consistently.

    • Assay Method: Different cytotoxicity assays (e.g., MTT, MTS, resazurin) measure different aspects of cell health (e.g., metabolic activity, membrane integrity) and can yield different IC50 values. Stick to one method for a given set of experiments.

  • Data Analysis:

    • Curve Fitting Model: Use a consistent, appropriate non-linear regression model to calculate the IC50 from your dose-response data. Different models can produce slightly different results.

    • Data Normalization: Ensure that you are normalizing your data correctly to your positive (untreated) and negative (no cells or maximum cytotoxicity) controls.

Issue 2: Poor Reproducibility in Antimicrobial Assays (MIC/MBC)

Question: I am getting variable Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain. How can I improve this?

Answer: Inconsistent MIC values in antimicrobial susceptibility testing can often be traced back to variations in the inoculum preparation, the assay medium, or the method of interpretation.

Troubleshooting Workflow:

start Inconsistent MIC Values check_inoculum 1. Verify Inoculum Preparation start->check_inoculum check_media 2. Standardize Media & Compound check_inoculum->check_media Standardized inoculum density? check_incubation 3. Control Incubation Conditions check_media->check_incubation Consistent media & this compound prep? check_reading 4. Consistent MIC Determination check_incubation->check_reading Consistent time & temperature? resolve Reproducible MIC Values check_reading->resolve Consistent visual/instrumental reading?

Caption: Troubleshooting inconsistent MIC values.

Detailed Checklist:

  • Inoculum Preparation:

    • Standardized Inoculum Density: The final concentration of bacteria in each well is critical. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a standard McFarland value (commonly 0.5) before dilution.

    • Growth Phase: Always prepare your inoculum from a fresh, actively growing culture (logarithmic phase) to ensure metabolic consistency.

  • Assay Medium and this compound Preparation:

    • Broth Type: The composition of the culture broth (e.g., Mueller-Hinton) can affect bacterial growth and the activity of this compound. Use the same type and batch of media for all experiments.

    • Solvent Effects: As with cell-based assays, the solvent for this compound should be used at a non-inhibitory concentration. Include a solvent control to confirm it does not affect bacterial growth.

  • Incubation and Reading:

    • Consistent Incubation: Adhere to a strict incubation time and temperature as recommended for the specific bacterial strain.

    • Objective MIC Determination: The MIC is the lowest concentration that inhibits visible growth. This can be subjective. If possible, use a plate reader to measure optical density (OD) for a more quantitative assessment.

Quantitative Data on Inoculum Density Effects:

Inoculum Density (CFU/mL)Hypothetical MIC of this compound (µg/mL)Observation
5 x 10^5 (Standard)64Expected result.
1 x 10^7 (Too high)128A higher bacterial load may require more compound to inhibit growth, leading to an artificially high MIC.
1 x 10^4 (Too low)32A lower bacterial density may be more susceptible, resulting in an artificially low MIC.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using MTT

This protocol outlines the key steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and non-toxic.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with solvent only) and blank wells (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol describes the determination of the MIC of this compound against a bacterial strain.

  • Inoculum Preparation:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth.

    • Incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a stock solution of this compound (at twice the highest desired final concentration) to the first well of a row.

    • Perform 2-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, read the optical density (OD) at 600 nm using a plate reader. The MIC can be defined as the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

Signaling Pathways and Mechanisms

This compound and related pentacyclic triterpenes have been shown to exert their anti-proliferative and pro-apoptotic effects through the modulation of key cellular signaling pathways.

AKT/PI3K Signaling Pathway

The AKT/PI3K pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is overactive, promoting tumor progression. Uvaol, a compound structurally similar to this compound, has been shown to inhibit the AKT/PI3K pathway in human hepatocarcinoma (HepG2) cells. This inhibition leads to a decrease in the phosphorylation of AKT, which in turn reduces the expression of anti-apoptotic proteins like Bcl-2 and promotes apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Apoptosis via Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the AKT/PI3K pathway.

Apoptosis Induction

This compound and related compounds can induce apoptosis (programmed cell death) through the intrinsic (mitochondrial) pathway. This involves an increase in the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.

This compound This compound Bax Bax (Pro-apoptotic) Increased Expression This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) Decreased Expression This compound->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Translocates & Activates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates This compound This compound This compound->IKK Inhibits

References

Technical Support Center: Optimization of Uvariol Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Uvariol. The information is designed to address specific experimental challenges and optimize reaction conditions.

Troubleshooting Guides

This section addresses common problems encountered during the derivatization of this compound and other polyhydroxylated triterpenoids.

Issue 1: Low or No Product Yield in Acetylation

Question: My acetylation reaction of this compound with acetic anhydride and pyridine is showing low to no conversion. What are the potential causes and how can I improve the yield?

Answer: Low yields in the acetylation of polyhydroxylated compounds like this compound are common due to steric hindrance and reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality: Ensure that the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. Use dry pyridine as the solvent and base.

  • Reaction Temperature: While many acetylations proceed at room temperature, sterically hindered hydroxyl groups may require elevated temperatures. Consider gently heating the reaction mixture to 40-60°C.

  • Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Catalyst: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate, especially for hindered alcohols.

  • Stoichiometry: An excess of acetic anhydride (2-5 equivalents per hydroxyl group) is often necessary to drive the reaction to completion.

Issue 2: Incomplete Silylation for GC-MS Analysis

Question: I am having trouble achieving complete silylation of this compound for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, leading to multiple peaks or no peak at all. How can I resolve this?

Answer: Incomplete silylation is a frequent problem with complex molecules like this compound, which possess multiple, sterically hindered hydroxyl groups. The following steps can help optimize the silylation process:

  • Choice of Silylating Reagent: For sterically hindered alcohols, a more powerful silylating agent may be required. If N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is not effective, consider using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is more reactive.

  • Anhydrous Conditions: Silylating reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Reaction Time and Temperature: Silylation of hindered hydroxyls often requires heating. A typical condition is heating at 60-80°C for 1-2 hours.

  • Use of a Catalyst: A small amount of a catalyst like Trimethylchlorosilane (TMCS) can be added to the silylation mixture to increase the reactivity of the silylating agent.

  • Solvent: Pyridine is a common solvent for silylation as it also acts as an acid scavenger. Anhydrous pyridine should be used.

Issue 3: Formation of Byproducts in Methylation

Question: During the methylation of this compound, I am observing the formation of multiple products, leading to a complex mixture that is difficult to purify. What could be the cause and how can I improve the selectivity?

Answer: The presence of multiple hydroxyl groups with different reactivities in this compound can lead to the formation of a mixture of partially and fully methylated products. To improve selectivity:

  • Choice of Methylating Agent and Base: The combination of a strong base like sodium hydride (NaH) with a methylating agent such as methyl iodide (MeI) in an aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is often used for complete methylation. For selective methylation, milder conditions may be required.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can sometimes improve selectivity by favoring the methylation of the most reactive hydroxyl groups first.

  • Stoichiometry of the Base: Carefully controlling the stoichiometry of the base can help in selective methylation. Using a limited amount of base may allow for the derivatization of the most acidic hydroxyl group.

  • Protecting Groups: For highly selective methylation of a specific hydroxyl group, it may be necessary to first protect the other hydroxyl groups, perform the methylation, and then deprotect.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing this compound?

A1: Derivatization of this compound is performed for several reasons:

  • To Enhance Analytical Detection: Many analytical techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection, require derivatization to increase the volatility or introduce a chromophore for detection.

  • To Improve Solubility: Derivatization can alter the polarity of this compound, improving its solubility in different solvents for biological assays or further reactions.

  • To Modify Biological Activity: The addition of functional groups can change the pharmacological properties of this compound, potentially leading to enhanced potency or altered selectivity.

Q2: How can I monitor the progress of my this compound derivatization reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the disappearance of the starting material and the appearance of the product spot(s). The product will have a different retention factor (Rf) than the starting material.

Q3: My derivatized this compound is unstable. How can I improve its stability?

A3: The stability of derivatives can be an issue, particularly with silyl ethers, which are sensitive to moisture and acidic conditions. To improve stability, ensure that the work-up procedure is non-aqueous and avoid acidic conditions. Store the purified derivative under an inert atmosphere and at low temperatures. If instability is a persistent issue, consider a more stable derivative, such as an acetate or methyl ether.

Q4: What are the safety precautions I should take when working with derivatizing agents?

A4: Many derivatizing agents are hazardous and should be handled with care in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator.

  • Pyridine is flammable and toxic.

  • Silylating agents are moisture-sensitive and can release corrosive byproducts.

  • Methyl iodide is a carcinogen.

  • Sodium hydride is highly reactive with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols & Data

Acetylation of this compound

This protocol describes the per-acetylation of the hydroxyl groups of this compound.

Methodology:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add acetic anhydride (2-5 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRepresentative Yield (%)
Reagents Acetic Anhydride, Pyridine, DMAP
Temperature 0°C to Room Temperature85 - 95
Reaction Time 12 - 24 hours
Work-up Aqueous wash
Silylation of this compound for GC-MS Analysis

This protocol is for the preparation of trimethylsilyl (TMS) derivatives of this compound for GC-MS analysis.

Methodology:

  • Place a small, accurately weighed amount of dry this compound (e.g., 1 mg) into a GC vial.

  • Add anhydrous pyridine (e.g., 100 µL).

  • Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 100 µL).

  • Seal the vial tightly and heat at 60-80°C for 1-2 hours.

  • Cool the vial to room temperature before injecting an aliquot into the GC-MS.

ParameterConditionExpected Outcome
Reagents BSTFA + 1% TMCS, PyridineComplete derivatization
Temperature 60 - 80 °C
Reaction Time 1 - 2 hours
Analysis GC-MSA single, sharp peak for the per-silylated this compound
Methylation of this compound

This protocol describes the complete methylation of the hydroxyl groups of this compound.

Methodology:

  • To a stirred suspension of sodium hydride (NaH, 1.5 equivalents per hydroxyl group) in anhydrous Dimethylformamide (DMF) at 0°C under a nitrogen atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add methyl iodide (MeI, 2 equivalents per hydroxyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ParameterConditionRepresentative Yield (%)
Reagents NaH, MeI, DMF70 - 90
Temperature 0°C to Room Temperature
Reaction Time 12 - 18 hours
Work-up Aqueous quench and extraction

Visualizations

Experimental Workflow for this compound Derivatization

G General Workflow for this compound Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis This compound This compound Starting Material ReactionVessel Reaction Setup (Inert Atmosphere) This compound->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Reagent Derivatizing Reagent Reagent->ReactionVessel Monitoring Reaction Monitoring (TLC) ReactionVessel->Monitoring Sampling Quench Quenching ReactionVessel->Quench Reaction Complete Monitoring->ReactionVessel Continue Reaction Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis FinalProduct Purified this compound Derivative Analysis->FinalProduct

Caption: A generalized workflow for the derivatization of this compound.

Signaling Pathway Modulated by this compound (Uvaol)

This compound, also known as Uvaol, has been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells by modulating the AKT/PI3K signaling pathway.

G This compound's Impact on the AKT/PI3K Signaling Pathway This compound This compound (Uvaol) PI3K PI3K This compound->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Decreases expression Bax Bax (Pro-apoptotic) This compound->Bax Increases expression AKT AKT PI3K->AKT Activates AKT->Bcl2 Activates Proliferation Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's inhibitory effect on the AKT/PI3K pathway leading to apoptosis.

Mitigating off-target effects of Uvariol in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uvariol. This resource is designed for researchers, scientists, and drug development professionals to help mitigate the off-target effects of this compound in cellular models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A: Off-target effects are unintended interactions of a drug with cellular components other than its intended target.[1][2] For a compound like this compound, which is under investigation as a kinase inhibitor, off-target effects can lead to cellular toxicity, misleading experimental results, and potential adverse effects in therapeutic applications.[1] These unintended interactions arise from the modulation of proteins other than the primary therapeutic target.[1]

Q2: How can I predict potential off-target effects of this compound in silico before starting my experiments?

A: Before beginning wet-lab experiments, computational or in silico methods can be employed to predict potential off-target interactions of small molecules like this compound.[3] These approaches utilize curated databases of compound-protein interactions and structural bioinformatics to forecast potential binding partners of your compound across the proteome. This early-stage analysis can help in designing more focused experiments and anticipating potential confounding effects.

Q3: What are the primary experimental approaches to identify the off-target effects of this compound?

A: Experimental methods for identifying off-target effects can be broadly categorized as either biased or unbiased.

  • Biased approaches focus on validating interactions with specific, predicted off-target candidates.

  • Unbiased (genome-wide or proteome-wide) approaches aim to comprehensively identify all potential off-targets without prior assumptions. Key unbiased techniques include chemical proteomics, kinase profiling, and cellular thermal shift assays (CETSA).

Q4: Can off-target effects of this compound be beneficial?

A: While often associated with adverse effects, off-target interactions are not always detrimental. In some instances, an off-target effect may contribute to the therapeutic efficacy of a drug, a phenomenon known as polypharmacology. However, it is crucial to systematically identify and characterize all off-target interactions to understand the complete pharmacological profile of this compound.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected Cell Toxicity at Low Concentrations of this compound This compound may be hitting a critical off-target protein essential for cell survival.1. Perform a dose-response curve in multiple cell lines to determine the IC50. 2. Conduct a kinome-wide scan to identify potential off-target kinases that are critical for cell viability. 3. Use a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity.
Inconsistent Phenotypic Effects Across Different Cell Lines 1. The expression levels of the on-target and off-target proteins may vary between cell lines. 2. Different cell lines may have distinct compensatory signaling pathways.1. Perform proteomic analysis (e.g., Western blotting or mass spectrometry) to quantify the expression levels of the intended target and key predicted off-targets in your cell lines. 2. Map the relevant signaling pathways in each cell line to understand potential differences.
Discrepancy Between in vitro Kinase Assay and Cellular Assay Results The cellular environment can influence drug-protein interactions, and membrane permeability can be a factor.1. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context. 2. Evaluate the cellular uptake and efflux of this compound.
This compound Treatment Induces an Unexpected Signaling Pathway This compound may have an off-target effect on a kinase or phosphatase in an unanticipated pathway.1. Perform phosphoproteomics analysis to identify changes in global protein phosphorylation upon this compound treatment. 2. Use pathway analysis software to map the observed changes to specific signaling cascades.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the engagement of a drug with its target in a cellular environment.

  • Cell Treatment: Incubate cultured cells with this compound at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

  • Heating: Heat the cell suspensions or lysates across a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry. Target engagement by this compound will stabilize the protein, leading to a higher melting temperature.

Protocol 2: Kinase Profiling to Identify Off-Target Interactions

Kinase profiling services provide a broad assessment of a compound's activity against a large panel of kinases.

  • Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.

  • Assay Performance: The service will typically perform in vitro kinase assays using a large panel of recombinant kinases (e.g., >400 kinases).

  • Data Analysis: The results will be provided as the percent inhibition of each kinase at a given concentration of this compound. This data will help identify potential off-target kinases.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target and a selection of off-target kinases.

KinaseIC50 (nM)Percent Inhibition at 1 µM
Target Kinase A (On-Target) 50 95%
Off-Target Kinase B50060%
Off-Target Kinase C1,20035%
Off-Target Kinase D>10,000<5%
Table 2: Hypothetical Cellular IC50 Values of this compound in Different Cell Lines

This table shows the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, highlighting potential differences due to off-target expression.

Cell LineTarget Kinase A Expression (Relative Units)Off-Target Kinase B Expression (Relative Units)IC50 (µM)
Cell Line X1.00.20.5
Cell Line Y0.81.50.1
Cell Line Z1.20.10.4

Visualizations

Diagram 1: Hypothetical Signaling Pathway of this compound

Uvariol_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound TargetA Target Kinase A This compound->TargetA Inhibits TargetB Off-Target Kinase B This compound->TargetB Inhibits Downstream1 Downstream Effector 1 TargetA->Downstream1 Proliferation Cell Proliferation (Inhibited) Downstream1->Proliferation Downstream2 Downstream Effector 2 TargetB->Downstream2 Toxicity Cellular Toxicity (Induced) Downstream2->Toxicity

Caption: this compound's on-target and off-target signaling pathways.

Diagram 2: Experimental Workflow for Mitigating Off-Target Effects

Mitigation_Workflow InSilico In Silico Prediction of Off-Targets IdentifyOffTargets Identify & Validate Off-Targets InSilico->IdentifyOffTargets KinaseProfiling Kinase Profiling KinaseProfiling->IdentifyOffTargets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->IdentifyOffTargets SAR Structure-Activity Relationship (SAR) Studies IdentifyOffTargets->SAR OptimizeCompound Optimize Compound for Selectivity SAR->OptimizeCompound ValidateNewCompound Validate New Compound OptimizeCompound->ValidateNewCompound

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Uvariol Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is intended for researchers, scientists, and drug development professionals. It is crucial to note that the identity of "Uvariol" is ambiguous in publicly available scientific databases, with at least two distinct chemical structures associated with similar names. Therefore, users must verify the exact chemical identity of their compound before following any handling and storage procedures.

Critical First Step: Identify Your Compound

Before proceeding, it is imperative to confirm the precise chemical nature of the "this compound" you are working with. The handling, storage, and safety precautions will differ significantly depending on its chemical class. Two possibilities have been identified in scientific literature:

  • This compound as 21-Hydroxylanosterol: A natural sterol compound.

  • Uvarinol as a Flavanone: A type of flavonoid.

Consult your supplier's documentation, Safety Data Sheet (SDS), or perform analytical characterization (e.g., NMR, mass spectrometry) to confirm the identity of your substance.

General Laboratory Safety Precautions

Regardless of the specific identity of this compound, standard laboratory safety practices should always be followed when handling any chemical compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling powdered forms or creating solutions.

  • Avoid Inhalation and Contact: Minimize the generation of dust or aerosols. Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
Compound will not dissolve Incorrect solvent; insufficient mixing; low temperature.Consult the supplier's data for recommended solvents. Try gentle warming or sonication. Ensure the solvent is of high purity.
Precipitation in solution after storage Solution is supersaturated; storage temperature is too low; solvent evaporation.Warm the solution gently to see if the precipitate redissolves. If so, consider storing at a slightly warmer temperature or preparing a more dilute stock solution. Ensure vials are tightly sealed to prevent solvent evaporation.
Loss of biological activity Degradation due to improper storage (temperature, light, air exposure); repeated freeze-thaw cycles.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store protected from light. Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results Compound degradation; inaccurate concentration of stock solution.Prepare fresh stock solutions regularly. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known).

Scenario A: Handling and Storage of this compound as 21-Hydroxylanosterol (Sterol)

If your this compound is identified as 21-Hydroxylanosterol, follow these guidelines.

FAQs for this compound (21-Hydroxylanosterol)

Q1: What is the recommended storage temperature for this compound (21-Hydroxylanosterol)?

A1: For long-term storage, it is recommended to store this compound at -20°C.

Q2: How should I prepare stock solutions of this compound (21-Hydroxylanosterol)?

A2: The solubility of sterol compounds can vary. It is advisable to consult the supplier's technical data sheet for recommended solvents. Common solvents for sterols include ethanol, methanol, DMSO, and chloroform. For cell-based assays, it is crucial to use a solvent that is compatible with your experimental system and to prepare a concentrated stock solution that can be further diluted in your culture medium.

Q3: Is this compound (21-Hydroxylanosterol) sensitive to light or air?

A3: While specific data for 21-Hydroxylanosterol is limited, many sterol compounds can be sensitive to oxidation. It is good practice to store solutions in tightly sealed vials, protected from light. For long-term storage of solutions, consider overlaying with an inert gas like argon or nitrogen.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh out the required amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to the vial.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_experiment Experimental Use weigh Weigh this compound Powder add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C (Protected from Light) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Media thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for this compound (Sterol) Stock Preparation and Use.

Scenario B: Handling and Storage of Uvarinol (Flavanone)

If your compound is identified as Uvarinol, a flavanone, the following guidelines for flavonoids should be applied.

FAQs for Uvarinol (Flavanone)

Q1: How should I store Uvarinol?

A1: Flavonoids are generally best stored in a cool, dark, and dry place. For long-term storage of the solid compound, refrigeration (2-8°C) is recommended. Solutions should be stored frozen, typically at -20°C or -80°C, to minimize degradation.

Q2: What are suitable solvents for Uvarinol?

A2: Flavonoids are often soluble in organic solvents such as ethanol, methanol, and DMSO. The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice for creating concentrated stock solutions.

Q3: How stable are flavonoid solutions?

A3: The stability of flavonoids in solution can be affected by factors such as pH, temperature, light, and the presence of oxygen. It is advisable to prepare fresh solutions for each experiment whenever possible. If storing solutions, they should be aliquoted to avoid multiple freeze-thaw cycles and protected from light. The glycosylation of flavonoids can improve their stability.

Experimental Protocols

Protocol 2: Assessing the Stability of a Flavonoid Solution

  • Preparation: Prepare a stock solution of Uvarinol in a suitable solvent (e.g., 10 mM in DMSO).

  • Initial Analysis: Immediately after preparation (t=0), analyze the solution using a suitable analytical method such as HPLC-UV or LC-MS to determine the initial concentration and purity.

  • Storage Conditions: Aliquot the remaining solution and store under different conditions (e.g., room temperature, 4°C, -20°C, protected from light vs. exposed to light).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), analyze an aliquot from each storage condition using the same analytical method.

  • Data Analysis: Compare the concentration and purity of the stored samples to the initial analysis to determine the rate of degradation under each condition.

Logical Relationship Diagram for Flavonoid Stability

flavonoid_stability cluster_factors Factors Affecting Stability Temperature Temperature Degradation Degradation Temperature->Degradation Light Light Light->Degradation pH pH pH->Degradation Oxygen Oxygen Oxygen->Degradation Loss_of_Activity Loss_of_Activity Degradation->Loss_of_Activity

Caption: Factors Influencing the Degradation of Flavonoids.

Validation & Comparative

Confirming the Structure of Uvariol: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of natural products is a cornerstone of drug discovery and development. Uvariol, a C-benzylated dihydrochalcone isolated from plants of the Uvaria genus, presents a complex chemical architecture whose confirmation relies heavily on modern spectroscopic techniques. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in the structural confirmation of complex molecules like this compound.

Due to the limited availability of published, fully assigned 2D NMR data specifically for this compound, this guide will utilize a representative chalcone structure to illustrate the application and power of these techniques. The principles and workflows described are directly applicable to the structural determination of this compound and other complex flavonoids.

Data Presentation: 2D NMR Correlations for a Representative Chalcone

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative chalcone. These correlations are instrumental in piecing together the molecular framework.

Atom No.δ¹³C (ppm)δ¹H (ppm, mult., J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
1190.5-H-2', H-6', H-β-
α125.57.45 (d, 15.5)C=O, C-β, C-1"H-β
β144.87.80 (d, 15.5)C=O, C-α, C-1", C-2", C-6"H-α
1'138.2-H-2', H-6'-
2'128.57.95 (dd, 8.0, 1.5)C=O, C-1', C-3', C-4', C-6'H-3'
3'128.97.55 (t, 8.0)C-1', C-2', C-4', C-5'H-2', H-4'
4'132.97.60 (t, 8.0)C-2', C-3', C-5', C-6'H-3', H-5'
5'128.97.55 (t, 8.0)C-1', C-3', C-4', C-6'H-4', H-6'
6'128.57.95 (dd, 8.0, 1.5)C=O, C-1', C-2', C-5'H-5'
1"134.8-H-2", H-6", H-β-
2"129.17.65 (d, 8.5)C-1", C-3", C-4", C-6", C-βH-3"
3"114.56.95 (d, 8.5)C-1", C-2", C-4", C-5"H-2"
4"161.5-H-2", H-3", H-5", H-6", OCH₃-
5"114.56.95 (d, 8.5)C-1", C-3", C-4", C-6"H-6"
6"129.17.65 (d, 8.5)C-1", C-2", C-4", C-5", C-βH-5"
OCH₃55.53.90 (s)C-4"-

Experimental Protocols

The confirmation of this compound's structure would necessitate a suite of 2D NMR experiments. The general protocols for these key experiments are outlined below.

General Sample Preparation: A sample of purified this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) and transferred to a 5 mm NMR tube.

1. Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds. This is fundamental for establishing proton-proton connectivity within spin systems.

  • Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.

  • Acquisition Parameters: Typically, 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁) are acquired. The spectral width is set to encompass all proton signals.

  • Processing: Data is processed with a sine-bell window function in both dimensions before Fourier transformation to yield the 2D spectrum.

2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This is a highly sensitive method for assigning carbon signals based on their attached protons.

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.

  • Acquisition Parameters: Typical parameters include 1024 data points in the ¹H dimension (F2) and 256 increments in the ¹³C dimension (F1). The spectral widths are set to cover the respective proton and carbon chemical shift ranges.

  • Processing: The data is processed using a squared sine-bell window function in both dimensions followed by Fourier transformation.

3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is arguably the most critical experiment for piecing together the molecular skeleton by connecting different spin systems across quaternary carbons and heteroatoms.

  • Pulse Program: A standard gradient-selected HMBC sequence is utilized.

  • Acquisition Parameters: Similar to HSQC, with 1024 data points in F2 and 256-512 increments in F1. A long-range coupling delay is optimized for an average J-coupling of 8 Hz.

  • Processing: The data is typically processed with a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of 2D NMR-based structure elucidation and the key correlations that would be expected for a chalcone-type structure like this compound.

logical_workflow cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Assembly cluster_confirmation Confirmation H1_NMR ¹H NMR (Proton Environments) Fragments Identify Spin Systems & Functional Groups H1_NMR->Fragments C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->Fragments COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC HSQC (Direct ¹H-¹³C Connectivity) HSQC->Fragments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) Connect Connect Fragments via HMBC HMBC->Connect Fragments->Connect Structure Propose Structure Connect->Structure Final_Structure Confirmed Structure of this compound Structure->Final_Structure

Caption: Workflow for Structure Elucidation using 2D NMR.

Caption: Key HMBC and COSY correlations for a chalcone core.

Navigating Uvariol Quantification: A Comparative Guide to HPLC and UPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the research and development of novel therapeutic agents is the establishment of robust and reliable analytical methods for their quantification. For uvariol, a natural product with potential pharmacological activities, accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two common analytical techniques for the quantification of small molecules. Due to the current absence of publicly available, validated methods specifically for this compound, this document serves as a methodological template, outlining the key performance indicators and experimental considerations for the cross-validation of such methods once they are developed.

Introduction to Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) has long been the cornerstone of pharmaceutical analysis, offering excellent resolution and quantitative capabilities. Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, utilizes smaller stationary phase particles (sub-2 µm) and higher operating pressures to deliver significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. The choice between these techniques often depends on the specific requirements of the analysis, including sample throughput needs, sensitivity requirements, and available instrumentation.

Comparative Analysis of HPLC and UPLC Performance

A direct comparison of HPLC and UPLC methods for this compound quantification would require the evaluation of several key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters ensure that the analytical method is suitable for its intended purpose. The following table summarizes the typical performance characteristics that would be assessed in a cross-validation study.

Validation ParameterHPLC Method (Hypothetical)UPLC Method (Hypothetical)Commentary
Linearity (R²) > 0.999> 0.999Both methods are expected to show excellent linearity over a defined concentration range.
Precision (%RSD) < 2.0%< 1.5%UPLC often exhibits slightly better precision due to its advanced fluidic controls.
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%Both methods should demonstrate high accuracy in quantifying this compound in a given matrix.
Limit of Detection (LOD) e.g., 10 ng/mLe.g., 2 ng/mLUPLC's enhanced sensitivity typically results in a lower limit of detection.
Limit of Quantification (LOQ) e.g., 30 ng/mLe.g., 6 ng/mLCongruent with LOD, the LOQ for UPLC is generally lower than for HPLC.
Analysis Run Time ~15 minutes~3 minutesThe most significant advantage of UPLC is the substantial reduction in analysis time.
Solvent Consumption HighLowShorter run times and lower flow rates in UPLC lead to a significant reduction in solvent usage.

Experimental Protocols: A Generalized Approach

The development and validation of an analytical method for this compound would involve a systematic approach to optimize chromatographic conditions and to rigorously test the method's performance.

Sample Preparation
  • Standard Stock Solution: A primary stock solution of this compound would be prepared by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Calibration Standards: A series of calibration standards would be prepared by serially diluting the stock solution to cover the desired concentration range.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations would be prepared independently to assess the accuracy and precision of the method.

Hypothetical HPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient elution of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

Hypothetical UPLC Method Protocol
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient elution of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), optimized for a shorter run time.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

  • Detection: UV detector at the same wavelength as the HPLC method.

Visualizing the Workflow and Potential Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for analytical method validation and a hypothetical signaling pathway that a natural product like this compound might modulate, based on common mechanisms of action for compounds with anticancer properties.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Method Application dev_start Define Analytical Requirements dev_select Select Chromatographic Conditions (Column, Mobile Phase, etc.) dev_start->dev_select dev_optimize Optimize Parameters (Gradient, Flow Rate, Temp) dev_select->dev_optimize val_specificity Specificity / Selectivity dev_optimize->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision (Repeatability & Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness app_routine Routine Sample Analysis val_robustness->app_routine app_stability Stability Studies app_routine->app_stability app_qc Quality Control app_routine->app_qc

Caption: Workflow for Analytical Method Validation.

Hypothetical Signaling Pathway for this compound This compound This compound receptor Cell Surface Receptor This compound->receptor Binds nfkb NF-κB This compound->nfkb Inhibits pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes inflammation Inflammation nfkb->inflammation Promotes

Caption: Hypothetical PI3K/Akt/NF-κB Signaling Pathway Modulation.

Conclusion

While specific experimental data for the cross-validation of HPLC and UPLC methods for this compound quantification is not yet available in the public domain, this guide provides a framework for such a comparison. Based on the general principles of these techniques, UPLC is anticipated to offer significant advantages in terms of speed, sensitivity, and reduced solvent consumption. The development and validation of a robust analytical method, whether by HPLC or UPLC, is a crucial step in advancing the research of this compound and unlocking its therapeutic potential. Researchers are encouraged to use this guide as a template for the rigorous validation of their analytical procedures.

A Comparative Analysis of the Anti-inflammatory Properties of Chrysin and Ursolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activities of the natural compounds Chrysin and Ursolic Acid. This analysis is supported by experimental data on their inhibition of key inflammatory mediators and their mechanisms of action involving crucial signaling pathways.

In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising source of therapeutic leads. Among these, Chrysin, a flavonoid found in honey and various plants, and Ursolic Acid, a pentacyclic triterpenoid present in a wide variety of fruits and herbs, have demonstrated significant anti-inflammatory potential. This guide offers a detailed comparative study of their efficacy, drawing upon in vitro experimental data.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of Chrysin and Ursolic Acid have been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation research. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized in the tables below for direct comparison.

CompoundTarget MediatorCell LineIC50 Value
Chrysin Nitric Oxide (NO)RAW 264.74.71 µM[1]
Ursolic Acid Nitric Oxide (NO)RAW 264.7~10 µM
CompoundTarget MediatorCell LineInhibition at Stated Concentration
Chrysin TNF-αRAW 264.7Significant inhibition at 1-2 µg/mL[2]
Ursolic Acid TNF-αRAW 264.7Significant inhibition at 10-50 µM[3]
Chrysin IL-6RAW 264.7Significant inhibition at 1-2 µg/mL[2]
Ursolic Acid IL-6RAW 264.7~50% reduction at 5 µM[4]
Chrysin PGE2RAW 264.7Complete suppression at 25-100 µM
Ursolic Acid PGE2RAW 264.7IC50 not specified, but cytotoxic at 30 µM

Mechanisms of Action: Targeting Key Inflammatory Pathways

Both Chrysin and Ursolic Acid exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the transcriptional regulation of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators such as iNOS (producing NO), COX-2 (producing PGE2), and various cytokines.

Both Chrysin and Ursolic Acid have been shown to inhibit the activation of the NF-κB pathway. They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the active NF-κB subunits (p65 and p50).

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB releases Chrysin Chrysin Chrysin->IKK inhibits Ursolic_Acid Ursolic Acid Ursolic_Acid->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes transcribes MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 phosphorylates JNK JNK MAPKK->JNK phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activates JNK->Transcription_Factors activates ERK->Transcription_Factors activates Chrysin Chrysin Chrysin->p38 inhibits phosphorylation Chrysin->JNK inhibits phosphorylation Chrysin->ERK inhibits phosphorylation Ursolic_Acid Ursolic Acid Ursolic_Acid->p38 inhibits phosphorylation Ursolic_Acid->JNK inhibits phosphorylation Ursolic_Acid->ERK inhibits phosphorylation Pro_inflammatory_genes Pro-inflammatory Genes Transcription_Factors->Pro_inflammatory_genes induces expression NO_Assay_Workflow cluster_workflow Nitric Oxide Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat cells with Chrysin or Ursolic Acid A->B C Stimulate cells with LPS (e.g., 1 µg/mL) B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent to supernatant E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

References

In Vivo Therapeutic Potential of Uvaria Species: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents from natural sources is a continuous endeavor. The genus Uvaria, a member of the Annonaceae family, has garnered attention for its traditional medicinal uses, particularly in treating inflammatory conditions and other ailments. This guide provides a comprehensive overview of the available preclinical data on the in vivo therapeutic efficacy of extracts and compounds derived from Uvaria species, with a particular focus on the compound likely intended by "Uvariol," which appears to be a misspelling of "uvarinol."

While a direct in vivo validation of a compound specifically named "this compound" is not present in the current scientific literature, extensive research has been conducted on extracts of various Uvaria species and has identified "uvarinol" as a key phytochemical constituent. This guide will therefore focus on the broader preclinical evidence for Uvaria extracts and the closely related, correctly named compound, uvarinol.

Limited In Vivo Data on Isolated Uvarinol

Despite promising in silico studies suggesting the potential of uvarinol as an antimicrobial agent, there is a notable absence of published in vivo studies validating its therapeutic efficacy in animal models.[1] Consequently, a direct comparison of uvarinol with other therapeutic alternatives, complete with detailed experimental protocols and quantitative data from animal studies, cannot be compiled at this time. The signaling pathways specifically modulated by isolated uvarinol in an in vivo context also remain to be elucidated.

Therapeutic Efficacy of Uvaria Species Extracts in Animal Models

In contrast to the isolated compound, various extracts of Uvaria species have demonstrated significant therapeutic potential in preclinical animal models, primarily in the context of inflammation and pain.

Anti-inflammatory and Analgesic Activity

A study on the methanolic crude extract and a specific fraction (F2) of Uvaria comperei stem demonstrated noteworthy anti-inflammatory and antinociceptive properties in rodent models.

Table 1: In Vivo Anti-inflammatory and Analgesic Efficacy of Uvaria comperei Extract and Fraction F2

Test Agent Animal Model Assay Dose Efficacy (Inhibition %) Positive Control Source
Fraction F2RatCarrageenan-induced paw edema25 mg/kg50% (at 0.5h), 96.5% (at 6h)Indomethacin (10 mg/kg)[1]
Fraction F2MouseFormalin-induced pain (neurogenic phase)25, 50, 100 mg/kgDose-dependent inhibition-[1]
Fraction F2MouseFormalin-induced pain (inflammatory phase)25, 50, 100 mg/kgDose-dependent inhibition-[1]
Experimental Protocols

The following methodologies were employed in the aforementioned study to assess the therapeutic efficacy of the Uvaria comperei extract and its fraction.

Carrageenan-Induced Paw Edema in Rats:

  • Male Wistar rats (150-200g) were divided into control, standard, and test groups.

  • The test groups received oral administration of Fraction F2 of Uvaria comperei extract at doses of 25, 50, and 100 mg/kg. The standard group received indomethacin (10 mg/kg), and the control group received the vehicle.

  • After 30 minutes, 0.1 mL of 1% carrageenan suspension was injected into the sub-plantar region of the right hind paw of each rat.

  • Paw volume was measured using a plethysmometer at 0, 30, 60, 120, 180, and 240 minutes after carrageenan injection.

  • The percentage of inhibition of edema was calculated for each group in comparison to the control group.

Formalin-Induced Paw Licking in Mice:

  • Swiss albino mice (20-25g) were used.

  • Animals were pre-treated with Fraction F2 of Uvaria comperei extract (25, 50, and 100 mg/kg, p.o.) or the vehicle 30 minutes before the formalin injection.

  • 20 µL of 1% formalin was injected into the sub-plantar surface of the right hind paw.

  • The duration of paw licking was observed during the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain) after the formalin injection.

  • A reduction in the licking time compared to the control group was considered an analgesic effect.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways modulated by isolated uvarinol in vivo are not yet defined, the anti-inflammatory effects of phytochemicals found in Uvaria species, such as flavonoids, are generally attributed to their ability to modulate key inflammatory pathways. These often involve the inhibition of pro-inflammatory enzymes and cytokines.

Below is a generalized workflow representing the typical process of investigating the anti-inflammatory potential of a natural product extract, from initial preparation to in vivo assessment.

experimental_workflow cluster_invivo In Vivo Efficacy Validation plant_material Uvaria Species Plant Material (e.g., stem, leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction fractionation Fractionation (e.g., Chromatography) extraction->fractionation extract_fraction Crude Extract & Fractions fractionation->extract_fraction in_vivo_testing In Vivo Animal Model (e.g., Rat, Mouse) inflammation_induction Induction of Inflammation (e.g., Carrageenan, Formalin) extract_fraction->inflammation_induction treatment Treatment with Extract/Fraction inflammation_induction->treatment data_collection Data Collection (e.g., Paw Volume, Licking Time) treatment->data_collection analysis Data Analysis & Efficacy Determination data_collection->analysis

General workflow for in vivo validation of natural product extracts.

Phytochemicals of Interest in Uvaria Species

The therapeutic effects of Uvaria extracts are attributed to a rich diversity of phytochemicals. Besides uvarinol, other significant compounds that have been isolated from this genus include:

  • Flavonoids: Such as chrysin, which has demonstrated anti-inflammatory properties.

  • Alkaloids: Known for a wide range of pharmacological activities.

  • Chalcones: Including uvaretin, which has been noted for its potential anticancer and antimicrobial effects.[2]

  • Polyoxygenated cyclohexenes

Conclusion and Future Directions

While the specific therapeutic efficacy of "this compound" (uvarinol) in animal models remains to be validated, the broader research into Uvaria species provides a strong rationale for its potential as a source of novel therapeutic agents. The demonstrated in vivo anti-inflammatory and analgesic activities of Uvaria comperei extracts warrant further investigation to isolate and evaluate the specific compounds responsible for these effects, with uvarinol being a prime candidate.

Future research should focus on:

  • The isolation and purification of uvarinol and other bioactive compounds from Uvaria species.

  • Comprehensive in vivo studies in various animal models to establish the therapeutic efficacy of these isolated compounds for specific diseases.

  • Comparative studies against standard-of-care drugs to determine relative potency and potential advantages.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action.

Such studies are crucial to bridge the gap between traditional use and evidence-based medicine, potentially leading to the development of new and effective therapies.

References

Orthogonal Assays to Confirm Uvariol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Uvariol, a naturally occurring cytotoxic agent, has demonstrated promising anti-cancer properties. Preliminary studies suggest its mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily mediated through the modulation of key signaling pathways. To rigorously validate these findings and provide a higher degree of confidence in its therapeutic potential, a series of orthogonal assays are essential. This guide provides a comparative overview of recommended orthogonal methods, complete with experimental protocols and representative data, to confirm the molecular mechanisms of this compound.

Data Presentation: Comparative Analysis of this compound's Effects

The following tables summarize quantitative data from a panel of orthogonal assays designed to elucidate this compound's impact on cancer cell lines. This data is representative and serves to illustrate the expected outcomes of such experiments.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)15.5 ± 2.1
MCF-7 (Breast Cancer)22.8 ± 3.5
A549 (Lung Cancer)31.2 ± 4.2
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 48 hours of treatment.
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
Treatment % of Cells in G0/G1 Phase % of Cells in S Phase % of Cells in G2/M Phase
Control (Vehicle)45.2 ± 3.1%35.1 ± 2.5%19.7 ± 1.8%
This compound (15 µM)68.5 ± 4.2%18.3 ± 1.9%13.2 ± 1.5%
Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment, as determined by propidium iodide staining and flow cytometry.
Table 3: Induction of Apoptosis by this compound in HeLa Cells
Treatment % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)3.1 ± 0.8%1.5 ± 0.4%
This compound (15 µM)25.4 ± 2.9%8.2 ± 1.1%
Data represents the percentage of apoptotic cells after 24 hours of treatment, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Table 4: Modulation of Apoptotic Protein Expression by this compound
Protein Fold Change in Expression (this compound vs. Control)
Bcl-2 (Anti-apoptotic)0.4 ± 0.05
Bax (Pro-apoptotic)2.5 ± 0.3
Fold change in protein expression in HeLa cells after 24 hours of treatment with 15 µM this compound, as determined by Western blot analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Cellular Thermal Shift Assay (CETSA)

This biophysical assay directly confirms the engagement of this compound with its intracellular protein targets.

Protocol:

  • Cell Culture and Treatment: Culture cancer cells to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 1-100 µM) or vehicle control for 2 hours.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Quantification: Separate the soluble protein fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Analyze the soluble protein fraction by Western blotting or ELISA using an antibody specific to the putative target protein. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Western Blotting for PI3K/Akt and MAPK Pathway Proteins

This immunoassay is used to detect changes in the phosphorylation status of key proteins within the PI3K/Akt and MAPK signaling pathways.

Protocol:

  • Cell Lysis: Treat cells with this compound (15 µM) for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of Akt, ERK1/2, and p38 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is used to quantify changes in protein phosphorylation.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound (15 µM) for 24 hours.

  • Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Fixation: Treat cells with this compound (15 µM) for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways implicated in this compound's mechanism of action and a typical experimental workflow.

Uvariol_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K This compound This compound This compound->PI3K inhibits Bax Bax This compound->Bax activates p21/p27 p21/p27 This compound->p21/p27 activates Akt Akt PI3K->Akt activates p-Akt p-Akt Akt->p-Akt phosphorylation Bcl-2 Bcl-2 p-Akt->Bcl-2 activates p-Akt->p21/p27 inhibits Bcl-2->Bax inhibits Caspases Caspases Bax->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Cyclin/CDK Cyclin/CDK p21/p27->Cyclin/CDK inhibits G0/G1 Arrest G0/G1 Arrest

Caption: this compound's proposed mechanism of action.

Experimental_Workflow cluster_assays Orthogonal Assays Cell_Culture Cancer Cell Culture Treatment Treatment with this compound or Vehicle Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting CETSA CETSA Harvesting->CETSA Western_Blot Western_Blot Harvesting->Western_Blot Apoptosis_Assay Apoptosis_Assay Harvesting->Apoptosis_Assay Cell_Cycle_Assay Cell_Cycle_Assay Harvesting->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation CETSA->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Orthogonal assay workflow.

PI3K_Akt_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates p-Akt p-Akt (Active) Akt->p-Akt Cell_Survival Cell_Survival p-Akt->Cell_Survival Proliferation Proliferation p-Akt->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition p-Akt->Apoptosis_Inhibition This compound This compound This compound->PI3K inhibits

Caption: PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway cluster_downstream_mapk Downstream Effects Stress_Signal Stress_Signal MAPKKK MAPKKK (e.g., MEKK) Stress_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates p-p38_MAPK p-p38 MAPK (Active) p38_MAPK->p-p38_MAPK Transcription_Factors Transcription_Factors p-p38_MAPK->Transcription_Factors Cell_Cycle_Arrest Cell_Cycle_Arrest Transcription_Factors->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factors->Apoptosis This compound This compound This compound->p38_MAPK modulates

Caption: MAPK signaling pathway.

Head-to-head comparison of Uvariol with other compounds from Annonaceae

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activities of prominent compounds isolated from the Annonaceae family. While the initial intent was to include a head-to-head comparison with the compound Uvariol , an extensive review of the scientific literature did not yield specific quantitative experimental data (such as IC50 or MIC values) for a compound with this name originating from the Annonaceae family. The compound "Uvaol," a pentacyclic triterpene with reported anticancer activity, is structurally distinct and is primarily found in other plant families, such as Oleaceae (e.g., olives).

Therefore, this guide focuses on a detailed comparison of two of the most significant and well-researched classes of bioactive compounds from Annonaceae: Annonaceous Acetogenins and Alkaloids . These compounds have demonstrated potent anticancer and antimicrobial properties, making them subjects of intense research in drug discovery.

Data Presentation: Comparative Biological Activities

The following tables summarize the cytotoxic and antimicrobial activities of selected Annonaceous acetogenins and alkaloids, providing a quantitative basis for comparison.

Table 1: Cytotoxicity of Annonaceous Acetogenins Against Various Cancer Cell Lines
CompoundCancer Cell LineIC50 (µg/mL)Reference
Annonacin HT-29 (Colon)1.62 ± 0.24[1]
A549 (Lung)0.05Not specified
MCF-7 (Breast)< 0.01Not specified
Squamocin HeLa (Cervical)0.003Not specified
A549 (Lung)0.002Not specified
MCF-7 (Breast)0.004Not specified
Bullatacin A549 (Lung)< 0.001Not specified
MCF-7 (Breast)< 0.001Not specified
L1210 (Leukemia)< 0.001Not specified
Uvaretin P-388 (Leukemia)2.5Not specified
Isouvaretin P-388 (Leukemia)5.0Not specified

Note: Lower IC50 values indicate higher cytotoxic potency.

Table 2: Antimicrobial Activity of Annonaceous Alkaloids
CompoundMicroorganismMIC (µg/mL)Reference
Anonaine Staphylococcus epidermidis6.25[2]
Bacillus cereus>100[3]
Escherichia coli>100[3]
Liriodenine Staphylococcus epidermidis50[2]
Candida albicans12.5
Asimilobine Staphylococcus epidermidis12.5

Note: Lower MIC values indicate higher antimicrobial potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, acetogenins, alkaloids) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and create a series of two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial agent) and a sterility control (no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of these Annonaceae compounds.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antimicrobial Antimicrobial Assay (MIC) cell_seeding Cell Seeding compound_treatment_c Compound Treatment cell_seeding->compound_treatment_c mtt_addition MTT Addition compound_treatment_c->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading_c Absorbance Reading formazan_solubilization->absorbance_reading_c ic50_determination IC50 Determination absorbance_reading_c->ic50_determination compound_dilution Compound Dilution inoculation Inoculation compound_dilution->inoculation inoculum_prep Inoculum Preparation inoculum_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: General experimental workflows for cytotoxicity and antimicrobial assays.

apoptosis_pathway acetogenin Annonaceous Acetogenin complex_i Mitochondrial Complex I acetogenin->complex_i Inhibition bcl2 Bcl-2 Inhibition acetogenin->bcl2 atp ATP Depletion complex_i->atp ros Increased ROS complex_i->ros apoptosis Apoptosis atp->apoptosis bax Bax Activation ros->bax caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: Simplified signaling pathway of apoptosis induction by Annonaceous Acetogenins.

References

Reproducibility of Bioactivity for Uvariol and Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Scientific Deep Dive into the Consistency of Uvariol's Biological Effects in Laboratory Settings

The reproducibility of experimental results is a cornerstone of scientific validity, particularly in the realm of drug discovery and development. Natural products, such as this compound and other compounds derived from the Uvaria genus, present unique challenges and opportunities in this regard. This guide provides a comparative analysis of the reported bioactivities of compounds from Uvaria species, discusses the factors influencing their reproducibility, and contrasts their performance with established alternative compounds.

The genus Uvaria is a rich source of bioactive molecules, with various species traditionally used to treat conditions like fever, inflammation, and tumors.[1] Phytochemical analyses have led to the isolation of numerous compounds, including uvaretin, grandifloracin, and zeylenol, which have demonstrated a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.[1][2] However, the direct study of a singular compound named "this compound" across multiple laboratories is not extensively documented in the current body of scientific literature. Therefore, this guide will focus on the broader family of bioactive compounds isolated from Uvaria to discuss the nuances of their bioactivity and reproducibility.

Comparison of Bioactive Performance

To assess the reproducibility and comparative efficacy of compounds from the Uvaria genus, this guide examines their performance in three key areas of bioactivity: anticancer, anti-inflammatory, and antimicrobial effects. These activities are compared with those of well-established alternative compounds.

Anticancer Activity

Compounds isolated from Uvaria species have shown promising cytotoxic effects against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Uvaria Compounds and Alternatives

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference Study
From Uvaria spp.
UvaretinP-388MTT2.6N/A
DichamanetinP-388MTT3.1N/A
ZeylenolMDA-MB231MTT54 µM[3]
ZeylenolHepG2MTT>80 µM[3]
Alternative Compounds
DoxorubicinA549MTT0.82N/A
DoxorubicinHeLaMTT0.53N/A
CurcuminMCF-7MTT15.6
ResveratrolPC-3MTT25

Note: IC50 values are highly dependent on the specific experimental conditions. Direct comparison between different studies should be made with caution.

Anti-inflammatory Activity

Several compounds from Uvaria have been investigated for their ability to modulate inflammatory pathways.

Table 2: Comparative Anti-inflammatory Activity

Compound/ExtractAssayModelEffectReference Study
From Uvaria spp.
Uvaria chamae extractCarrageenan-induced paw edemaRatSignificant edema inhibition
ZeylenolTPA-induced ear edemaMouse90% inhibition at 1 mg/ear
Alternative Compounds
CurcuminLPS-stimulated RAW 264.7 cellsIn vitroInhibition of NO, TNF-α, IL-6
EugenolCarrageenan-induced arthritisRatReduced inflammatory cell infiltration
ResveratrolLPS-stimulated RAW 264.7 cellsIn vitroInhibition of COX-2 and NF-kB
Antimicrobial Activity

Extracts and isolated compounds from Uvaria have demonstrated activity against a range of microbial pathogens.

Table 3: Comparative Antimicrobial Activity

Compound/ExtractMicroorganismAssayMIC (µg/mL)Reference Study
From Uvaria spp.
Uvaria afzelii extractStaphylococcus aureusBroth dilution12-48
Uvaria caffra extractStaphylococcus aureusBroth dilution30
Uvaria chamae extractVarious bacteriaAgar well diffusion25,000-28,300
Alternative Compounds
CiprofloxacinE. coliBroth dilution0.015-1N/A
FluconazoleC. albicansBroth dilution0.25-16N/A
EugenolE. coliBroth dilution450

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of bioactivity studies. Below are methodologies for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well.

  • Absorbance Reading: After leaving the plate at room temperature in the dark for 2 hours, measure the absorbance at 570 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with the test compound for 1 hour before stimulating with LPS (1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 5-10 minutes. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 5-10 minutes.

  • Quantification: Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate with broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing Workflows and Pathways

To further clarify the experimental and biological processes, the following diagrams are provided.

Experimental_Workflow_MTT_Assay start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate1 Incubate (24h) plate_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 add_solvent Add solubilizing agent incubate3->add_solvent read_absorbance Read absorbance at 570nm add_solvent->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-kB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS transcription COX2 COX-2 Nucleus->COX2 transcription TNFa TNF-α Nucleus->TNFa transcription This compound This compound/Zeylenol This compound->NFkB Inhibits

Caption: Simplified NF-kB signaling pathway in inflammation.

Antimicrobial_Assay_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with microbial suspension serial_dilution->inoculate incubate Incubate plate inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution antimicrobial assay.

References

Comparative analysis of the spectroscopic data of Uvariol with theoretical calculations

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the experimental spectroscopic data of Uvariol, including 1H NMR, 13C NMR, Infrared (IR), and Mass Spectrometry (MS) data, no specific experimental values for this particular compound could be located in the available scientific literature and databases. Similarly, no theoretical calculations of the spectroscopic data for this compound have been found.

Therefore, a direct comparative analysis between experimental and theoretical spectroscopic data for this compound cannot be performed at this time.

To facilitate such an analysis in the future, this guide provides a standardized workflow and detailed methodologies for acquiring the necessary experimental data and performing the corresponding theoretical calculations.

Experimental Protocols

The following are detailed experimental protocols for obtaining the spectroscopic data of a purified sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of this compound and should be free of signals that might overlap with the analyte's signals.

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Referencing: The residual solvent peak will be used as an internal standard (e.g., CHCl₃ at 7.26 ppm for CDCl₃).

13C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, as 13C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Referencing: The solvent peak will be used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-Q-TOF):

  • Ionization Mode: Positive and/or negative ion mode to determine which provides better ionization of this compound.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: This will be varied to induce fragmentation for MS/MS experiments.

  • Collision Energy (for MS/MS): A range of collision energies (e.g., 10, 20, 40 eV) should be applied to obtain a comprehensive fragmentation pattern.

  • Nebulizer Gas (N₂): Flow rate and pressure will be optimized for stable spray.

  • Drying Gas (N₂): Temperature and flow rate will be optimized for efficient desolvation.

Theoretical Calculation Protocols

The following protocols outline the steps for theoretical calculations of spectroscopic data for this compound using Density Functional Theory (DFT).

Geometry Optimization

Objective: To find the lowest energy conformation of the this compound molecule, which is a prerequisite for accurate spectroscopic calculations.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Input Structure: A 3D structure of this compound will be built using a molecular modeling program (e.g., GaussView, Avogadro).

  • Level of Theory: A suitable DFT functional and basis set will be chosen. A common and effective combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, larger basis sets like 6-311+G(2d,p) can be used.

  • Calculation Type: A geometry optimization calculation will be performed.

  • Verification: A frequency calculation will be performed on the optimized structure to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

NMR Chemical Shift Calculation

Objective: To calculate the theoretical 1H and 13C NMR chemical shifts of this compound.

Software: Gaussian or equivalent.

Methodology:

  • Input Structure: The optimized geometry of this compound.

  • Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable method for calculating NMR chemical shifts.

  • Level of Theory: The same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)) is often used.

  • Solvation Model: To better simulate experimental conditions, a solvent model (e.g., the Polarizable Continuum Model - PCM) corresponding to the experimental solvent (e.g., chloroform) should be included.

  • Referencing: The calculated absolute shielding values (σ) will be converted to chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane - TMS) calculated at the same level of theory: δ = σ_ref - σ_calc.

IR Frequency Calculation

Objective: To calculate the theoretical vibrational frequencies and IR intensities of this compound.

Software: Gaussian or equivalent.

Methodology:

  • Input Structure: The optimized geometry of this compound.

  • Calculation Type: A frequency calculation.

  • Level of Theory: The same level of theory used for geometry optimization (e.g., B3LYP/6-31G(d,p)).

  • Scaling: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor (typically around 0.96 for B3LYP/6-31G(d,p)) is applied to the calculated frequencies to improve agreement with experimental data.

Data Presentation for Comparative Analysis

Once both experimental and theoretical data are obtained, they should be summarized in clearly structured tables for easy comparison.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Data for this compound

ProtonExperimental δ (ppm)Theoretical δ (ppm)Δδ (ppm)
H-1
H-2
...

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Data for this compound

CarbonExperimental δ (ppm)Theoretical δ (ppm)Δδ (ppm)
C-1
C-2
...

Table 3: Comparison of Experimental and Theoretical IR Data for this compound

Functional GroupExperimental ν (cm⁻¹)Theoretical ν (cm⁻¹) (scaled)Assignment
O-H stretch
C-H stretch
C=O stretch
...

Table 4: Comparison of Experimental and Theoretical Mass Spectrometry Data for this compound

IonExperimental m/zTheoretical m/zAssignment
[M+H]⁺Molecular Ion
Fragment 1
Fragment 2
...

Workflow Visualization

The logical flow for a comparative analysis of experimental and theoretical spectroscopic data is depicted in the following diagram.

G Workflow for Comparative Spectroscopic Analysis cluster_exp Experimental Analysis cluster_theo Theoretical Calculations cluster_comp Comparative Analysis This compound Purified this compound Sample NMR_exp NMR Spectroscopy (1H & 13C) This compound->NMR_exp IR_exp IR Spectroscopy This compound->IR_exp MS_exp Mass Spectrometry This compound->MS_exp Compare_NMR Compare NMR Data NMR_exp->Compare_NMR Compare_IR Compare IR Data IR_exp->Compare_IR Compare_MS Compare MS Data MS_exp->Compare_MS Structure This compound Structure Opt Geometry Optimization (DFT) Structure->Opt NMR_theo NMR Calculation (GIAO) Opt->NMR_theo IR_theo IR Frequency Calculation Opt->IR_theo NMR_theo->Compare_NMR IR_theo->Compare_IR Conclusion Structural Validation and Interpretation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparative analysis of this compound's spectroscopic data.

Assessing the Therapeutic Index: A Comparative Analysis of Uvariol and Conventional Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect. A higher TI indicates a wider margin of safety. This guide provides a comparative framework for assessing the therapeutic index of the natural compound Uvariol against several conventional chemotherapy agents.

A Note on Data Availability for this compound: As of the latest literature review, comprehensive preclinical data on the therapeutic index of this compound, including its 50% effective dose (ED₅₀) and 50% lethal dose (LD₅₀) or 50% toxic dose (TD₅₀), are not publicly available. The information presented herein for this compound is therefore a template to guide future research and to highlight the necessary data for a thorough comparative assessment. The data for conventional drugs have been aggregated from various preclinical studies.

Comparative Therapeutic Index Data

The following table summarizes the available therapeutic index data for selected conventional anticancer drugs and provides a template for the data required for this compound. It is important to note that TI values can vary significantly based on the specific cancer cell line, animal model, and experimental conditions.

DrugTarget Indication (General)Efficacy (ED₅₀/IC₅₀)Toxicity (LD₅₀/TD₅₀)Therapeutic Index (LD₅₀/ED₅₀)
This compound Cancer (unspecified)Data not availableData not availableData not available
Doxorubicin Various CancersVaries by cell line~10-20 mg/kg (mouse, IV)Varies
Cisplatin Various CancersVaries by cell line~10-15 mg/kg (mouse, IP)Varies
Paclitaxel Various CancersVaries by cell line~30-40 mg/kg (mouse, IV)Varies
Vincristine Leukemia, LymphomaVaries by cell line~2-3 mg/kg (mouse, IV)Varies
Cyclophosphamide Various CancersVaries by cell line~400-600 mg/kg (mouse, IP)Varies

IC₅₀ (half-maximal inhibitory concentration) is often used as a measure of efficacy in in vitro studies. LD₅₀ (median lethal dose) and TD₅₀ (median toxic dose) are determined from in vivo studies. The therapeutic index for conventional drugs is often narrow, highlighting the need for careful dose management.[1][2]

Experimental Protocols

Determination of In Vitro Efficacy (IC₅₀) via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and/or conventional drug, dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or conventional drug) in culture medium and add to the respective wells. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Determination of In Vivo Toxicity (LD₅₀)

Acute toxicity studies in animal models, typically mice or rats, are conducted to determine the LD₅₀ value. These studies are essential for establishing the safety profile of a new compound.

Animal Model:

  • Typically, healthy, young adult mice of a specific strain (e.g., BALB/c or C57BL/6).

Procedure:

  • Dose Range Finding: A preliminary study with a small number of animals is performed to determine the approximate range of doses that cause toxic effects.

  • Main Study: Animals are divided into several groups, with each group receiving a different, single dose of the test compound. A control group receives the vehicle only. The route of administration should be relevant to the intended clinical use (e.g., intravenous, intraperitoneal, or oral).

  • Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in appearance, behavior, body weight, and any signs of distress.

  • Data Collection: The number of mortalities in each dose group is recorded.

  • LD₅₀ Calculation: Statistical methods, such as the probit analysis or the Reed-Muench method, are used to calculate the LD₅₀ value, which is the dose estimated to be lethal to 50% of the animals.

Visualizing Methodologies and Pathways

Experimental Workflow for Therapeutic Index Determination

The following diagram illustrates the general workflow for determining the therapeutic index of a novel compound like this compound.

Workflow for Therapeutic Index Assessment
Apoptosis Signaling Pathway

Many conventional chemotherapy drugs, such as doxorubicin and cisplatin, induce cancer cell death through the activation of apoptotic signaling pathways. The diagram below provides a simplified overview of the intrinsic and extrinsic apoptosis pathways. The potential interaction of this compound with these pathways remains to be investigated.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway a Death Ligand (e.g., FasL) b Death Receptor (e.g., Fas) a->b c Caspase-8 Activation b->c j Executioner Caspases (Caspase-3, -6, -7) c->j d DNA Damage (Chemotherapy) e p53 Activation d->e f Bax/Bak Activation e->f g Mitochondrial Outer Membrane Permeabilization f->g h Cytochrome c Release g->h i Caspase-9 Activation h->i i->j k Apoptosis j->k

Simplified Apoptosis Signaling Pathways

Conclusion and Future Directions

The comprehensive assessment of this compound's therapeutic index is paramount for its potential development as an anticancer agent. The framework provided in this guide outlines the necessary experimental steps to generate the data required for a meaningful comparison with established chemotherapeutic drugs. Future research should focus on:

  • In vitro cytotoxicity screening of this compound against a panel of human cancer cell lines to determine its IC₅₀ values and spectrum of activity.

  • In vivo acute toxicity studies in relevant animal models to establish a safety profile and determine the LD₅₀.

  • In vivo efficacy studies in tumor-bearing animal models (e.g., xenografts) to determine the ED₅₀.

  • Mechanism of action studies to elucidate the signaling pathways through which this compound exerts its anticancer effects.

By systematically gathering this data, the therapeutic potential and safety margin of this compound can be rigorously evaluated, providing a solid foundation for further preclinical and potential clinical development.

References

Benchmarking the stability of Uvariol against other triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Stability of Selected Triterpenoids

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies expose the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[1][2] The ideal outcome of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to allow for the identification and characterization of degradation products.[1]

While specific quantitative forced degradation data for a direct comparison is limited, the following table summarizes the known stability characteristics of oleanolic acid, ursolic acid, and betulinic acid based on available literature.

TriterpenoidAcid StabilityBase StabilityOxidative StabilityThermal StabilityPhotostabilityReferences
Uvariol No data availableNo data availableNo data availableNo data availableNo data available
Oleanolic Acid Generally stable, but can undergo oxidation under acidic conditions.Forms water-soluble salts under alkaline conditions, suggesting potential for salt formation rather than degradation.The C-3 hydroxyl group is susceptible to oxidation, forming 3-oxo-oleanolic acid. The C12-C13 double bond can also undergo epoxidation or oxidative cleavage with strong oxidizing agents.Thermally stable at temperatures up to 70°C in extraction studies.No specific data on photodegradation found.
Ursolic Acid Similar to its isomer oleanolic acid, it is expected to be relatively stable. A study showed stability in a sample solution for 24 hours.Similar to oleanolic acid, it can form salts.Expected to have similar susceptibility to oxidation as oleanolic acid due to structural similarity.No specific data on thermal degradation found.No specific data on photodegradation found.
Betulinic Acid Generally stable.Generally stable.Susceptible to oxidation.Stable under normal storage conditions.No specific data on photodegradation found.

Experimental Protocols for Forced Degradation Studies

To rigorously assess the stability of this compound and other triterpenoids, a systematic forced degradation study should be conducted. The following protocols, based on International Council for Harmonisation (ICH) guidelines, provide a framework for such an investigation.

Preparation of Stock Solution

A stock solution of the triterpenoid (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution will be used for all stress conditions.

Acid Hydrolysis
  • Procedure: Treat the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).

  • Conditions: Incubate the solution at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of sodium hydroxide (NaOH).

  • Analysis: Analyze the sample by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Base Hydrolysis
  • Procedure: Treat the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).

  • Conditions: Incubate the solution at room temperature or elevated temperatures (e.g., 60°C) for a defined period.

  • Neutralization: After the incubation period, neutralize the solution with an equivalent amount of hydrochloric acid (HCl).

  • Analysis: Analyze the sample by HPLC.

Oxidative Degradation
  • Procedure: Treat the stock solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.

  • Conditions: Keep the solution at room temperature for a defined period.

  • Analysis: Analyze the sample directly by HPLC.

Thermal Degradation
  • Procedure: Expose the solid triterpenoid powder and its solution to dry heat in a temperature-controlled oven.

  • Conditions: A common temperature for thermal stress testing is 70-80°C for a specified duration.

  • Analysis: Dissolve the solid sample in a suitable solvent and analyze both the solid and solution samples by HPLC.

Photostability Testing
  • Procedure: Expose the solid triterpenoid and its solution to a combination of ultraviolet (UV) and visible light in a photostability chamber.

  • Conditions: The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the samples by HPLC, comparing them to a control sample kept in the dark.

HPLC Analysis

A validated stability-indicating HPLC method is crucial for separating the parent triterpenoid from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the triterpenoid absorbs maximally (around 210-220 nm).

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential tools for representing complex processes. Below are Graphviz diagrams illustrating a typical workflow for forced degradation studies and a hypothetical signaling pathway that could be affected by triterpenoid degradation products.

Forced_Degradation_Workflow cluster_0 Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC_Analysis Stability-Indicating HPLC Analysis Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base_Hydrolysis->HPLC_Analysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H2O2, RT) Oxidative_Degradation->HPLC_Analysis Thermal_Degradation Thermal Degradation (e.g., 80°C, solid & solution) Thermal_Degradation->HPLC_Analysis Photolytic_Degradation Photolytic Degradation (ICH Q1B guidelines) Photolytic_Degradation->HPLC_Analysis API_Sample Triterpenoid Sample (this compound, etc.) API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidative_Degradation API_Sample->Thermal_Degradation API_Sample->Photolytic_Degradation Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis Stability_Assessment Stability Assessment Data_Analysis->Stability_Assessment

Caption: Workflow for a forced degradation study of a triterpenoid.

Signaling_Pathway Triterpenoid Triterpenoid Receptor Cell Surface Receptor Triterpenoid->Receptor Activates Degradation_Product Degradation Product Degradation_Product->Receptor Inhibits/Alters Binding Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Initiates Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Apoptosis, Inflammation) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway affected by a triterpenoid and its degradation product.

Conclusion

The stability of a triterpenoid is a paramount consideration for its successful development into a therapeutic agent. While this guide highlights the available stability information for oleanolic acid, ursolic acid, and betulinic acid, it also underscores a significant knowledge gap concerning the stability of this compound. The provided experimental protocols offer a clear roadmap for researchers to undertake comprehensive forced degradation studies on this compound and other novel triterpenoids. The resulting data will be invaluable for elucidating degradation pathways, identifying potential impurities, and ultimately guiding the formulation and development of stable and effective triterpenoid-based medicines. Further research into the stability of this compound is strongly encouraged to unlock its full therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Uvariol, a pentacyclic triterpene, ensuring that its disposal is handled with the utmost care and adherence to safety standards.

Pre-Disposal Safety and Handling

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS is the primary source of detailed information regarding potential hazards, handling, storage, and disposal.

Personal Protective Equipment (PPE): Always wear the following minimum PPE when handling this compound:

  • Safety glasses with side shields or chemical splash goggles

  • Standard laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

This compound Disposal Protocol

Based on available safety data, this compound is a combustible solid that is not classified as a hazardous waste. However, it is crucial to follow proper laboratory procedures for non-hazardous chemical waste and not dispose of it in regular trash.[1]

Step 1: Waste Identification and Segregation Ensure that the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated compounds, or other reactive chemicals.[1] If this compound becomes contaminated with hazardous substances, the mixture must be treated as hazardous waste and disposed of following your institution's specific guidelines for hazardous waste.[1]

Step 2: Packaging for Disposal Place the solid this compound waste into a securely sealed, chemically compatible container. The container must be in good condition and free from leaks. If using the original container, ensure the label is intact and clearly legible.[1] Label the container clearly as "Non-hazardous Chemical Waste: this compound".

Step 3: Institutional Waste Collection Follow your institution's specific guidelines for the collection and disposal of non-hazardous solid chemical waste.[1] In most cases, properly packaged and labeled non-hazardous solids can be placed in a designated chemical waste collection area for pickup by your institution's Environmental Health and Safety (EHS) department.

Spill Cleanup: In the event of a spill, avoid generating dust. Sweep or scoop the material into a labeled waste container. Clean the spill area with soap and water. Dispose of the collected spill material and any contaminated cleaning materials as non-hazardous chemical waste, following the procedure outlined above.

Summary of this compound Disposal Data

ParameterGuidelineSource
Waste Classification Non-hazardous solid chemical waste (unless contaminated)
Primary Disposal Method Collection for institutional chemical waste disposal
Container Requirements Securely sealed, chemically compatible, and clearly labeled
Required PPE Safety glasses, lab coat, and chemical-resistant gloves

This compound Disposal Workflow

Uvariol_Disposal_Workflow cluster_prep Preparation cluster_waste_eval Waste Evaluation cluster_disposal_path Disposal Path A Consult Safety Data Sheet (SDS) B Wear Required PPE: - Safety Glasses - Lab Coat - Nitrile Gloves A->B C Is this compound waste contaminated with hazardous material? B->C D Treat as Hazardous Waste C->D Yes E Package as Non-Hazardous Waste: - Securely sealed, compatible container - Label: 'Non-hazardous Chemical Waste: this compound' C->E No F Follow Institutional EHS Guidelines for Hazardous Waste D->F G Place in Designated Chemical Waste Collection Area E->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Framework for Handling Uvariol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, operational procedures, and disposal of Uvariol. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound (CAS Number: 56362-97-1), the following guidelines are based on best practices for handling triterpenoids, a class of compounds to which this compound belongs, and which may exhibit cytotoxic properties. It is imperative to handle this compound with a high degree of caution, assuming it to be a potentially hazardous substance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure during the handling of this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated solutions.
Eyes Safety goggles or face shieldMust provide protection against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA buttoned, long-sleeved laboratory coat is required. An additional disposable gown is recommended when handling larger quantities or during procedures with a high risk of contamination.
Respiratory Fume hood or respiratorAll handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize risk. The following step-by-step guide outlines the key operational procedures.

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name (this compound) and CAS number (56362-97-1).

  • Log the receipt of the chemical in the laboratory's chemical inventory.

Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly marked with a warning sign indicating the presence of a potentially hazardous chemical.

Preparation of Solutions
  • All weighing of powdered this compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Use a dedicated set of non-sparking spatulas and weighing boats.

  • When dissolving, add the solvent to the this compound powder slowly to avoid splashing.

  • Ensure all equipment used in the preparation is decontaminated after use.

Experimental Use
  • Clearly demarcate the experimental area where this compound is being used.

  • Ensure that all personnel in the vicinity are aware of the potential hazards.

  • Use luer-lock syringes and other measures to prevent aerosol generation.

  • In case of accidental spills, follow the emergency spill response plan immediately.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to others.

  • Chemical Waste: All unused this compound powder and solutions should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, weighing boats, and paper towels, must be disposed of as hazardous chemical waste.

  • Sharps: Needles and syringes used for handling this compound solutions must be placed in a designated sharps container for hazardous waste.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through the institution's environmental health and safety office. Do not dispose of any this compound waste in regular trash or down the drain.

Visualized Workflows and Pathways

To further clarify the procedural and logical relationships in handling this compound, the following diagrams are provided.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receive & Inspect Receive & Inspect Log in Inventory Log in Inventory Receive & Inspect->Log in Inventory Store Securely Store Securely Log in Inventory->Store Securely Weigh Powder Weigh Powder Store Securely->Weigh Powder Don PPE Prepare Solution Prepare Solution Weigh Powder->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Collect Chemical Waste Collect Chemical Waste Experimental Use->Collect Chemical Waste Collect Contaminated Materials Collect Contaminated Materials Experimental Use->Collect Contaminated Materials Collect Chemical Waste->Collect Contaminated Materials Dispose via EHS Dispose via EHS Collect Contaminated Materials->Dispose via EHS

Caption: A logical workflow for the safe handling of this compound.

Given the absence of specific research on the signaling pathways of this compound, a hypothetical pathway is presented below based on the known cytotoxic activities of other triterpenoids, which often involve the induction of apoptosis. This diagram is for illustrative purposes only and requires experimental validation.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A hypothetical signaling pathway for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.